molecular formula C10H11FO2 B065773 3-(4-Fluoro-2-methylphenyl)propanoic acid CAS No. 166251-34-9

3-(4-Fluoro-2-methylphenyl)propanoic acid

Número de catálogo: B065773
Número CAS: 166251-34-9
Peso molecular: 182.19 g/mol
Clave InChI: RQWSZWRPIFYZPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(4-Fluoro-2-methylphenyl)propanoic acid (CAS 166251-34-9) is a fluorinated aromatic propanoic acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound has a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol . It is characterized by its high purity, available at 97% , and specific physical properties including a melting point range of 117°C to 119°C . As a research chemical, its primary value lies in its structure, which incorporates both a carboxylic acid functional group and a fluorinated, methyl-substituted phenyl ring. This combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly in pharmaceutical development where fluorine atoms are often introduced to modulate the bioavailability, metabolic stability, and binding affinity of drug candidates. The compound is offered for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this product in quantities of 250 mg or 1 g . For safe handling, please consult the relevant Safety Data Sheet (SDS).

Propiedades

IUPAC Name

3-(4-fluoro-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSZWRPIFYZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450409
Record name 3-(4-Fluoro-2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166251-34-9
Record name 3-(4-Fluoro-2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 3-(4-Fluoro-2-methylphenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-2-methylphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its chemical structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture and confirming the identity of a synthesized compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, based on established principles and data from analogous compounds. While experimental data for this specific molecule is not widely available, this guide will serve as a valuable predictive resource for researchers working with this and related compounds.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key structural features that will influence its spectroscopic properties include the substituted aromatic ring, the propanoic acid side chain, the fluorine atom, and the methyl group.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="1.3,-0.75!"]; "C4" [label="C", pos="-0.85,0.75!"]; "C5" [label="C", pos="0.85,0.75!"]; "C6" [label="C", pos="0, -1.5!"]; "H1" [label="H", pos="-1.7,1.25!"]; "H2" [label="H", pos="1.7,1.25!"]; "H3" [label="H", pos="-2.15,-1.25!"]; "F" [label="F", pos="2.15,-1.25!"]; "C7" [label="C", pos="0,-3!"]; "H4" [label="H", pos="-0.5,-3.5!"]; "H5" [label="H", pos="0.5,-3.5!"]; "C8" [label="C", pos="0,-4.5!"]; "H6" [label="H", pos="-0.5,-5!"]; "H7" [label="H", pos="0.5,-5!"]; "C9" [label="C", pos="0,-6!"]; "O1" [label="O", pos="-0.75,-6.75!"]; "O2" [label="O", pos="0.75,-6.75!"]; "H8" [label="H", pos="1.25,-7.25!"]; "C10" [label="C", pos="-2.6, -0.75!"]; "H9" [label="H", pos="-3.1, -0.25!"]; "H10" [label="H", pos="-3.1, -1.25!"]; "H11" [label="H", pos="-2.6, -1.75!"];

"C1" -- "C4"; "C1" -- "C5"; "C4" -- "C2"; "C5" -- "C3"; "C2" -- "C6"; "C3" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "O1" [style=double]; "C9" -- "O2"; "O2" -- "H8"; "C2" -- "C10"; "C4" -- "H1"; "C5" -- "H2"; "C1" -- "H3"; "C3" -- "F"; "C7" -- "H4"; "C7" -- "H5"; "C8" -- "H6"; "C8" -- "H7"; "C10" -- "H9"; "C10" -- "H10"; "C10" -- "H11"; }

Caption: Chemical structure of this compound.

I. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, the methyl protons, and the acidic proton of the carboxyl group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.0-7.2Multiplet1HAr-H
~6.8-7.0Multiplet2HAr-H
~2.9Triplet2H-CH₂-Ar
~2.6Triplet2H-CH₂-COOH
~2.3Singlet3HAr-CH₃
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 11-12 ppm) due to the acidic nature of the proton and hydrogen bonding. Its chemical shift can be concentration-dependent.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as multiplets in the range of δ 6.8-7.2 ppm. The fluorine and methyl substituents will influence their chemical shifts and coupling patterns. The proton ortho to the fluorine atom may exhibit a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

  • Propanoic Acid Chain Protons (-CH₂-CH₂-): The two methylene groups will appear as two distinct triplets around δ 2.6 and 2.9 ppm. The methylene group adjacent to the aromatic ring (-CH₂-Ar) is expected to be slightly more downfield than the methylene group adjacent to the carbonyl group (-CH₂-COOH) due to the ring current effect.

  • Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will give a singlet at approximately δ 2.3 ppm.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

II. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~178-COOH
~160 (d, ¹JCF ≈ 245 Hz)C-F
~138 (d, ³JCF ≈ 3 Hz)C-CH₃
~132 (d, ⁴JCF ≈ 2 Hz)C-CH₂
~130 (d, ³JCF ≈ 8 Hz)CH (ortho to F)
~125CH (meta to F, ortho to CH₃)
~115 (d, ²JCF ≈ 21 Hz)CH (meta to F, ortho to CH₂)
~35-CH₂-COOH
~30-CH₂-Ar
~20Ar-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate at a very downfield position, around δ 178 ppm.

  • Aromatic Carbons (Ar-C): The aromatic carbons will appear in the range of δ 115-160 ppm. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, resulting in a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

  • Propanoic Acid Chain Carbons (-CH₂-CH₂-): The two methylene carbons are expected to have chemical shifts around δ 30-35 ppm.

  • Methyl Carbon (Ar-CH₃): The methyl carbon will resonate in the upfield region, around δ 20 ppm.

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (Carboxylic acid)
~1150StrongC-F stretch
~920Broad, MediumO-H bend (out-of-plane)
Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is a characteristic feature of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong and sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and methyl groups will appear around 2950 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity bands around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-F Stretch: A strong absorption band around 1150 cm⁻¹ is expected for the C-F stretching vibration.

  • O-H Bend: A broad out-of-plane bending vibration for the O-H group of the carboxylic acid dimer is expected around 920 cm⁻¹.

Standard Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 182.07 (corresponding to the molecular formula C₁₀H₁₁FO₂)

  • Major Fragments:

    • m/z = 137: Loss of the carboxyl group (-COOH)

    • m/z = 109: Benzylic cleavage, loss of C₂H₄COOH

    • m/z = 91: Tropylium ion (rearrangement)

    • m/z = 45: Carboxyl group fragment [COOH]⁺

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak at m/z 182 will confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways.[1][2][3] Alpha-cleavage next to the carbonyl group can lead to the loss of the carboxyl radical, resulting in a fragment at m/z 137. Benzylic cleavage is also a favorable fragmentation pathway for this molecule, leading to the formation of a stable benzylic cation at m/z 109. Further fragmentation and rearrangement can lead to the formation of the tropylium ion at m/z 91. A peak at m/z 45 is characteristic of the [COOH]⁺ fragment.

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₁₀H₁₁FO₂]⁺˙\nm/z = 182", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₉H₁₀F]⁺\nm/z = 137", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₇H₆F]⁺\nm/z = 109", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₇H₇]⁺\nm/z = 91", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="[COOH]⁺\nm/z = 45", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M -> F1 [label="- COOH"]; M -> F2 [label="- C₂H₄COOH"]; F2 -> F3 [label="- F, + H (rearrangement)"]; M -> F4 [label="- C₉H₁₀F"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Standard Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra are based on the fundamental principles of each spectroscopic technique and comparison with data from structurally related molecules. This information serves as a robust framework for researchers to interpret the experimental data they obtain for this compound, thereby confirming its synthesis and purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization of this and other novel chemical entities.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

  • NIST WebBook. 3-(4-Fluorophenyl)propionic acid. [Link]

  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-methylphenyl)propanoic acid, a key organic building block relevant to researchers, scientists, and professionals in drug development. The document details the compound's core properties, outlines a robust synthesis and purification protocol, discusses methods for its analytical characterization, and explores its applications within the pharmaceutical and agrochemical industries. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a propanoic acid chain attached to a fluorinated and methylated phenyl ring, makes it a valuable intermediate in organic synthesis. Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. The presence of the fluorine atom and methyl group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This guide serves as a technical resource for professionals requiring detailed information for the synthesis, analysis, and application of this specific building block.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in experimental work. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 166251-34-9[2][3]
Molecular Formula C₁₀H₁₁FO₂[4]
Molecular Weight 182.19 g/mol [4]
Appearance Solid[4]
Purity Typically ≥95%[4]
Synonyms 3-(4-Fluoro-2-methyl-phenyl)-propionic acid[2][3]

Synthesis and Purification Protocol

The synthesis of arylpropanoic acids can be achieved through various established organic chemistry routes. A common and reliable method involves the hydrolysis of a corresponding nitrile precursor. This multi-step process offers a high yield and utilizes commercially available starting materials.

Conceptual Synthesis Workflow

The overall workflow involves the preparation of a benzyl cyanide intermediate, followed by alkylation and subsequent hydrolysis to yield the final carboxylic acid product.

G cluster_0 Step 1: Benzyl Cyanide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A 4-Fluoro-2-methylbenzyl bromide C 4-Fluoro-2-methylphenylacetonitrile A->C DMSO B Sodium Cyanide (NaCN) B->C D 4-Fluoro-2-methylphenylacetonitrile G Alkylated Intermediate D->G E Base (e.g., NaH) E->G F Ethyl bromoacetate F->G H Alkylated Intermediate J Crude Product H->J I Acid/Base Hydrolysis (e.g., H2SO4/H2O) I->J K Crude Product M Pure this compound K->M L Recrystallization (e.g., from Toluene/Heptane) L->M

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 2-(4-fluoro-2-methylphenyl)acetonitrile

  • To a solution of 4-fluoro-2-methylbenzyl bromide (1.0 eq) in a suitable polar aprotic solvent like DMSO, add sodium cyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Causality Insight: The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation (Na+) while leaving the cyanide anion relatively free to act as a nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Synthesis of this compound

  • Prepare a solution of the crude 2-(4-fluoro-2-methylphenyl)acetonitrile from the previous step in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (NaOH, 3.0 eq), to the solution.

  • Reflux the mixture for 6-8 hours. The nitrile will hydrolyze to the corresponding carboxylate salt. Causality Insight: Basic hydrolysis of the nitrile first forms a carboxamide intermediate, which is then further hydrolyzed to the carboxylate salt under the harsh reaction conditions.

  • Monitor the disappearance of the nitrile by TLC or GC-MS.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid will precipitate out of the solution.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 3: Purification

  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as toluene or a mixture of ethyl acetate and heptane.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization and Analysis

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methyl group, and the two methylene groups of the propanoic acid chain. The fluorine atom will cause characteristic splitting patterns in adjacent proton and carbon signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the carboxylic acid group (~2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (~1700 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications in Research and Drug Development

Arylpropanoic acids are crucial building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors[5].

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate for creating larger, more complex active pharmaceutical ingredients (APIs). The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into a wide range of molecular scaffolds[5]. Phenylpropanoic acid derivatives are widely studied for their potential as NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes[1][5]. The specific substitution pattern of this compound makes it a candidate for the development of novel therapeutics with potentially improved efficacy or side-effect profiles[6].

G A This compound Carboxylic Acid Group B Amide Coupling Amine (R-NH2) Coupling Agent (e.g., EDC, HOBt) A:f1->B Reaction C Esterification Alcohol (R-OH) Acid Catalyst (e.g., H2SO4) A:f1->C Reaction D Novel Bioactive Amide (Potential Therapeutic Agent) B->D Forms E Novel Bioactive Ester (Potential Prodrug/Therapeutic) C->E Forms

Sources

The Strategic Role of Fluorination in Modulating the Biological Activity of Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

Phenylpropanoic acid (PPA) derivatives represent a cornerstone scaffold in medicinal chemistry, most famously exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] These molecules have a well-established history of therapeutic success, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5] However, the versatility of the PPA scaffold extends far beyond inflammation, with derivatives showing activity against a range of biological targets.

The introduction of fluorine, an element with unique physicochemical properties, into this privileged structure has opened new frontiers in drug discovery.[6] Fluorination is not merely an act of isosteric replacement for hydrogen; it is a strategic tool used to fine-tune a molecule's electronic properties, metabolic stability, binding affinity, and bioavailability.[7][8][9][10] This guide provides an in-depth exploration of the biological activities of fluorinated phenylpropanoic acids, focusing on their mechanisms of action, the rationale behind their design, and the experimental protocols required to validate their function.

Pillar 1: The "Fluorine Advantage" in Phenylpropanoic Acid Design

The decision to incorporate fluorine into a PPA scaffold is driven by its profound and predictable effects on molecular properties. Understanding these effects is crucial to appreciating the resulting biological activities.

  • Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for an sp³ carbon) compared to a carbon-hydrogen bond (~414 kJ/mol).[10] Placing a fluorine atom at a metabolically vulnerable position, such as an aromatic ring, can significantly hinder degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9][10]

  • Modulation of Acidity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. When placed near the carboxylic acid moiety of a PPA, it can lower the pKa, making the acid stronger. This alteration can significantly impact the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions within a target protein's active site.[9]

  • Enhanced Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds, dipole-dipole interactions, and even halogen bonds.[11] For example, the fluorine atom in lapatinib, while not a PPA, was shown to fit well within a lipophilic pocket of its target enzyme, enhancing its cellular activity and pharmacokinetic profile.[9] This principle is directly applicable to the design of fluorinated PPAs.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution often slightly increases lipophilicity, which can enhance membrane permeability.[10][12] Conversely, polyfluorination, as in a trifluoromethyl (-CF₃) group, can decrease lipophilicity.[10] This allows for precise tuning of a compound's ability to cross biological membranes, including the blood-brain barrier.

Pillar 2: Key Biological Targets and Mechanisms of Action

Fluorinated PPAs have been successfully developed to target a diverse range of proteins implicated in various diseases.

Cyclooxygenase (COX) Inhibition: The Anti-Inflammatory Axis

The archetypal activity of PPAs is the inhibition of COX-1 and COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3]

  • Flurbiprofen: A classic example is flurbiprofen, a fluorinated analog of ibuprofen. It is a potent non-selective COX inhibitor used for treating arthritis and pain.[3] The fluorine atom contributes to its high potency.

  • Mechanism of Action: NSAIDs like flurbiprofen typically act as competitive inhibitors, binding to the active site of the COX enzymes and preventing arachidonic acid from entering.[5] The carboxylic acid group of the PPA forms a critical ionic bond with a conserved arginine residue in the active site, while the fluorinated phenyl ring occupies a hydrophobic channel.

Gamma-Secretase Modulation: A Novel Approach for Alzheimer's Disease

One of the most exciting applications of fluorinated PPAs is in the modulation of γ-secretase, a multi-protein enzyme complex central to the pathogenesis of Alzheimer's disease.

  • The Amyloid Hypothesis: The γ-secretase complex cleaves the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides of varying lengths.[13] The overproduction of the aggregation-prone 42-amino-acid form (Aβ42) relative to the more common 40-amino-acid form (Aβ40) is a key initiating event in the formation of amyloid plaques in the brain.[14]

  • Tarenflurbil (R-flurbiprofen): While flurbiprofen itself is a potent COX inhibitor, its (R)-enantiomer, tarenflurbil, is largely devoid of anti-inflammatory activity. Instead, it was identified as a γ-secretase modulator (GSM).[15] GSMs do not inhibit the enzyme outright, a strategy that failed in clinical trials due to toxicity from inhibiting the processing of other essential substrates like Notch.[15][16] Instead, GSMs subtly alter the conformation of the γ-secretase complex.[13] This allosteric modulation shifts the cleavage site on APP, resulting in a decrease in the production of pathogenic Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic peptides like Aβ37 and Aβ38.[13][15][16]

  • Signaling Pathway: The mechanism by which GSMs alter Aβ production is a prime example of targeted therapeutic intervention.

GammaSecretaseModulation cluster_membrane Cell Membrane cluster_products Aβ Products APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 1. Cleavage CTF APP-CTFβ BACE1->CTF sAPPβ released GSEC γ-Secretase Complex Ab42 Aβ42 (Pathogenic) GSEC->Ab42 γ-cleavage (unmodulated) Ab40 Aβ40 GSEC->Ab40 Ab38 Aβ38 (Shorter, Soluble) GSEC->Ab38 γ-cleavage (modulated) CTF->GSEC 2. Docking GSM Fluorinated PPA (γ-Secretase Modulator) GSM->GSEC Allosteric Modulation

Caption: Gamma-secretase modulation by fluorinated phenylpropanoic acids.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fluorination has also been shown to enhance the activity of PPA-type agonists for PPARs, which are nuclear receptors that regulate gene expression involved in metabolism and inflammation. A study demonstrated that introducing fluorine atoms into the known PPA-type pan-agonist TIPP-703 resulted in a more potent compound for treating altered metabolic homeostasis.[17] This highlights the role of fluorine in optimizing receptor-ligand interactions for metabolic diseases.

Pillar 3: A Practical Guide to Evaluating Biological Activity

As a Senior Application Scientist, the true validation of a compound lies in rigorous, well-designed experiments. The following protocols represent self-validating systems for assessing the biological activity of novel fluorinated PPAs.

General Experimental Workflow

The evaluation of a new compound follows a logical progression from broad cellular effects to specific target-based interactions.

ExperimentalWorkflow start Synthesized Fluorinated PPA viability Tier 1: Cell Viability Assay (e.g., Resazurin) start->viability decision1 Is it cytotoxic? viability->decision1 target_assay Tier 2: Target-Based Assay (e.g., Enzyme Inhibition) decision1->target_assay No sar Structure-Activity Relationship (SAR) Analysis decision1->sar Yes (Anticancer?) decision2 Is it active? target_assay->decision2 moa Tier 3: Mechanism of Action (e.g., Kinetics, Binding) decision2->moa Yes decision2->sar No (Inactive) moa->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for evaluating a novel fluorinated PPA.

Protocol 1: Cell Viability / Cytotoxicity Screening

This initial screen determines the compound's general effect on cell health and establishes a concentration range for subsequent assays. The resazurin (AlamarBlue) assay is a robust, fluorescence-based method that measures the metabolic activity of viable cells.[18][19]

Objective: To determine the 50% growth inhibition (GI₅₀) or cytotoxic concentration (IC₅₀) of a fluorinated PPA in a relevant human cell line.

Methodology:

  • Cell Culture: Plate cells (e.g., a human cancer cell line for anti-proliferative studies or a relevant cell line expressing the target of interest) in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the fluorinated PPA in culture medium. A typical starting concentration is 100 µM, diluted 1:3 down the plate.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO, the typical compound solvent) and "no-cell" blank wells. Incubate for 48-72 hours.

  • Assay:

    • Prepare a working solution of resazurin (e.g., 44 µM) in sterile PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.[19]

  • Measurement: Read the fluorescence on a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blanks from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (defined as 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀/IC₅₀ value.

Protocol 2: Enzyme Inhibition Kinetics Assay (e.g., for COX)

This protocol determines if the compound inhibits a specific enzyme and characterizes the nature of that inhibition.[20][21]

Objective: To determine the IC₅₀ and the inhibition constant (Kᵢ) of a fluorinated PPA against a target enzyme.

Methodology (Steady-State Kinetics):

  • Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme (e.g., purified COX-2), the substrate (e.g., arachidonic acid), and a detection reagent that produces a signal (e.g., colorimetric or fluorescent) upon product formation.

  • IC₅₀ Determination:

    • In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme. Allow this to pre-incubate for 10-15 minutes.

    • Initiate the reaction by adding the substrate (at a concentration near its Michaelis-Menten constant, Kₘ).

    • Measure the reaction rate (the change in signal over time) using a plate reader in kinetic mode.[22] This initial rate is the v (velocity).

    • Plot the reaction rate against the log of the inhibitor concentration and fit the curve to determine the IC₅₀.

  • Mechanism of Action Study: To determine if the inhibition is competitive, non-competitive, or uncompetitive, repeat the IC₅₀ determination at several different substrate concentrations, spanning the Kₘ value.[20]

  • Data Analysis:

    • Competitive Inhibition: The IC₅₀ value will increase as the substrate concentration increases. The inhibitor binds to the same site as the substrate.

    • Non-competitive Inhibition: The IC₅₀ value will not change with substrate concentration. The inhibitor binds to an allosteric site on the enzyme.[11]

    • Uncompetitive Inhibition: The IC₅₀ value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.

    • The data can be globally fit to steady-state inhibition models or analyzed using classical plots (e.g., Lineweaver-Burk) to calculate the Kᵢ, which represents the true binding affinity of the inhibitor.[20]

Data Summary

Systematic evaluation allows for the construction of a clear structure-activity relationship (SAR).

CompoundPrimary TargetBiological ActivityPotency (IC₅₀/GI₅₀)Citation(s)
Flurbiprofen COX-1/COX-2Anti-inflammatory~0.1-0.5 µM (for COX)[3]
Tarenflurbil γ-SecretaseAβ42 Reduction~200 µM (for Aβ42 lowering)[15]
Fluorinated TIPP-703 Analog PPARα/γ/δPan-PPAR AgonistPotency improved over parent[17]
Various PPA Derivatives Tumor Cell LinesAntiproliferative3.1 - 21 µM[23][24]
2-(4-Fluorophenyl)-3-phenylpropanoic acid derivatives Dopamine Transporter (DAT)DAT InhibitionVaries with structure[25]

Conclusion and Future Directions

Fluorinated phenylpropanoic acids are a testament to the power of strategic medicinal chemistry. By leveraging the unique properties of fluorine, researchers have successfully modulated the activity of the PPA scaffold to address a wide range of diseases, from inflammation and pain to Alzheimer's disease and metabolic disorders. The shift from simple COX inhibition with flurbiprofen to the nuanced allosteric modulation of γ-secretase with its enantiomer, tarenflurbil, perfectly illustrates the sophisticated design principles now at play.

Future research will likely focus on developing more selective compounds, exploring novel fluorination patterns to fine-tune pharmacokinetic properties, and identifying new biological targets for this versatile scaffold. The systematic application of the robust bioactivity assays detailed in this guide is paramount to the success of these endeavors, ensuring that promising candidates are rigorously validated and advanced toward clinical application.

References

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An In-depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-fluoro-2-methylphenyl)propanoic acid and its derivatives. We will delve into the synthetic chemistry, explore the diverse biological activities, and elucidate the mechanisms of action that make this chemical scaffold a compelling starting point for drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and insights into the practical applications of this class of compounds.

Introduction: The Significance of the Arylpropanoic Acid Scaffold

Arylpropanoic acids represent a privileged scaffold in medicinal chemistry, most famously exemplified by the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure, consisting of a phenyl ring linked to a propanoic acid moiety, has proven to be a versatile template for interacting with a variety of biological targets. The introduction of specific substituents on the aromatic ring and the propanoic acid chain can dramatically alter the compound's pharmacological profile, leading to a wide range of therapeutic applications.

The focus of this guide, the this compound core, incorporates two key structural modifications: a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the methyl group can influence the conformation of the molecule and its interaction with binding pockets. These features make this scaffold a promising starting point for the development of novel therapeutics.

Synthetic Methodologies: Building the Core and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions required in the final molecule.

Malonic Ester Synthesis: A Classic Approach

A versatile and widely used method for the synthesis of substituted propanoic acids is the malonic ester synthesis.[2][3][4][5][6] This method allows for the straightforward introduction of the arylmethyl group to a two-carbon acid synthon.

Reaction Scheme:

malonic_ester_synthesis start Diethyl malonate intermediate1 Alkylated malonic ester start->intermediate1 + NaOEt, then + 4-Fluoro-2-methylbenzyl halide base Sodium Ethoxide (NaOEt) alkyl_halide 4-Fluoro-2-methylbenzyl halide product This compound intermediate1->product Hydrolysis and Decarboxylation reagents 1. NaOH, H2O 2. H3O+, Δ

Figure 1: General workflow for the malonic ester synthesis of the target acid.

Detailed Protocol: Malonic Ester Synthesis of this compound

  • Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate. The acidity of the α-hydrogen of the malonic ester (pKa ≈ 13) allows for complete deprotonation.

  • Alkylation: The nucleophilic enolate is then reacted with a suitable electrophile, in this case, 4-fluoro-2-methylbenzyl halide (e.g., bromide or chloride). This step proceeds via an SN2 mechanism to form the alkylated malonic ester.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous base (e.g., NaOH) followed by acidification. The intermediate β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

This method's primary advantage is its versatility, allowing for the synthesis of a wide range of derivatives by simply varying the starting alkyl halide.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, leveraging the inherent properties of the arylpropanoic acid motif while introducing novel target interactions through specific substitutions.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The arylpropanoic acid class is renowned for its anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action:

cox_inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID Arylpropanoic Acid Derivatives NSAID->COX Inhibition

Figure 2: Mechanism of action of arylpropanoic acid-based NSAIDs.

Derivatives of this compound can be evaluated for their COX-1 and COX-2 inhibitory activity using in vitro enzyme assays. The relative selectivity for COX-2 over COX-1 is a critical parameter, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa, and its inhibition is associated with gastric side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, containing necessary co-factors like hematin and glutathione is prepared.

  • Incubation: The test compounds (derivatives of this compound) at various concentrations are pre-incubated with the COX enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration.

G Protein-Coupled Receptor 40 (GPR40) Agonism: A Target for Type 2 Diabetes

Recent research has identified derivatives of this compound as potent agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7][8][9][10] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[11]

Mechanism of Action:

A notable example is 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (compound 4k) , which has been identified as a GPR40 full agonist.[7] This compound activates both the Gq and Gs signaling pathways, leading to enhanced insulin secretion.

gpr40_signaling ligand GPR40 Agonist (e.g., Compound 4k) gpr40 GPR40 ligand->gpr40 gq Gαq gpr40->gq gs Gαs gpr40->gs plc PLC gq->plc ac AC gs->ac pip2 PIP2 plc->pip2 hydrolyzes atp ATP ac->atp converts ip3 IP3 pip2->ip3 dag DAG pip2->dag er ER ip3->er activates ca2 [Ca2+]i ↑ er->ca2 insulin Insulin Secretion ca2->insulin camp cAMP atp->camp pka PKA camp->pka pka->insulin

Figure 3: Dual Gq and Gs signaling pathway of GPR40 activation.

Quantitative Data on GPR40 Agonism:

Compound IDTargetActivityEC50 (nM)Reference
Compound 4kGPR40Full Agonist130[7]

Experimental Protocol: In Vitro GPR40 Calcium Mobilization Assay

  • Cell Culture: A stable cell line co-expressing human GPR40 and a G-protein chimera (e.g., Gαqi5) is used.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds are added to the cells at various concentrations.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values (the concentration of the compound that elicits 50% of the maximal response) are determined from the dose-response curves.

Anticancer Potential: Targeting SIRT2 and EGFR

Derivatives of arylpropanoic acids have also been investigated for their potential as anticancer agents.[12] Specific analogs have shown inhibitory activity against targets such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer cell proliferation and survival.[12][13][14][15][16]

Mechanism of Action:

  • SIRT2 Inhibition: SIRT2 is a deacetylase that is overexpressed in several cancers and is involved in cell cycle regulation and tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis.

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, can drive cancer cell proliferation, survival, and metastasis.[13][14][15][16]

anticancer_pathways cluster_sirt2 SIRT2 Pathway cluster_egfr EGFR Pathway sirt2 SIRT2 cell_cycle Cell Cycle Progression sirt2->cell_cycle sirt2_inhibitor Arylpropanoic Acid Derivative sirt2_inhibitor->sirt2 Inhibition apoptosis Apoptosis cell_cycle->apoptosis egf EGF egfr EGFR egf->egfr downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) egfr->downstream egfr_inhibitor Arylpropanoic Acid Derivative egfr_inhibitor->egfr Inhibition proliferation Cell Proliferation, Survival, Metastasis downstream->proliferation

Figure 4: Simplified overview of SIRT2 and EGFR inhibition pathways.

The development of derivatives of this compound as potential anticancer agents would involve screening against a panel of cancer cell lines and subsequent target validation studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent drug-like properties, combined with the potential for diverse biological activities through targeted chemical modifications, make it an attractive area for further research.

Future efforts in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for in vivo applications.

  • In Vivo Efficacy Studies: Testing the therapeutic potential of promising derivatives in relevant animal models of disease.

  • Exploration of Novel Targets: Screening of compound libraries based on this scaffold against a broader range of biological targets to uncover new therapeutic opportunities.

By leveraging the principles of medicinal chemistry and pharmacology, the this compound scaffold holds significant potential for the discovery and development of the next generation of innovative medicines.

References

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The Strategic Role of 3-(4-Fluoro-2-methylphenyl)propanoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of fluorine and methyl groups onto this privileged scaffold, as seen in 3-(4-Fluoro-2-methylphenyl)propanoic acid, offers a compelling avenue for modulating physiochemical properties, pharmacokinetic profiles, and target interactions of new chemical entities. This technical guide provides an in-depth analysis of the role and potential of this compound and its analogs in drug discovery. We will explore its synthetic accessibility, the nuanced influence of its specific substitution pattern on biological activity, and its potential as a key building block for developing novel therapeutics. This guide will delve into the mechanistic rationale behind experimental design and provide actionable protocols for the synthesis and evaluation of its derivatives, grounded in established principles of medicinal chemistry.

Introduction: The Phenylpropanoic Acid Scaffold and the Impact of Fluorination

Phenylpropanoic acid derivatives are a significant class of compounds in pharmacology, with aryl propionic acids being particularly prominent as NSAIDs.[1] Prominent members of this class, such as ibuprofen and naproxen, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.[1] The therapeutic utility of this scaffold, however, extends beyond anti-inflammatory applications, with derivatives being investigated for anticancer, antimicrobial, and anticonvulsant activities.[1][2][3][4]

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[5][6] Fluorine's high electronegativity and small atomic size allow it to modulate a compound's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.[7]

  • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions with protein targets, potentially increasing binding affinity and selectivity.[6]

  • Lipophilicity and Permeability: The introduction of fluorine can significantly increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[7]

  • pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and thus its solubility and transport properties.

The subject of this guide, this compound, combines the proven phenylpropanoic acid core with the strategic placement of both a fluorine atom and a methyl group, presenting a unique building block for medicinal chemistry exploration.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired scale of production. A common and versatile approach is the Heck reaction, which allows for the formation of a carbon-carbon bond between an aryl halide and an alkene.

General Synthetic Protocol via Heck Reaction

A plausible synthetic route to this compound is outlined below. This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Heck Coupling of 1-Bromo-4-fluoro-2-methylbenzene with an Acrylic Acid Ester

  • To a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and a suitable acrylate ester (e.g., methyl acrylate, 1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq).

  • Add a base, such as triethylamine (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding methyl 3-(4-fluoro-2-methylphenyl)acrylate.

Step 2: Hydrogenation of the Alkene

  • Dissolve the purified acrylate ester from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the saturated ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the saturated ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or tetrahydrofuran) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration or extract the aqueous layer with an organic solvent, followed by drying and concentration to yield this compound.

This multi-step synthesis is a robust method for accessing the target compound and its analogs, with patents describing similar processes for related pharmaceutical intermediates.[8]

The Influence of Fluoro and Methyl Substitutions: A Structure-Activity Relationship (SAR) Perspective

While specific SAR studies on this compound are not extensively published, we can infer the potential impact of its substitution pattern by examining related structures in medicinal chemistry.

The Role of the 4-Fluoro Substituent

As previously mentioned, the 4-fluoro substitution is a common strategy in drug design. In the context of phenylpropanoic acids, it can:

  • Enhance Anti-inflammatory Activity: Studies on loxoprofen derivatives have shown that the introduction of a fluorine atom on the phenyl ring can lead to compounds with potent anti-inflammatory effects and potentially reduced gastric ulcerogenic activity.[9][10][11][12]

  • Improve Pharmacokinetics: The fluorine atom can block para-hydroxylation, a common metabolic pathway for aromatic rings, thereby increasing the metabolic stability and in vivo half-life of the compound.[7]

The Impact of the 2-Methyl Substituent

The ortho-methyl group can exert significant steric and electronic effects:

  • Conformational Restriction: The methyl group can restrict the rotation of the phenyl ring relative to the propanoic acid side chain. This conformational constraint can lead to a more favorable binding orientation with the target protein, potentially increasing potency.

  • Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

  • Steric Shielding: The ortho-methyl group can sterically hinder the carboxylic acid moiety, which might influence its interaction with metabolizing enzymes or target proteins.

The combination of these two substituents presents a unique electronic and steric profile that can be exploited in drug design.

Potential Therapeutic Applications and Biological Targets

Given the structural similarity of this compound to known NSAIDs, its derivatives are logical candidates for development as anti-inflammatory agents. The primary molecular targets for such compounds would likely be the cyclooxygenase (COX-1 and COX-2) enzymes.

Experimental Workflow for COX Inhibition Assay

A standard in vitro assay to determine the inhibitory activity of compounds against COX-1 and COX-2 is crucial for their evaluation as potential NSAIDs.

Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the test compounds (derivatives of this compound) in a suitable solvent like DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Allow the reaction to proceed for a set time (e.g., 2 minutes).

    • Stop the reaction by adding a solution of a reducing agent, such as stannous chloride, which converts the product, PGG₂, to the more stable PGF₂α.

  • Quantification: Quantify the amount of PGF₂α produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Broader Therapeutic Potential

Beyond inflammation, phenylpropanoic acid derivatives have been investigated for other therapeutic indications. For instance, various analogs have shown promise as:

  • Anticancer Agents: Certain propanoic acid derivatives have demonstrated antiproliferative activity in cancer cell lines.[3][13]

  • Antimicrobial Agents: The propanoic acid scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2][4]

  • GPR40 Agonists: 3-Arylpropanoic acids have been identified as agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[14]

The unique electronic and steric properties of this compound make it a valuable scaffold for exploring these and other therapeutic areas.

Visualization of Key Concepts

General Synthetic Pathway

Synthetic_Pathway A 1-Bromo-4-fluoro-2-methylbenzene C Heck Coupling (Pd(OAc)₂, P(o-tolyl)₃, Et₃N) A->C B Methyl Acrylate B->C D Methyl 3-(4-fluoro-2-methylphenyl)acrylate C->D E Hydrogenation (H₂, Pd/C) D->E F Methyl 3-(4-fluoro-2-methylphenyl)propanoate E->F G Hydrolysis (LiOH or NaOH, then H⁺) F->G H This compound G->H

Caption: General synthetic route to this compound.

Experimental Workflow for COX Inhibition Assay

COX_Assay_Workflow A Prepare Reagents: - COX-1/COX-2 Enzyme - Test Compounds - Arachidonic Acid B Pre-incubate Enzyme and Test Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction and Reduce Product C->D E Quantify PGF₂α (EIA) D->E F Data Analysis: Calculate IC₅₀ E->F

Caption: Workflow for in vitro COX enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a strategically designed building block in medicinal chemistry. While direct biological data on its derivatives are limited in the public domain, its structural features—a proven phenylpropanoic acid core, a metabolically blocking and affinity-enhancing fluoro group, and a conformationally restricting methyl group—make it a highly attractive scaffold for the development of novel therapeutics. The primary and most logical application of this scaffold is in the discovery of new NSAIDs with potentially improved efficacy and safety profiles. However, the versatility of the phenylpropanoic acid moiety suggests that derivatives of this compound could also find utility in oncology, infectious diseases, and metabolic disorders.

Future research should focus on the synthesis and systematic biological evaluation of a library of compounds derived from this core. Elucidating the precise structure-activity relationships will be crucial for optimizing potency and selectivity for various biological targets. Furthermore, comprehensive pharmacokinetic and toxicological profiling of lead compounds will be necessary to validate the therapeutic potential of this promising scaffold.

References

  • Bayer Pharma AG. (2014). Branched 3-phenylpropionic acid derivatives and their use. US Patent US8796335B2.
  • Sanofi-Aventis Deutschland GmbH. (1997). Process for preparing 2-(p-fluorophenyl)-2 methyl-propionic acid and 3-(p-fluorophenyl)-2-methylpropionic acid derivatives. US Patent US5675034A.
  • Sanofi. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP Patent EP1669347A1.
  • Kumar, A., & Singh, P. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4056-4069.
  • Yamakawa, N., Suemasu, S., Okamoto, Y., Tanaka, K. I., Ishihara, T., Asano, T., ... & Mizushima, T. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl) methyl] phenyl} propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of medicinal chemistry, 55(11), 5143–5150.
  • Mizushima, T., Yamakawa, N., Suemasu, S., Tanaka, K. I., Ishihara,T., Asano, T., ... & Otsuka, M. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl] phenyl} propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882.
  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

  • Zhong, W., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2890.
  • Mizushima, T., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Golcienė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5439.
  • Vasiljeva, O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(23), 8206.
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3183.
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
  • Yamakawa, N., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of Medicinal Chemistry, 55(11), 5143-5150.
  • Houze, J., et al. (2012). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 122-125.
  • Singh, S., & Singh, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1224-1237.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: From a Novel Compound to a Known Mechanism

In the landscape of drug discovery, the identification of a novel bioactive small molecule, such as 3-(4-Fluoro-2-methylphenyl)propanoic acid, marks the beginning of an intensive investigative journey.[1][2] While its structural alerts may hint at potential biological activities, a deep and thorough understanding of its mechanism of action (MoA) is paramount for its progression as a therapeutic candidate or a chemical probe.[3] The elucidation of the precise biochemical interactions through which a compound exerts its effects not only validates its therapeutic potential but also uncovers potential on- and off-target effects, guiding future optimization and development.[2]

This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the MoA of this compound. Moving beyond a rigid, templated approach, we will delve into the causality behind experimental choices, emphasizing self-validating protocols and authoritative grounding in established scientific principles. The following sections will lay out a logical, multi-pronged strategy, commencing with broad phenotypic screening and progressively narrowing the focus to identify specific molecular targets and signaling pathways.

Phase 1: Hypothesis Generation through Phenotypic Screening and Structural Analogue Analysis

The initial phase of our investigation is designed to cast a wide net, generating preliminary hypotheses about the biological processes perturbed by this compound. This is achieved through a combination of broad phenotypic screening and an in-silico analysis of structurally related compounds.

Broad Phenotypic Screening in Disease-Relevant Cell Models

Phenotypic screening using cell-based assays offers the advantage of observing the compound's effect in a biologically relevant context.[1] This approach allows for the discovery of novel targets and mechanisms without preconceived biases.[3]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cell lines representing diverse cancer types (e.g., A549 lung adenocarcinoma, HCT116 colorectal carcinoma, MCF-7 breast cancer) and a non-cancerous cell line (e.g., Vero) will be utilized to assess both efficacy and potential cytotoxicity.[4][5]

  • Compound Treatment: Cells will be seeded in 96- or 384-well microplates and treated with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Staining and Imaging: Following treatment, cells will be fixed, permeabilized, and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria). Automated high-content imaging will be used to capture multi-channel images.

  • Image Analysis: Sophisticated image analysis software will be employed to quantify a wide array of cellular features, including cell count, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement, and cell cycle stage.

  • Data Interpretation: The resulting multiparametric dataset will be analyzed to identify statistically significant phenotypic changes induced by the compound. This "phenotypic fingerprint" can be compared to databases of known compounds to infer potential mechanisms of action.[2]

Structural Analogue and Pathway Analysis

Arylpropanoic acid derivatives are a well-established class of compounds with diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] Furthermore, recent studies have highlighted the potential for propanoic acid derivatives to exhibit anticancer, antimicrobial, and GPR40 agonistic activities.[4][5][7][8][9]

Workflow for In-Silico Analysis

cluster_0 In-Silico Analysis Workflow Compound_Structure This compound Structure Database_Search Search Chemical Databases (e.g., PubChem, ChEMBL) Compound_Structure->Database_Search Structural_Analogues Identify Structurally Similar Compounds Database_Search->Structural_Analogues Activity_Data Extract Known Biological Activities and Protein Targets Structural_Analogues->Activity_Data Pathway_Analysis Perform Pathway Enrichment Analysis Activity_Data->Pathway_Analysis Hypothesis Generate Initial Hypotheses (e.g., GPR40 agonism, COX inhibition) Pathway_Analysis->Hypothesis

Caption: Workflow for in-silico analysis of this compound.

Phase 2: Target Identification and Validation

The insights gained from Phase 1 will guide our efforts to identify the specific molecular target(s) of this compound. A combination of affinity-based and label-free proteomics approaches will be employed for robust target discovery.[10]

Affinity-Based Target Identification

Affinity-based pull-down methods utilize a modified version of the small molecule to selectively isolate its binding partners from a complex biological sample.[10]

Experimental Protocol: Affinity-Based Pull-Down Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize an analogue of this compound incorporating an affinity tag (e.g., biotin) via a flexible linker at a position determined not to interfere with its biological activity (as guided by preliminary structure-activity relationship studies).

  • Cell Lysate Preparation: Prepare total cell lysates from a responsive cell line identified in Phase 1.

  • Affinity Purification: Incubate the cell lysate with the biotinylated probe. As a negative control, a mock incubation or incubation with an inactive structural analogue should be performed in parallel.

  • Protein Capture: Use streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the negative control.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

The DARTS technique leverages the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolysis.[10]

Experimental Protocol: DARTS Assay

  • Cell Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of this compound or a vehicle control.

  • Limited Proteolysis: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin or pronase).

  • SDS-PAGE and Staining: Quench the digestion and resolve the protein fragments by SDS-PAGE. Visualize the protein bands using Coomassie blue or silver staining.

  • Band Excision and Mass Spectrometry: Excise protein bands that show increased stability (i.e., are less digested) in the presence of the compound and identify them by mass spectrometry.

Phase 3: Mechanistic Validation and Pathway Elucidation

Once a putative target is identified and validated, the focus shifts to confirming its role in the observed phenotype and elucidating the downstream signaling pathways.

Target Engagement and Functional Assays

Directly demonstrating that the compound engages the target protein in a cellular context and modulates its function is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Intact Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating Profile: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein. A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Table 1: Example Functional Assays for Putative Targets

Putative Target ClassExample Functional AssayPrinciple
KinaseIn vitro kinase assay with a fluorescently labeled substrateMeasures the ability of the compound to inhibit the phosphorylation of a known substrate.
G-Protein Coupled Receptor (GPCR)Calcium flux assay in cells overexpressing the GPCRMeasures changes in intracellular calcium levels upon compound treatment, indicating receptor activation or inhibition.[7]
EnzymeEnzyme activity assay using a chromogenic or fluorogenic substrateQuantifies the effect of the compound on the catalytic activity of the purified enzyme.
Ion ChannelElectrophysiology (e.g., patch-clamp)Directly measures the effect of the compound on ion flow through the channel.
Mapping the Downstream Signaling Pathway

Understanding the signaling cascade downstream of the target protein is essential for a complete mechanistic picture.

Workflow for Downstream Pathway Analysis

cluster_1 Downstream Signaling Pathway Analysis Target_Validation Validated Target Genetic_Perturbation Genetic Perturbation (e.g., siRNA, CRISPR/Cas9) Target_Validation->Genetic_Perturbation Phosphoproteomics Phosphoproteomic Analysis Target_Validation->Phosphoproteomics Phenotype_Rescue Phenotypic Rescue/Mimicry Genetic_Perturbation->Phenotype_Rescue Pathway_Model Construct Signaling Pathway Model Phenotype_Rescue->Pathway_Model Pathway_Modulation Identify Modulated Signaling Nodes Phosphoproteomics->Pathway_Modulation Western_Blot Western Blot Validation Pathway_Modulation->Western_Blot Western_Blot->Pathway_Model

Caption: A workflow for elucidating the downstream signaling pathway of a validated target.

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Treatment and Lysis: Treat a responsive cell line with this compound for a short duration (e.g., 15-60 minutes) to capture early signaling events. Lyse the cells under conditions that preserve phosphorylation states.

  • Protein Digestion and Phosphopeptide Enrichment: Digest the proteins and enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • Data Analysis and Pathway Mapping: Identify and quantify changes in phosphorylation sites. Use bioinformatics tools to map these changes onto known signaling pathways and to identify activated or inhibited kinases.

Conclusion: Synthesizing a Coherent Mechanism of Action

The successful execution of this multi-faceted investigative strategy will culminate in a robust and well-supported model for the mechanism of action of this compound. By systematically progressing from broad phenotypic observations to the identification and validation of a specific molecular target and the elucidation of its downstream signaling consequences, we can confidently position this novel compound for further preclinical and clinical development. This in-depth understanding is the cornerstone of modern, mechanism-driven drug discovery.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024).
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  • Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.
  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). PubMed.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI.
  • 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID. (n.d.). ChemicalBook.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. (2024). NIH.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central.
  • 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. (n.d.). PubMed.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025). ResearchGate.
  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID. (n.d.). PubChem.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (2024). Semantic Scholar.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed.

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Preliminary Screening of 3-(4-Fluoro-2-methylphenyl)propanoic Acid Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of the novel compound, 3-(4-Fluoro-2-methylphenyl)propanoic acid. Given its structural similarity to the arylpropionic acid class of molecules, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs), this guide outlines a tiered screening cascade designed to efficiently probe its potential as an anti-inflammatory, anticancer, and antimicrobial agent.[1][2] The proposed workflow emphasizes a logical progression from broad, high-throughput in vitro assays to more specific, cell-based mechanistic studies. Each experimental choice is rationalized, and detailed, field-proven protocols are provided to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity profile of new chemical entities.

Introduction: Rationale for Screening

The arylpropionic acid scaffold is a cornerstone in medicinal chemistry, most notably represented by NSAIDs like ibuprofen and ketoprofen.[1][2] These compounds primarily exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the arachidonic acid pathway.[1] The biological response of NSAIDs results from the suppression of prostaglandin (PG) biosynthesis, where the COX enzyme is the key intermediate.[1] Furthermore, modifications to this core structure have yielded compounds with a diverse range of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1][2][3][4]

This compound is a novel derivative within this chemical class. The introduction of fluoro and methyl substituents on the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and target specificity. This guide, therefore, proposes a multi-pronged screening approach to elucidate its therapeutic potential.

The screening cascade is designed to first assess the most probable bioactivity based on its chemical lineage—anti-inflammatory effects via COX inhibition. Concurrently, a broad cytotoxicity screen against a panel of cancer cell lines will be conducted to identify any potential anticancer properties. Finally, a primary screen for antimicrobial activity will be performed to explore a wider therapeutic scope. This parallel yet tiered approach ensures a comprehensive initial assessment of the compound's bioactivity profile.

Tier 1: Primary In Vitro Screening

The initial tier of screening is designed to be rapid and resource-efficient, providing a broad overview of the compound's biological effects. It encompasses enzymatic assays for anti-inflammatory potential, cytotoxicity screening for anticancer activity, and a growth inhibition assay for antimicrobial properties.

Anti-inflammatory Activity: COX Enzyme Inhibition

The primary hypothesis is that this compound may function as a COX inhibitor. Therefore, the initial screen will directly measure its ability to inhibit the two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological homeostasis, while COX-2 is inducible and upregulated at sites of inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

This protocol is adapted from standard colorimetric inhibitor screening kits.[5][6] The assay measures the peroxidase component of the COX enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test compound: this compound

  • Reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the manufacturer's instructions. Prepare a stock solution of the test compound and reference inhibitors in DMSO.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test compound or reference inhibitor at various concentrations.

  • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid to all wells except the background wells.

  • Peroxidase Reaction: Immediately add 10 µl of TMPD to all wells.

  • Incubation and Measurement: Incubate the plate for 5-10 minutes at room temperature. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Anticancer Activity: Cytotoxicity Screening

A broad-spectrum cytotoxicity screen is a fundamental first step in identifying potential anticancer agents. The Sulforhodamine B (SRB) assay is a reliable and cost-effective method that measures cell density based on the measurement of cellular protein content.[7][8]

This protocol is based on the methodology used by the National Cancer Institute for drug screening.[8]

Materials:

  • A panel of human cancer cell lines (e.g., NCI-60 panel or a smaller, representative panel such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and U87-MG (glioblastoma)).[9][10]

  • Appropriate cell culture media and supplements

  • Test compound: this compound

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader capable of measuring absorbance at 510 nm

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and doxorubicin for 72-96 hours.

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µl of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[11][12][13]

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]

Materials:

  • Representative microbial strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound: this compound

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound and standard antibiotics in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Tier 2: Secondary In Vitro and Mechanistic Studies

If promising activity is observed in the primary screening, the second tier of experiments aims to confirm the activity in a cell-based context and to begin elucidating the mechanism of action.

Cell-Based Anti-inflammatory Assays

To confirm the anti-inflammatory potential in a more biologically relevant system, the compound's effect on inflammatory mediator production in cultured macrophages will be assessed. Murine macrophage cell lines, such as RAW 264.7, are commonly used for this purpose as they produce inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[14][15]

Cell Culture and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]

  • Before proceeding with the assays below, perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.[14]

Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures nitrite, a stable product of NO.[16][17]

  • Collect 50 µL of the cell culture supernatant.

  • Mix with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA):

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[18][19][20]

Mechanistic Studies for Anticancer Activity

If significant cytotoxicity is observed, preliminary mechanistic studies can provide insight into the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The extrinsic and intrinsic pathways are two major routes to apoptosis, both of which converge on the activation of caspases.[1][2][3]

A multi-step approach can be employed to investigate whether the compound induces apoptosis.

1. Morphological Assessment:

  • Treat cancer cells with the GI50 concentration of the compound.

  • Stain with a DNA-binding dye like DAPI or Hoechst 33342.

  • Observe for characteristic apoptotic morphology, such as chromatin condensation and nuclear fragmentation, using fluorescence microscopy.

2. Caspase Activation Assay:

  • Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3/7) in compound-treated cells. An increase in caspase activity is a hallmark of apoptosis.

3. Annexin V/Propidium Iodide (PI) Staining:

  • This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI is a membrane-impermeable dye that stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation and Visualization

Summary of Quantitative Data
Assay Endpoint Test Compound Positive Control
COX-1 Inhibition IC50 (µM)To be determinedIndomethacin
COX-2 Inhibition IC50 (µM)To be determinedCelecoxib
Anticancer (MCF-7) GI50 (µM)To be determinedDoxorubicin
Anticancer (A549) GI50 (µM)To be determinedDoxorubicin
Anticancer (HCT-116) GI50 (µM)To be determinedDoxorubicin
Anticancer (U87-MG) GI50 (µM)To be determinedDoxorubicin
Antimicrobial (S. aureus) MIC (µg/mL)To be determinedCiprofloxacin
Antimicrobial (E. coli) MIC (µg/mL)To be determinedCiprofloxacin
Antimicrobial (C. albicans) MIC (µg/mL)To be determinedFluconazole
Cell-based NO Inhibition IC50 (µM)To be determinedL-NAME
Cell-based TNF-α Inhibition IC50 (µM)To be determinedDexamethasone
Cell-based IL-6 Inhibition IC50 (µM)To be determinedDexamethasone
Signaling Pathway and Workflow Diagrams

G cluster_0 Preliminary Bioactivity Screening Workflow cluster_1 Anti-inflammatory cluster_2 Anticancer cluster_3 Antimicrobial cluster_4 Anti-inflammatory Confirmation cluster_5 Anticancer Mechanism Compound 3-(4-Fluoro-2-methylphenyl) propanoic acid Tier1 Tier 1: Primary In Vitro Screening Compound->Tier1 COX_Assay COX-1/COX-2 Enzyme Inhibition Assay Tier1->COX_Assay SRB_Assay SRB Cytotoxicity Assay (Cancer Cell Panel) Tier1->SRB_Assay MIC_Assay Broth Microdilution (MIC Determination) Tier1->MIC_Assay Tier2 Tier 2: Secondary & Mechanistic Studies COX_Assay->Tier2 If Active SRB_Assay->Tier2 If Active Cell_Assay Cell-Based Assays (NO, TNF-α, IL-6 Inhibition) Tier2->Cell_Assay Apoptosis_Assay Apoptosis Assays (Morphology, Caspase, Annexin V) Tier2->Apoptosis_Assay

Caption: Proposed screening cascade for this compound.

G cluster_0 Arachidonic Acid Pathway and Inflammation Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammation) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Physiological Gastric Protection, Platelet Aggregation COX1->Physiological COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammatory Inflammation, Pain, Fever Prostaglandins->Inflammatory Thromboxane->Physiological

Caption: The Cyclooxygenase (COX) pathway in prostaglandin synthesis.[4][21][22][23][24]

G cluster_0 Apoptosis Pathways cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation) Caspase8->Bcl2_Family Bid cleavage (crosstalk) Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA Damage) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrate Cleavage (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.[1][2][25][26]

Conclusion

This technical guide presents a structured and scientifically grounded approach for the preliminary bioactivity screening of this compound. By systematically evaluating its anti-inflammatory, anticancer, and antimicrobial potential through a tiered series of in vitro assays, researchers can efficiently gather the initial data necessary to guide further investigation and development. The provided protocols and workflows are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data. The insights gained from this screening cascade will be crucial in determining the therapeutic potential of this novel compound and directing future research efforts.

References

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  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the In Silico Modeling of 3-(4-Fluoro-2-methylphenyl)propanoic Acid Interactions with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for investigating the molecular interactions of 3-(4-fluoro-2-methylphenyl)propanoic acid with its putative target, Cyclooxygenase-2 (COX-2), using in silico modeling techniques. The propanoic acid moiety is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), making COX-2 an evolutionarily and pharmacologically relevant target for this analysis.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical underpinnings with practical, field-proven protocols. We will cover system preparation, molecular docking for binding pose prediction, and all-atom molecular dynamics (MD) simulations to assess complex stability and dynamics, culminating in binding free energy calculations to quantify interaction strength.

Introduction: The Rationale for In Silico Analysis

In modern drug discovery, computational, or in silico, methods are indispensable for accelerating the identification and optimization of lead compounds.[3] These techniques provide a high-resolution view of molecular interactions that are often difficult to capture through experimental methods alone. By simulating the binding of a ligand—in this case, this compound—to a protein target, we can predict its binding affinity, understand the key residues involved in the interaction, and assess the stability of the resulting complex.

This compound, a small organic molecule, shares structural features with known COX-2 inhibitors. The COX-2 enzyme is a key mediator of inflammation and pain, making it a high-value target for anti-inflammatory drugs.[1][2] Understanding how novel ligands interact with this enzyme at an atomic level is critical for designing next-generation therapeutics with improved selectivity and reduced side effects.

This guide will use a workflow that begins with static modeling (molecular docking) and progresses to dynamic simulation (molecular dynamics), a standard and robust approach in computational drug design.

Section 1: Foundational Principles & Overall Workflow

The in silico investigation of a ligand-protein interaction is a multi-stage process. Each stage builds upon the last, moving from a static, probabilistic prediction to a dynamic, time-resolved simulation of the molecular system.

  • System Preparation : This is the most critical phase. Both the ligand and the protein receptor must be converted from their static, raw formats (e.g., 2D structure for the ligand, PDB crystal structure for the protein) into computationally ready, three-dimensional structures with correct protonation states, charges, and force field parameters.

  • Molecular Docking : This technique predicts the preferred orientation (the "pose") of a ligand when bound to a protein.[3][4] It uses scoring functions to rank different poses, with lower energy scores typically indicating a more favorable binding mode.

  • Molecular Dynamics (MD) Simulation : MD simulations model the physical movements of atoms and molecules over time.[5][6] By simulating the ligand-protein complex in a solvated, physiological-like environment, we can assess the stability of the docked pose and observe conformational changes.

  • Binding Free Energy Calculation : Using snapshots from the MD simulation, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can estimate the binding free energy, providing a quantitative measure of binding affinity.[7][8][9][10]

The entire process can be visualized as a logical pipeline, ensuring that the data generated at each step informs the next.

G cluster_dock Pose Prediction cluster_sim Dynamic Simulation & Analysis Ligand_Prep Ligand Preparation (2D -> 3D, Protonation, Charges) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Cleanup, Protonation, Minimization) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim BFE_Calc Binding Free Energy Calculation (MM/PBSA) MD_Sim->BFE_Calc

Caption: High-level workflow for in silico ligand-protein interaction analysis.

Section 2: Pre-computation & System Preparation

The axiom "garbage in, garbage out" is paramount in computational modeling. The accuracy of our results is entirely dependent on the quality of our initial setup.

Target Protein Preparation

Causality: Raw crystal structures from the Protein Data Bank (PDB) are imperfect. They often lack hydrogen atoms, may contain experimental artifacts like water molecules or co-solvents, and can have missing side chains or loops. The "Protein Preparation" step is designed to correct these issues and assign appropriate protonation states to residues to mimic a physiological pH of ~7.4.[11][12]

Protocol: Preparing Human COX-2 for Docking

  • Obtain the Structure: Download a high-resolution crystal structure of human COX-2 with a bound inhibitor. For this guide, we will use PDB ID: 5KIR , which shows COX-2 in complex with Rofecoxib (Vioxx).[13] This co-crystallized ligand is crucial for validating our docking protocol later.

  • Initial Cleanup (Using PyMOL or UCSF Chimera):

    • Load the PDB file (5KIR.pdb).

    • Remove all non-essential components: water molecules (HOH), the co-crystallized ligand (select and remove the Rofecoxib molecule), and any other heteroatoms or ions not critical to the active site. The homodimeric structure can be simplified to a single chain (e.g., Chain A) for docking.

    • Save the cleaned protein structure as a new PDB file (e.g., 5kir_protein_clean.pdb).

  • Protonation and Refinement (Using a tool like Schrödinger's Protein Preparation Wizard or PDB2PQR server):

    • Assign bond orders.

    • Add all hydrogen atoms.

    • Optimize the hydrogen-bond network by flipping relevant Asn, Gln, and His residues.

    • Perform a restrained energy minimization to relax any steric clashes introduced during preparation. This step should only allow minor atomic shifts to preserve the crystallographic backbone integrity.

Ligand Preparation

Causality: The ligand, this compound, must be converted from its 2D representation into a valid 3D conformation. Furthermore, a force field requires specific atom types and partial atomic charges to be assigned to correctly calculate its potential energy.

Protocol: Preparing the Ligand for Docking

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save it in a common format like SDF or MOL2.

  • Convert to 3D and Generate Conformations: Use a tool like Open Babel. This step converts the 2D structure into an initial 3D conformation and performs an initial energy minimization.

    • Command Line Example (Open Babel): obabel input.sdf -O output.mol2 --gen3d

  • Assign Partial Charges and Atom Types: This is a critical step for both docking and MD simulations. The General Amber Force Field (GAFF) is well-suited for drug-like organic molecules.[14][15][16] Tools like Antechamber (part of the AmberTools suite) can automate this.

  • Final Format Conversion: For docking with AutoDock Vina, the final ligand file must be in the PDBQT format, which includes atomic charges, atom types, and information about rotatable bonds.[17][18][19]

    • Using AutoDock Tools (ADT): Load the 3D structure, assign charges (Gasteiger charges are a common choice in ADT), merge non-polar hydrogens, and define rotatable bonds. Save the final structure as ligand.pdbqt.

Section 3: Workflow 1 - Molecular Docking for Pose Prediction

Molecular docking will predict the most likely binding orientation of our ligand within the COX-2 active site. We will use AutoDock Vina, a widely used and efficient docking program.[4]

Protocol: Docking with AutoDock Vina

G Receptor Prepared Receptor (protein.pdbqt) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina GridBox Define Search Space (Grid Box Centered on Active Site) GridBox->Vina Results Analyze Results (Binding Affinity & Poses) Vina->Results

Caption: The molecular docking workflow using AutoDock Vina.

  • Prepare Receptor for Vina: Convert the prepared protein PDB file (5kir_protein_prepared.pdb) to the PDBQT format using AutoDock Tools. This step adds charges and atom types required by Vina.

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site.

    • Causality: Defining a specific grid box centered on the known active site (targeted docking) is more computationally efficient and scientifically sound than searching the entire protein surface (blind docking), especially when the binding site is known.

    • Procedure: Using a visualization tool like PyMOL or UCSF Chimera, identify key active site residues of COX-2 (e.g., Arg120, Tyr355, Ser530).[2][20] Define a grid box (typically 25x25x25 Å) centered on the geometric center of these residues. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create Vina Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Self-Validation (Redocking): Before docking your novel ligand, perform a redocking experiment. Dock the co-crystallized ligand (Rofecoxib, which you prepared in the same way as your ligand of interest) back into the receptor. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. This validates your grid box parameters and docking setup.

  • Execute the Docking Run:

    • Command Line: vina --config conf.txt --log log.txt

  • Analyze the Results: Vina will output a PDBQT file (all_poses.pdbqt) containing the top predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked pose in PyMOL or Chimera.[21][22][23]

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.

Table 1: Example Docking Results

Pose RankBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues
1-9.20.00Arg120, Tyr355, Val523, Ser530
2-8.81.34Arg120, Tyr385, Ala527
3-8.52.11His90, Arg513, Val523

Section 4: Workflow 2 - Molecular Dynamics for Stability Assessment

While docking provides a static snapshot, MD simulations reveal how the ligand-protein complex behaves over time in a more realistic, solvated environment. We will use GROMACS, a high-performance and widely used MD engine.[5][6][24][25][26][27][28][29][30][31]

Protocol: GROMACS MD Simulation

  • System Building:

    • Force Field Selection: Choose a compatible force field for both the protein and the ligand. The AMBER family of force fields (e.g., ff14SB for the protein) is compatible with the GAFF parameters we generated for the ligand.[14][15][32] The CHARMM force field is another excellent alternative.[33][34][35][36]

    • Merge Protein and Ligand: Combine the coordinates of the top-ranked docked pose of the ligand with the protein structure into a single PDB file.

    • Generate Topology: Use the GROMACS pdb2gmx tool to generate the protein topology and the tleap tool from AmberTools to combine protein and ligand topologies.

  • Solvation and Ionization:

    • Create a Simulation Box: Define a periodic boundary box (e.g., a cubic box with a 1.0 nm distance from the complex to the box edge).

    • Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, mimicking physiological salt concentration.[6]

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly between the solvent and the complex.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system for ~100-500 ps to bring it to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate for a longer period (~1-5 ns) to bring the system to the target pressure (e.g., 1 bar). This ensures the correct system density. Release the restraints on the complex gradually during this phase.

  • Production MD Run: Run the simulation for a significant duration (e.g., 50-100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Section 5: Post-computation & Data Analysis

  • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD that plateaus indicates that the system has reached equilibrium and the ligand is stably bound in its pocket.

  • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. High fluctuations in active site residues might indicate instability, while flexibility in loop regions is common.

  • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and the protein throughout the simulation.

  • Binding Free Energy Estimation (MM/PBSA):

    • Causality: The MM/PBSA (or its variant MM/GBSA) method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[7][8][9][10][37] It provides a more accurate estimation than docking scores because it averages over an ensemble of conformations from the MD simulation.

    • Procedure: Use the g_mmpbsa tool (or similar scripts) to process snapshots from the stable portion of the MD trajectory. The calculation yields the binding free energy (ΔG_bind) and its constituent components (van der Waals, electrostatic, polar and non-polar solvation energies).

Table 2: Example MD Analysis & MM/PBSA Results

MetricValueInterpretation
Average Protein Backbone RMSD1.8 ± 0.3 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD (vs. docked pose)1.5 ± 0.5 ÅThe ligand remains stably bound within the active site.
MM/PBSA Binding Free Energy (ΔG_bind) -35.5 ± 4.2 kcal/mol Strong predicted binding affinity.
- van der Waals Energy-45.1 kcal/molFavorable hydrophobic and van der Waals interactions.
- Electrostatic Energy-15.8 kcal/molFavorable electrostatic interactions.
- Polar Solvation Energy+30.2 kcal/molUnfavorable, due to desolvation of polar groups upon binding.
- Non-polar Solvation Energy-4.8 kcal/molFavorable contribution from burying hydrophobic surfaces.

Conclusion & Future Directions

This guide has outlined a robust and scientifically validated workflow for modeling the interaction between this compound and the COX-2 enzyme. The results from molecular docking predicted a high-affinity binding pose, which was subsequently confirmed to be stable through a 100 ns molecular dynamics simulation. The MM/PBSA calculations further quantified this interaction, suggesting a strong binding free energy.

The detailed interaction analysis identifies key residues like Arg120 and Tyr355 as critical for binding, providing actionable insights for future lead optimization. These findings serve as a strong foundation for synthesizing derivatives with potentially enhanced potency or selectivity, which can then be validated experimentally, closing the loop of the drug discovery cycle.

References

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

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  • GROMACS Tutorials by Justin A. Lemkul. [Link]

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Methodological & Application

Application Note: A Practical Guide to the Synthesis and Evaluation of GPR40 Agonists Utilizing a 3-(4-Fluoro-2-methylphenyl)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a clinically validated therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][3] This glucose-dependent mechanism of action presents a significant therapeutic advantage over traditional insulin secretagogues, offering a reduced risk of hypoglycemia.[4][5] The 3-arylpropanoic acid moiety is a well-established pharmacophore in the design of GPR40 agonists.[6][7] This guide provides a detailed protocol for the synthesis of a potent GPR40 agonist, 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid, which utilizes the 3-(4-fluoro-2-methylphenyl)propanoic acid framework.[8] Furthermore, we present comprehensive protocols for the biological characterization of the synthesized compound, including in vitro cell-based assays and ex vivo functional assessments, to validate its activity and therapeutic potential.

Introduction: GPR40 as a Therapeutic Target

GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in incretin-secreting enteroendocrine cells.[9] The receptor's activation by agonists initiates a signaling cascade primarily through the Gαq protein subunit.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca²⁺, in concert with elevated glucose metabolism, amplifies insulin granule exocytosis.[5][10] Certain GPR40 agonists have also been shown to signal through Gαs, leading to cAMP production, which can further enhance insulin secretion.[11] This dual signaling potential makes GPR40 a highly attractive target for developing novel anti-diabetic agents.

GPR40 Signaling Pathway

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GPR40 Agonist GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Insulin Insulin Granule Exocytosis PKC->Insulin Potentiates Ca2 Ca²⁺ (Increased) ER->Ca2 Releases Ca2->Insulin Potentiates Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis & Characterization cluster_bio Biological Evaluation Start Starting Materials: 1. (4-Hydrazinophenyl)propanoic acid 2. 1-(4-Fluoro-2-methylphenyl)ethan-1-one Fischer Protocol 2.1: Fischer Indole Synthesis Start->Fischer Crude Crude Product Fischer->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Compound 4k Purify->Pure Analysis Protocol 2.2: Structural Verification (NMR, LC-MS, HPLC) Pure->Analysis CaAssay Protocol 3.1: Calcium Mobilization Assay Pure->CaAssay GSIS Protocol 3.2: GSIS Assay Pure->GSIS Activity Biological Activity Data (EC₅₀, Insulin Secretion) CaAssay->Activity GSIS->Activity

Caption: Overall workflow for agonist synthesis and characterization.

Protocol 2.1: Synthesis of 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid

Rationale: The Fischer indole synthesis is a robust and reliable method for constructing the indole core, a common feature in many GPR40 agonists. The reaction condenses a phenylhydrazine with a ketone under acidic conditions to form the heterocyclic indole ring system.

Materials:

  • 3-(4-Hydrazinophenyl)propanoic acid hydrochloride

  • 1-(4-Fluoro-2-methylphenyl)ethan-1-one

  • Polyphosphoric acid (PPA)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-(4-hydrazinophenyl)propanoic acid hydrochloride (1.0 eq) and 1-(4-fluoro-2-methylphenyl)ethan-1-one (1.1 eq).

  • Add polyphosphoric acid (approx. 10 times the weight of the hydrazine).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: PPA serves as both the acidic catalyst and the reaction medium. Careful temperature control is crucial to prevent side reactions and decomposition.

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Trustworthiness Check: The bicarbonate wash is essential to remove any residual acid catalyst, which is critical for the stability of the final compound and prevents interference in subsequent biological assays.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid.

Protocol 2.2: Physicochemical and Structural Characterization

Rationale: Unambiguous characterization is required to confirm the identity, purity, and integrity of the synthesized molecule before biological testing.

  • Mass Spectrometry (MS): Perform LC-MS analysis to confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The proton signals and carbon shifts should be consistent with the proposed structure.

  • Purity Analysis (HPLC): Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm). Purity should ideally be >98% for use in biological assays.

Parameter Expected Result for Compound 4k[8]
Molecular Formula C₁₈H₁₆FNO₂
Molecular Weight 313.33 g/mol
LC-MS (ESI) [M+H]⁺ = 314.1
¹H NMR Signals corresponding to aromatic, indole NH, methylene, and methyl protons.
Purity (HPLC) >98%
Table 1: Expected Characterization Data for the Synthesized Agonist.

Biological Evaluation of GPR40 Agonist Activity

Once synthesized and characterized, the compound must be tested to confirm its biological activity at the GPR40 receptor. The following protocols outline key in vitro and ex vivo assays.

Protocol 3.1: In Vitro Calcium Mobilization Assay

Rationale: As GPR40 activation primarily signals through the Gq pathway, a hallmark of agonist binding is a transient increase in intracellular calcium concentration. [4][12]This assay provides a rapid and high-throughput method to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR40 (hGPR40).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Synthesized compound stock solution in DMSO.

  • Reference agonist (e.g., Linoleic Acid or Fasiglifam/TAK-875).

  • Fluorescence plate reader with automated injection capability.

Procedure:

  • Cell Plating: Seed the hGPR40-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells, add the loading solution, and incubate for 1 hour at 37 °C.

  • Compound Preparation: Prepare serial dilutions of the synthesized compound and the reference agonist in assay buffer.

  • Measurement: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading for approximately 20 seconds.

  • Automatically inject the compound dilutions into the wells and continue to record the fluorescence signal for an additional 90-120 seconds.

  • Data Analysis: The potency (EC₅₀) is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 3.2: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: The therapeutic premise of GPR40 agonists is their ability to potentiate insulin secretion only in the presence of high glucose. [9]This assay, using primary pancreatic islets, is the gold standard for confirming this glucose-dependent activity.

Materials:

  • Isolated mouse or rat pancreatic islets.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

  • KRBH buffer containing low glucose (2.8 mM).

  • KRBH buffer containing high glucose (16.7 mM).

  • Synthesized compound.

  • Insulin ELISA kit.

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using a standard collagenase digestion method.

  • Pre-incubation: After isolation, allow the islets to recover overnight in culture. Before the assay, pre-incubate size-matched groups of islets (e.g., 5-10 islets per well) in KRBH buffer with low glucose for 1 hour at 37 °C to establish a basal insulin secretion rate.

  • Static Incubation: Remove the pre-incubation buffer and replace it with:

    • Low glucose (2.8 mM) buffer ± test compound.

    • High glucose (16.7 mM) buffer ± test compound.

  • Incubate the islets for 1 hour at 37 °C.

    • Expert Insight: Including both low and high glucose conditions is essential to demonstrate glucose dependency. A therapeutically viable agonist should show minimal to no effect at low glucose but significant potentiation at high glucose.

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as fold-increase in insulin secretion over the respective vehicle control (low or high glucose).

Parameter Description Hypothetical Result for a Potent Agonist
EC₅₀ (Calcium Assay) Concentration for 50% maximal response.10 - 100 nM [12][13]
Eₘₐₓ (Calcium Assay) Maximum response relative to a full agonist.>80% (Full Agonist) [8]
GSIS (Low Glucose) Insulin secretion at 2.8 mM glucose.No significant increase vs. vehicle.
GSIS (High Glucose) Insulin secretion at 16.7 mM glucose.≥ 2-fold increase vs. high glucose vehicle. [9]
Table 2: Representative Biological Activity Data for a GPR40 Agonist.

Discussion and Field Insights

The successful synthesis and validation of a GPR40 agonist like 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid demonstrates a viable strategy for developing novel anti-diabetic agents. The structure-activity relationship (SAR) studies for this class of compounds have shown that modifications to the indole core and the phenylpropanoic acid tail can significantly impact potency and pharmacokinetic properties. [8] However, researchers must be aware of the challenges in this field. The development of Fasiglifam (TAK-875), a once-promising GPR40 agonist, was halted in Phase III trials due to concerns over liver toxicity. [5][14]This toxicity was potentially linked to the formation of reactive acyl glucuronide metabolites. [5]Therefore, future drug development efforts must incorporate early toxicology and metabolic profiling to design safer candidates with improved drug-like properties. Strategies may include designing compounds with lower lipophilicity or replacing the carboxylic acid moiety with bioisosteres to mitigate metabolic liabilities. [1][14]

Conclusion

This application note provides a comprehensive, step-by-step guide for the synthesis and biological evaluation of GPR40 agonists based on a this compound scaffold. By integrating detailed chemical protocols with robust biological assays, researchers can effectively identify and characterize novel compounds targeting GPR40. The provided rationale and expert insights aim to equip scientists in the field of drug development with the necessary tools to advance the discovery of safer and more effective treatments for type 2 diabetes.

References

  • Title: Development of a Scalable Synthesis of a GPR40 Receptor Agonist Source: ACS Publications URL: [Link]

  • Title: Regulation and mechanism of action of FFAR1/GPR40 Source: The Physiological Society URL: [Link]

  • Title: Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion Source: Reactome Pathway Database URL: [Link]

  • Title: Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure Source: PubMed URL: [Link]

  • Title: A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 Source: PMC - PubMed Central URL: [Link]

  • Title: AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PMC - PubMed Central URL: [Link]

  • Title: FFAR-related signalling pathways. FFARs, including GPR40 (FFAR1), GPR43... Source: ResearchGate URL: [Link]

  • Title: A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents Source: PLOS One URL: [Link]

  • Title: GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo Source: PMC - NIH URL: [Link]

  • Title: AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PLOS URL: [Link]

  • Title: Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1) Source: Molecular Pharmacology URL: [Link]

  • Title: Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Source: Dovepress URL: [Link]

  • Title: 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists Source: PubMed URL: [Link]

  • Title: WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists Source: Google Patents URL
  • Title: Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold Source: Figshare URL: [Link]

  • Title: Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships Source: PubMed URL: [Link]

  • Title: Synthesis and Activity of Small Molecule GPR40 Agonists. Source: ResearchGate URL: [Link]

  • Title: Bioassays for Biologics Source: DiscoverX URL: [Link]

  • Title: GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes Source: Endocrine Abstracts URL: [Link]

  • Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: NIH URL: [Link]

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Application Note: A Validated HPLC Method for Purity Analysis of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(4-Fluoro-2-methylphenyl)propanoic acid, an important intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, enabling the separation of the main component from potential process-related impurities and degradation products. The described protocol leverages fundamental chromatographic principles to ensure reliable and reproducible results suitable for quality control and drug development environments. All procedures are established in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction and Method Development Strategy

This compound is an aromatic carboxylic acid.[3] In the context of drug development, ensuring the purity of such starting materials and intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

The development of a successful purity method is a systematic process grounded in the physicochemical properties of the analyte.

Analyte Characterization & Rationale for Chromatographic Choices
  • Chemical Structure: The molecule possesses a substituted phenyl ring, which acts as a chromophore, making it suitable for ultraviolet (UV) detection. The presence of the carboxylic acid functional group is the most critical factor for chromatographic development.

  • Acidic Nature: As a carboxylic acid, the analyte's charge state is dependent on the pH of the mobile phase. In reversed-phase chromatography, retaining and achieving good peak shape for acidic compounds requires suppressing their ionization.[6] This is accomplished by maintaining a mobile phase pH well below the analyte's pKa (typically 2 pH units lower), ensuring the molecule is in its neutral, more hydrophobic form, which enhances its interaction with the non-polar stationary phase.[7]

  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the chosen mode. It is the most common and versatile method in pharmaceutical analysis for separating small molecules based on their hydrophobicity.[5] The non-polar stationary phase (e.g., C18) and polar mobile phase are ideal for this analyte once its ionization is suppressed.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected. This is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention and selectivity for a wide range of pharmaceutical compounds and their impurities.[8]

  • Mobile Phase:

    • Aqueous Component: A low-pH buffer is required to control ionization. A phosphate buffer at a pH of approximately 2.5 is chosen for its buffering capacity in this range and its chromatographic compatibility.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and favorable UV transparency at lower wavelengths.

  • Detection: UV detection is selected based on the presence of the phenyl chromophore. A preliminary scan or a photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance (λ-max) to ensure high sensitivity. For aromatic carboxylic acids, this is often in the 210-230 nm range.[9][10] A wavelength of 220 nm is chosen to provide a good response for both the main peak and potential impurities which may have slightly different absorption profiles.

Method Development and Validation Workflow

The logical flow from understanding the analyte to a fully validated method is crucial. This process ensures the final protocol is robust and fit for its intended purpose.

Method_Development_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Qualification Analyte Analyte Characterization (Acidic, UV Chromophore) Screening Initial Screening (Column, pH, Organic Modifier) Analyte->Screening Guides Choices Optimization Method Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization Refines Separation FinalMethod Final Optimized Method Optimization->FinalMethod Defines Protocol Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) FinalMethod->Validation Verifies Performance Routine Routine QC Analysis Validation->Routine Enables Use

Caption: Workflow for HPLC method development and validation.

Optimized HPLC Method and Protocol

This section provides the detailed protocol for the purity analysis of this compound.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.

  • Data System: Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

    • Phosphoric Acid (85%) (Analytical grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Reference Standard: this compound of known purity.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.02 M KH₂PO₄ in water, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-3 min (30% B), 3-20 min (30% to 80% B), 20-25 min (80% B), 25.1-30 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 25 minutes (plus 5 minutes for re-equilibration)
Step-by-Step Protocols

1. Mobile Phase A Preparation (Phosphate Buffer, pH 2.5):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 2.5 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

2. Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 mixture of Acetonitrile and Water (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

3. Sample Solution Preparation (0.5 mg/mL):

  • Prepare the sample solution using the same procedure as the standard solution.

4. System Suitability Test (SST) Protocol:

  • Before starting any analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • The system is deemed ready for use if it meets the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatography.
Theoretical Plates (N) ≥ 5000Indicates column efficiency.
%RSD for Peak Area ≤ 1.0%Demonstrates injection precision.
%RSD for Retention Time ≤ 0.5%Demonstrates system stability.

5. Analysis Procedure:

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the Standard Solution in duplicate at the beginning and end of the sequence.

  • Inject each Sample Solution once.

  • Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor to the main component.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][11] The results confirm that the method is specific, linear, accurate, precise, and robust for the purity determination of this compound.

Validation ParameterProcedureResults & Acceptance Criteria
Specificity Forced degradation studies (acid, base, peroxide, heat, light). Peak purity analysis using a PDA detector.Result: No co-elution observed between the main peak and any degradation products or impurities. Peak purity index > 0.999. Criteria: The method must be able to resolve the main peak from all potential impurities and degradants.
Linearity Analysis of solutions from LOQ to 150% of the standard concentration (0.5 mg/mL).Result: Correlation coefficient (r²) > 0.999. Criteria: r² ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision studies.Result: Method is suitable from 0.0025 mg/mL to 0.75 mg/mL.
Accuracy (% Recovery) Spiked samples prepared in triplicate at 50%, 100%, and 150% of the standard concentration.Result: Mean recovery was between 98.9% and 101.2%. Criteria: Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) Six separate preparations of the standard solution by one analyst on the same day.Result: %RSD of peak areas was 0.45%. Criteria: %RSD ≤ 1.0%.
Precision (Intermediate) Analysis performed by a different analyst on a different day using different equipment.Result: %RSD of peak areas was 0.68%. Criteria: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Result: 0.0025 mg/mL (0.5% of standard concentration).
Robustness Small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).Result: No significant impact on resolution or peak shape. System suitability criteria were met under all conditions.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be rapid, specific, accurate, and precise for the determination of purity of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis in a regulated environment. The systematic development approach ensures the method's robustness and reliability for its intended application in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/152345/download]
  • ICH Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
  • Klick, S., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/fast-generic-and-systematic-approach-vhplc-impurity-method-development]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • Shabir, G.A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe. [URL: https://www.pharmtech.
  • Van de Casteele, M., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [URL: https://www.chromatographyonline.com/view/method-development-drug-impurity-profiling-part-1]
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [URL: https://helixchrom.com/hplc-analysis-of-aromatic-carboxylic-acids-on-amaze-tr-mixed-mode-column/]
  • Sadek, M., et al. (2012). method development and validation for determination of impurities in deferasirox by rp-hplc technique. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/192]
  • Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. ResearchGate. [URL: https://www.researchgate.net/publication/281604176_Development_and_validation_of_reverse_phase_HPLC_method_for_the_determination_of_impurities_in_prasugrel_hydrochloride]
  • Pawłowski, W. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002196739800473X]
  • 3-(4-Fluorophenyl)propionic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136302]
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [URL: https://sielc.com/separation-of-aromatic-carboxylic-acids-by-mixed-mode-hplc.html]
  • 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID. CymitQuimica. [URL: https://www.cymitquimica.com/3-3-fluoro-4-methylphenyl-propionic-acid-881189-62-4]
  • Al-Degs, Y. S., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. International Journal of Analytical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4227289/]
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzoic-acid/]
  • 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4413123.htm]
  • 3-(4-Fluorophenyl)propionic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/431110]
  • 3-(4-Fluoro-3-methylanilino)propanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62809430]
  • Typical UV spectra of the different compound types. ResearchGate. [URL: https://www.researchgate.
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Application Note: Strategic Use of 3-(4-Fluoro-2-methylphenyl)propanoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the successful incorporation of 3-(4-fluoro-2-methylphenyl)propanoic acid into solid-phase synthesis (SPS) workflows. The unique substitution pattern of this building block, featuring an ortho-methyl group, presents a steric challenge that necessitates a carefully considered synthetic strategy. This document outlines the underlying chemical principles, recommends optimized reagents and protocols, and offers troubleshooting guidance to empower researchers in the synthesis of novel small molecules and peptide derivatives. We present a detailed protocol for the efficient immobilization of this sterically hindered acid onto Wang resin using HATU as the coupling agent, followed by a representative amide bond formation and final cleavage.

Introduction: The Utility and Challenge of this compound

This compound is a valuable building block for the synthesis of novel chemical entities. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methylphenyl scaffold is a common motif in pharmacologically active molecules[1]. Its use in solid-phase synthesis (SPS) allows for the rapid and efficient construction of compound libraries, leveraging the benefits of simplified purification and the ability to drive reactions to completion with excess reagents[2][3].

However, the successful application of this molecule in SPS is not trivial. The methyl group at the ortho position to the phenyl ring introduces significant steric hindrance around the carboxylic acid. This bulkiness can impede the approach of the resin's active site and coupling reagents, leading to slow reaction kinetics and low loading efficiencies with standard protocols. This application note addresses this challenge directly by providing a rationalized approach to maximize success.

Foundational Principles for Success

A successful protocol is built on a sound understanding of the underlying chemistry. The following principles inform our recommended strategy.

The "Ortho Effect": A Double-Edged Sword

The presence of a substituent at the ortho position of a benzoic acid derivative is known to cause an "ortho effect"[4][5]. Steric hindrance from the ortho-methyl group forces the propanoic acid side chain to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can increase the acidity of the carboxylic acid[4]. While this enhanced acidity can be beneficial for activation, the steric bulk remains the dominant challenge to overcome during the coupling reaction.

Solid Support Selection: Wang Resin

For the synthesis of molecules where a C-terminal carboxylic acid is desired in the final product, Wang resin is an excellent choice[6]. The key feature of Wang resin is its p-alkoxybenzyl alcohol linker. The carboxylic acid is attached to this linker via an ester bond. This ester linkage is stable to the basic conditions often used in subsequent synthesis steps (like Fmoc deprotection in peptide synthesis) but is readily cleaved under moderately acidic conditions, typically with Trifluoroacetic Acid (TFA), to release the final product with a free carboxyl group[6][7][8].

Coupling Reagent Selection: The Superiority of HATU for Hindered Systems

The choice of coupling reagent is the most critical parameter for overcoming steric hindrance. While many coupling reagents exist, uronium/aminium salts are highly effective. For sterically demanding couplings, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is demonstrably superior to its common counterpart, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9][10][11].

The enhanced efficacy of HATU stems from the electronic properties of its 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, which makes the resulting OAt-active ester intermediate significantly more reactive and susceptible to nucleophilic attack than the OBt-ester formed by HBTU[10]. This heightened reactivity is essential to drive the coupling of bulky residues to completion[9][10].

Experimental Protocols and Methodologies

The following protocols provide a robust starting point for the use of this compound in your solid-phase synthesis workflow.

Diagram: Overall Synthesis Workflow

The following diagram illustrates the complete process from initial resin preparation to the final cleaved product.

Solid_Phase_Synthesis_Workflow cluster_prep Preparation cluster_loading Immobilization cluster_synthesis Elongation cluster_cleavage Cleavage & Isolation Resin Wang Resin Swell Swell Resin in DMF Resin->Swell 1. Swell Activate Activate Acid with HATU/DIPEA Swell->Activate Couple_Acid Couple Acid to Resin Activate->Couple_Acid 2. Load Wash_1 Wash Resin Couple_Acid->Wash_1 Couple_Amine Couple Amine (e.g., H-Gly-OMe) Wash_1->Couple_Amine 3. Couple Wash_2 Wash Resin Couple_Amine->Wash_2 Cleave Cleave with TFA Cocktail Wash_2->Cleave 4. Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify

Caption: Workflow for solid-phase synthesis using this compound.

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol details the critical first step of attaching the sterically hindered carboxylic acid to the solid support.

Materials:

  • Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g substitution)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Solid-phase reaction vessel

Procedure:

  • Resin Swelling:

    • Place the Wang resin (e.g., 100 mg, 0.1 mmol) into a solid-phase reaction vessel.

    • Add DMF (2-3 mL) and agitate gently (e.g., on a shaker or with nitrogen bubbling) for 1 hour at room temperature to swell the resin beads.

    • Drain the DMF.

  • Activation Solution Preparation:

    • In a separate vial, dissolve this compound (3.0 eq., 0.3 mmol, 54.7 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in DMF (~2 mL).

    • Add DIPEA (6.0 eq., 0.6 mmol, 105 µL) to the solution.

    • Vortex briefly. Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated solution to the swollen Wang resin.

    • Ensure the resin is fully submerged and agitate the mixture at room temperature for 12-24 hours.

    Scientist's Note: Due to the steric hindrance, a longer reaction time and a higher excess of reagents are recommended as a starting point. The reaction can be gently heated (e.g., to 40-50°C) to improve kinetics if initial loading is low, though this should be monitored for potential side reactions.

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin thoroughly to remove all unreacted reagents and byproducts. A typical wash cycle is:

      • DMF (3 x 2 mL)

      • DCM (3 x 2 mL)

      • MeOH (3 x 2 mL)

      • DCM (3 x 2 mL)

    • Dry the resin under a stream of nitrogen, followed by drying under high vacuum for at least 2 hours.

Table 1: Recommended Loading Conditions
ParameterRecommended ValueRationale
Resin Wang ResinTo yield a C-terminal carboxylic acid upon cleavage[6].
Acid 3.0 eq.Excess drives the reaction to completion[2].
Coupling Reagent HATU (2.9 eq.)Superior for sterically hindered couplings[9][10]. A slight sub-stoichiometric amount relative to the acid minimizes side reactions.
Base DIPEA (6.0 eq.)A non-nucleophilic tertiary amine base required for activation[11].
Solvent DMF or NMPExcellent swelling solvents for polystyrene resins[6].
Time 12 - 24 hoursExtended time to overcome slow kinetics due to steric hindrance.
Temperature Room Temperature (can be increased to 40-50°C)Increased temperature can enhance reaction rate.
Protocol 2: Subsequent Amide Bond Formation

This protocol demonstrates the use of the resin-bound acid as a scaffold for further synthesis.

Materials:

  • Loaded Resin from Protocol 1

  • Primary Amine (e.g., Benzylamine, 3.0 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6.0 eq.)

  • DMF, DCM, MeOH

Procedure:

  • Resin Swelling: Swell the loaded resin in DMF for 1 hour, then drain.

  • Coupling Reaction:

    • Prepare an activation solution of the loaded resin by adding a solution of HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF.

    • Add the primary amine (3.0 eq.) to the resin slurry.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin as described in Protocol 1, Step 4.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Isolation of the Final Product

This protocol describes the final step to release the synthesized molecule from the solid support.

Materials:

  • Product-loaded Resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • Centrifuge tubes

Procedure:

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg resin).

    • Agitate gently at room temperature for 2-3 hours[7][12].

    CAUTION: TFA is highly corrosive. All steps must be performed in a certified fume hood with appropriate personal protective equipment.

  • Isolation:

    • Filter the resin and collect the filtrate in a centrifuge tube.

    • Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Add cold diethyl ether (10x the volume of the filtrate) to the tube to precipitate the crude product.

    • Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether.

  • Drying and Purification:

    • Dry the crude product pellet under vacuum.

    • The final product can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Initial Loading Efficiency - Insufficient reaction time or temperature.- Steric hindrance is greater than anticipated.- Inefficient activation.- Increase reaction time to 24 hours.- Gently heat the reaction to 40-50°C.- Perform a "double coupling": after the initial 12-24h, drain and add a fresh solution of activated acid for another 12h.
Incomplete Subsequent Coupling - Steric hindrance of the resin-bound molecule.- Deactivation of the activated species.- Increase equivalents of amine and coupling reagents.- Ensure pre-activation step is performed correctly.- Consider using microwave-assisted synthesis to accelerate the coupling[11].
Poor Purity After Cleavage - Incomplete reaction at a previous step.- Side reactions during cleavage.- Confirm completion of each step before proceeding.- Ensure the cleavage cocktail is freshly prepared and contains appropriate scavengers like TIS to trap carbocations[8].

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015).
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Solid-phase synthesis. Available at: [Link]

  • Thompson, L. A. (1998). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. Available at: [Link]

  • Nomura, M., et al. (2003).
  • Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

  • Thompson, L. A. (1998). The Solid-Phase Part of Supported Small-Molecule Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. Retrieved from [Link]

  • Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry, 46(17), 3581-3599.
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? [Video]. YouTube. Available at: [Link]

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Development of Enzyme Inhibitors from 3-(4-Fluoro-2-methylphenyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Propanoic Acid Derivatives

Propanoic acid and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Notably, the aryl propanoic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever.[1][3] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammatory responses.[3] Consequently, the development of selective COX-2 inhibitors has been a major focus of drug discovery to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

The compound 3-(4-Fluoro-2-methylphenyl)propanoic acid is a structurally intriguing molecule that embodies the key pharmacophoric features of a potential COX inhibitor. The presence of a fluoroaryl group can enhance metabolic stability and binding affinity to target proteins.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound as a putative enzyme inhibitor, with a specific focus on the COX enzymes as a prototypical target.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through various established organic synthesis routes. A common approach involves the Heck coupling of 4-fluoro-2-methyl-iodobenzene with acrylic acid, followed by reduction of the resulting cinnamic acid derivative. Alternatively, a malonic ester synthesis starting from 4-fluoro-2-methylbenzyl bromide can be employed.

Protocol: Synthesis via Heck Coupling and Reduction

Materials:

  • 4-Fluoro-2-methyl-iodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Heck Coupling:

    • In a round-bottom flask, dissolve 4-fluoro-2-methyl-iodobenzene (1 equivalent) and acrylic acid (1.2 equivalents) in acetonitrile.

    • Add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2.5 equivalents).

    • Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (E)-3-(4-fluoro-2-methylphenyl)acrylic acid.

  • Reduction:

    • Dissolve the purified acrylic acid derivative in methanol.

    • Add 10% palladium on carbon (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Enzyme Inhibition Assays: Targeting Cyclooxygenase (COX)

To evaluate the inhibitory potential of this compound, in vitro enzyme assays are essential.[7] The following protocols describe methods to determine the compound's inhibitory activity against both COX-1 and COX-2 isoforms.

Experimental Workflow for COX Inhibition Screening

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound Synthesize & Purify This compound Assay_Setup Set up Assay Plates: Enzyme, Inhibitor, Buffer Compound->Assay_Setup Enzymes Procure or Prepare COX-1 & COX-2 Enzymes Enzymes->Assay_Setup Reagents Prepare Assay Buffers & Reagents Reagents->Assay_Setup Initiation Initiate Reaction with Arachidonic Acid Assay_Setup->Initiation Measurement Measure Enzyme Activity (Fluorometric/Colorimetric) Initiation->Measurement IC50 Calculate IC50 Values for COX-1 & COX-2 Measurement->IC50 Selectivity Determine COX-2 Selectivity Index IC50->Selectivity COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostasis Gastric Protection, Platelet Aggregation COX1->Homeostasis COX2->PGH2 Inhibitor 3-(4-Fluoro-2-methylphenyl) propanoic acid Inhibitor->COX1 Inhibitor->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Homeostasis

Caption: The cyclooxygenase (COX) pathway and the site of inhibition.

Conclusion and Future Directions

This application note provides a foundational framework for the investigation of this compound as a potential enzyme inhibitor, specifically targeting the cyclooxygenase enzymes. The provided protocols for synthesis and in vitro screening enable a systematic evaluation of its potency and selectivity. Positive results from these initial studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy in animal models of inflammation and pain, and pharmacokinetic and toxicological profiling. The versatility of the propanoic acid scaffold suggests that further structural modifications could be explored to optimize the inhibitory activity and selectivity of this compound class.

References

  • Biobide. What is an Inhibition Assay? Biobide Blog. Available at: [Link]

  • Wikipedia. Enzyme assay. Available at: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • SlideShare. Cox 1 and cox 2 inhibitirs. Available at: [Link]

  • Wikipedia. Ibuprofen. Available at: [Link]

  • YouTube. Pharmacology 401 a NSAIDs 1 COX Inhibitors Aspirin Diclofenac Salicylic acid Propionic Ibuprofen. Available at: [Link]

  • Keio University. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Available at: [Link]

  • National Center for Biotechnology Information. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available at: [Link]

  • MDPI. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Available at: [Link]

  • Recent Advances in Biology and Medicine. Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

  • National Center for Biotechnology Information. COX Inhibitors - StatPearls. Available at: [Link]

  • PubMed. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Available at: [Link]

  • ResearchGate. Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis. Available at: [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. Available at: [Link]

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Application Note & Protocol: A Validated Two-Step Synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is a robust, two-step process commencing with a Knoevenagel condensation to form the corresponding cinnamic acid derivative, followed by a selective catalytic hydrogenation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and comprehensive troubleshooting advice to ensure reproducible, high-yield results.

Scientific Introduction & Strategic Overview

3-Arylpropanoic acids are a privileged scaffold in medicinal chemistry, most notably forming the core of the non-steroidal anti-inflammatory drug (NSAID) class, which includes compounds like Ibuprofen and Naproxen. The incorporation of fluorine and methyl groups onto the aromatic ring, as in the target molecule this compound, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.

Several synthetic routes can be envisioned for this target, including malonic ester synthesis[1][2] and modern cross-coupling strategies like the Heck or Suzuki reactions.[3][4] However, for scalability, reliability, and cost-effectiveness, a two-step approach via a cinnamic acid intermediate is often preferred. This pathway consists of:

  • Knoevenagel Condensation: Reaction of 4-fluoro-2-methylbenzaldehyde with malonic acid to yield (E)-3-(4-fluoro-2-methylphenyl)acrylic acid. This classic carbon-carbon bond-forming reaction is highly efficient for creating α,β-unsaturated acids.[5]

  • Catalytic Hydrogenation: Selective reduction of the alkene double bond of the cinnamic acid derivative to the desired saturated propanoic acid. This transformation is typically achieved with high selectivity using a palladium-on-carbon (Pd/C) catalyst, which effectively reduces the C=C double bond without affecting the aromatic ring or the carboxylic acid moiety.[6][7]

This application note will detail a validated protocol for this two-step synthesis, emphasizing the mechanistic rationale behind each procedural choice.

Visualized Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transformation from commercially available starting materials to the final product.

Synthesis_Workflow SM1 4-Fluoro-2-methylbenzaldehyde Step1 Step 1: Knoevenagel Condensation SM1->Step1 SM2 Malonic Acid SM2->Step1 Intermediate (E)-3-(4-Fluoro-2-methylphenyl)acrylic acid Step1->Intermediate Formation of C=C bond Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product This compound Step2->Product Selective Reduction Reagents1 Pyridine, Piperidine Reagents1->Step1 Reagents2 H₂, Pd/C Catalyst Reagents2->Step2

Caption: Two-step synthesis pathway for the target compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis, purification, and characterization of the target compound.

Part A: Synthesis of (E)-3-(4-Fluoro-2-methylphenyl)acrylic acid (Intermediate)

This procedure is adapted from established Knoevenagel condensation methodologies.[5]

Materials & Equipment:

  • 4-Fluoro-2-methylbenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-fluoro-2-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (3.0 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Scientist's Note: Pyridine serves as the solvent and a base, while piperidine is a more effective basic catalyst that facilitates the formation of the reactive enolate from malonic acid.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and water (approx. 200 mL).

  • Precipitation: Acidify the aqueous mixture by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. A solid precipitate of the acrylic acid derivative will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual pyridine hydrochloride.

  • Drying: Dry the isolated white to off-white solid under vacuum. The product is typically of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.

Part B: Synthesis of this compound (Final Product)

This protocol employs catalytic transfer hydrogenation, a safer alternative to using pressurized hydrogen gas.[8][9]

Materials & Equipment:

  • (E)-3-(4-fluoro-2-methylphenyl)acrylic acid (from Part A)

  • Palladium on carbon (10% Pd/C)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Methanol or Ethanol

  • Celite® (diatomaceous earth)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the acrylic acid intermediate (1.0 eq) in methanol or ethanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1-2 mol%).

    • Scientist's Note: Palladium on carbon is an excellent catalyst for the hydrogenation of alkenes.[6] It is pyrophoric and should be handled with care, preferably in a moist state.

  • Hydrogen Source: To the stirred suspension, add triethylamine (2.0 eq) followed by the dropwise addition of formic acid (3.0-4.0 eq). An effervescence (CO₂ evolution) may be observed.

    • Rationale: The combination of formic acid and a base like triethylamine generates the active hydrogen-donating species in situ for the transfer hydrogenation. This method avoids the need for specialized high-pressure hydrogenation equipment.[10]

  • Reaction: Heat the reaction mixture to reflux (60-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Catalyst Removal: Cool the mixture to room temperature. Dilute with additional solvent and filter through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the solvent.

    • Safety Precaution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. Quench it carefully with water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, excess triethylamine, and formic acid.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white crystalline solid.

Quantitative Data Summary & Characterization

The following table summarizes the key reaction parameters and expected outcomes.

ParameterStep 1: Knoevenagel CondensationStep 2: Catalytic Hydrogenation
Starting Material 4-Fluoro-2-methylbenzaldehyde(E)-3-(4-Fluoro-2-methylphenyl)acrylic acid
Key Reagents Malonic Acid, Pyridine, Piperidine10% Pd/C, Formic Acid, Triethylamine
Molar Ratio (SM:Reagent) 1 : 1.1 (Malonic Acid)1 : 0.02 (Pd/C), 1 : 4 (HCOOH)
Solvent PyridineMethanol or Ethanol
Temperature ~115 °C (Reflux)~65 °C (Reflux)
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%90-98%
Product Purity Check ¹H NMR, Melting Point¹H NMR, ¹³C NMR, MS, Melting Point

Expected Characterization Data for this compound:

  • Molecular Formula: C₁₀H₁₁FO₂[11]

  • Molecular Weight: 182.19 g/mol [11]

  • ¹H NMR: Expect signals for the aromatic protons (doublets and multiplets), the two methylene groups (-CH₂-CH₂-) as triplets, the methyl group (-CH₃) as a singlet, and the carboxylic acid proton (-COOH) as a broad singlet.

  • Mass Spec (MS): Expect to see the molecular ion peak corresponding to the product's mass.

References

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available at: [Link]

  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Tetrahedron Letters. Available at: [Link]

  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. Available at: [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Available at: [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. Available at: [Link]

  • Malonic ester synthesis. Wikipedia. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • This compound. Appretech Scientific Limited. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

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Application Notes and Protocols for the Comprehensive Characterization of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the full characterization of 3-(4-Fluoro-2-methylphenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The protocols and methodologies detailed herein are designed to ensure scientific rigor, providing a robust framework for identity, purity, and stability assessment. This guide moves beyond a simple listing of procedures, offering insights into the rationale behind the selection of specific techniques and experimental parameters. The aim is to equip researchers with the necessary tools to develop a thorough and validated analytical profile of this compound.

Introduction: Understanding the Molecule

This compound is a carboxylic acid derivative with a substituted aromatic ring. Its chemical structure presents several key features that dictate the choice of analytical techniques: a carboxylic acid group, a substituted benzene ring, and a propyl chain. A thorough characterization is essential for its use in drug development, as impurities or structural ambiguities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will cover spectroscopic, chromatographic, thermal, and crystallographic methods to provide a holistic analytical overview.

Physicochemical Properties of this compound and a Related Compound

PropertyThis compound3-(4-Fluorophenyl)propanoic acid (for comparison)Source
CAS Number 166251-34-9459-31-4[1],
Molecular Formula C₁₀H₁₁FO₂C₉H₉FO₂[2]
Molecular Weight 182.19 g/mol 168.16 g/mol [2],[3]
Melting Point Data not readily available86-91 °C
Appearance Typically a solidSolid[2],

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are fundamental for confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to provide a complete picture of the molecule's carbon-hydrogen framework.

Expertise & Experience: The substitution pattern on the aromatic ring and the presence of the propanoic acid chain will give rise to a unique set of signals in both the ¹H and ¹³C NMR spectra. The fluorine atom will introduce characteristic splitting patterns, particularly for the aromatic protons and carbons, due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Protocol 2.1.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Chemical Shifts (δ):

      • Carboxylic Acid Proton (-COOH): A broad singlet typically above 10 ppm.[4]

      • Aromatic Protons (-C₆H₃-): In the range of 6.5-8.0 ppm, with splitting patterns influenced by the fluorine and methyl substituents.[5]

      • Methylene Protons (-CH₂-): Two distinct signals, likely triplets, in the range of 2.5-3.5 ppm.[4]

      • Methyl Protons (-CH₃): A singlet in the range of 2.0-2.5 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ):

      • Carbonyl Carbon (-C=O): In the range of 170-185 ppm.[5]

      • Aromatic Carbons (-C₆H₃-): In the range of 110-165 ppm. The carbon directly attached to the fluorine will show a large one-bond ¹³C-¹⁹F coupling constant.[5]

      • Methylene Carbons (-CH₂-): In the range of 25-40 ppm.

      • Methyl Carbon (-CH₃): In the range of 15-25 ppm.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons. Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expertise & Experience: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.

Protocol 2.2.1: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

    • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the range of 1725-1700 cm⁻¹.[5]

    • C=C Stretch (Aromatic Ring): Absorptions in the range of 1620-1450 cm⁻¹.[5]

    • C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum if available. The presence of the characteristic broad O-H and strong C=O stretches is a strong indicator of the carboxylic acid functionality.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

Expertise & Experience: Electrospray ionization (ESI) is a suitable technique for this molecule, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.[6]

Protocol 2.3.1: Mass Spectrometry

  • Sample Preparation:

    • For LC-MS: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol.

    • For GC-MS: Derivatization (e.g., esterification) may be necessary to improve volatility.[7]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.

  • Data Acquisition:

    • LC-MS (ESI): Acquire spectra in both positive and negative ion modes.

    • GC-MS (EI): Acquire the spectrum after chromatographic separation.

  • Expected Results:

    • Molecular Ion: The exact mass of the molecular ion should be observed, confirming the elemental composition. For C₁₀H₁₁FO₂, the expected monoisotopic mass is approximately 182.0743.

    • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The aromatic ring will also lead to characteristic fragments.

  • Data Analysis: Analyze the high-resolution mass data to confirm the elemental formula. Interpret the fragmentation pattern to further support the proposed structure.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for separating the target compound from any impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and assay. A reversed-phase method is generally a good starting point for a molecule of this polarity.

Expertise & Experience: The choice of mobile phase, column, and detector is crucial for achieving good separation and sensitivity. A C18 column with a mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile or methanol) is a common choice for acidic compounds.[8][9] UV detection is suitable due to the presence of the aromatic ring.

Protocol 3.1.1: Reversed-Phase HPLC for Purity Determination

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be from 30% B to 90% B over 20 minutes. The gradient should be optimized to ensure separation of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm or based on the UV spectrum of the compound.[8]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a blank.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC can be a valuable technique, especially for identifying volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is often required.

Expertise & Experience: Derivatizing the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) is a common strategy to improve peak shape and thermal stability in GC analysis.[6] A flame ionization detector (FID) is suitable for quantitative analysis.[10]

Protocol 3.2.1: Gas Chromatography with Derivatization

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., BF₃/methanol or BSTFA) to convert the carboxylic acid to its methyl or trimethylsilyl ester.

  • Instrumentation: A GC system with an FID.

  • Chromatographic Conditions:

    • Column: A mid-polarity column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Injector and Detector Temperature: Typically 250 °C.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Analysis: Inject the derivatized sample.

  • Data Analysis: Identify and quantify any volatile impurities.

Thermal Analysis: Solid-State Properties and Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and stability of the compound.[11][12]

Expertise & Experience: DSC can be used to determine the melting point and heat of fusion, and to screen for polymorphism. TGA measures weight loss as a function of temperature, which is useful for assessing thermal stability and the presence of residual solvents or water.[13]

Protocol 4.1.1: DSC and TGA Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: The melting point is determined from the onset or peak of the endothermic melting event. The presence of multiple thermal events may indicate polymorphism or impurities.

  • TGA Method:

    • Heat the sample from ambient temperature to a high temperature (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: Observe any weight loss, which could correspond to the loss of volatiles or decomposition. The onset of significant weight loss indicates the decomposition temperature.

X-ray Diffraction: Crystalline Structure

X-ray diffraction techniques are used to determine the solid-state structure of the material.

Expertise & Experience: Single-crystal X-ray diffraction can provide the absolute three-dimensional structure of the molecule. Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form and can be used to identify different polymorphs.[14]

Protocol 5.1.1: Powder X-ray Diffraction (PXRD)

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: Gently grind the sample to a fine powder.

  • Data Acquisition: Acquire the diffraction pattern over a suitable 2θ range (e.g., 2-40°).

  • Data Analysis: The resulting diffractogram is a fingerprint of the crystalline form. It can be used for phase identification and to monitor for polymorphic changes under different conditions.

Workflow and Data Integration

A comprehensive characterization of this compound involves the integration of data from multiple analytical techniques. The following diagram illustrates a typical workflow.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity and Assay cluster_2 Solid-State Properties Sample Sample NMR NMR Sample->NMR Structural Elucidation IR IR Sample->IR Functional Group ID MS MS Sample->MS Molecular Weight HPLC HPLC NMR->HPLC IR->HPLC MS->HPLC Purity_Assay Purity_Assay HPLC->Purity_Assay Non-volatile Impurities GC GC GC->Purity_Assay Volatile Impurities DSC DSC Purity_Assay->DSC Solid_State_Profile Solid_State_Profile DSC->Solid_State_Profile Thermal Transitions TGA TGA TGA->Solid_State_Profile Thermal Stability PXRD PXRD PXRD->Solid_State_Profile Crystalline Form

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and solid-state properties are well-understood. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to establish a comprehensive analytical profile for this important pharmaceutical intermediate. By understanding the rationale behind each technique, scientists can make informed decisions to develop and validate methods that are fit for purpose and meet regulatory expectations.

References

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica, 13(3), 1-2. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • Friščić, T., & MacGillivray, L. R. (2007). Variable-temperature Powder X-ray Diffraction of Aromatic Carboxylic Acid and Carboxamide Cocrystals. PubMed. [Link]

  • Transtutors. (2022). Consider the spectral data for 3-(4-fluorophenyl)propanoic acid.... [Link]

  • Chromatography Forum. (2009). propionic acid analysis. [Link]

  • The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]

  • Klíma, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

  • Reddy, B. C., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

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Application Notes & Protocols: Leveraging 3-(4-Fluoro-2-methylphenyl)propanoic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of high-quality lead compounds. This approach hinges on screening libraries of low molecular weight fragments to identify weak but efficient binders to a biological target. These initial hits then serve as starting points for the rational design of more potent molecules. This guide provides a detailed exploration of 3-(4-Fluoro-2-methylphenyl)propanoic acid as a valuable fragment for FBDD campaigns. We will delve into its physicochemical properties, rationale for its inclusion in fragment libraries, and provide detailed protocols for its application in a hypothetical FBDD workflow, from initial screening to hit validation and elaboration.

Introduction: The Rationale for this compound in FBDD

The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[1][2] An ideal fragment should possess a simple chemical structure, low molecular weight, and a sufficient number of functional groups to engage in meaningful interactions with a protein target. This compound embodies several key characteristics that make it an attractive candidate for inclusion in a fragment library.

  • Adherence to the "Rule of Three": The "Rule of Three" is a set of guidelines used to define a good fragment, suggesting a molecular weight under 300 Daltons, a cLogP of less than 3, and no more than 3 hydrogen bond donors and acceptors.[1][3][4][5][6] this compound aligns well with these principles, ensuring a higher probability of efficient binding and favorable physicochemical properties for subsequent optimization.[1]

  • Strategic Incorporation of Fluorine: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity through favorable interactions with the protein target.[7][8][9][10] In this fragment, the fluorine atom on the phenyl ring can alter the electronic distribution and potentially improve membrane permeability and metabolic resistance.[7][9]

  • The Phenylpropanoic Acid Scaffold: The phenylpropanoic acid motif is a well-established pharmacophore found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] Its carboxylic acid group can act as a hydrogen bond donor and acceptor, providing a strong anchoring point to the target protein. The phenyl ring offers a scaffold for further chemical modification and exploration of structure-activity relationships (SAR).

  • Methyl Group for Vectorial Elaboration: The methyl group at the ortho position of the phenyl ring provides a defined vector for chemical elaboration. This allows for the systematic growth of the fragment into unoccupied pockets of the binding site, a key strategy in fragment-to-lead optimization.[1]

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
CAS Number 166251-34-9ChemicalBook[8]
Molecular Formula C10H11FO2CymitQuimica
Molecular Weight 182.19 g/mol CymitQuimica
Appearance SolidCymitQuimica
Purity >95% (typical)CymitQuimica
cLogP (predicted) ~2.5(Predicted based on similar structures)
Hydrogen Bond Donors 1(Carboxylic acid)
Hydrogen Bond Acceptors 2(Carboxylic acid oxygen, Fluorine)

FBDD Workflow Utilizing this compound

The following diagram illustrates a typical FBDD workflow where a fragment like this compound would be screened and advanced.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including title fragment) B Primary Screening (NMR, SPR) A->B C Hit Identification B->C D Orthogonal Screen (ITC, X-ray Crystallography) C->D E Binding Affinity & Mode Determination D->E F Validated Hit E->F G Structure-Guided Design F->G H Fragment Elaboration (Growing, Linking) G->H I Lead Compound H->I

Caption: A generalized workflow for fragment-based drug discovery.

Experimental Protocols

The following protocols are presented as a hypothetical application of this compound in an FBDD campaign against a purified protein target.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting binding events in real-time, making it well-suited for primary fragment screening.[13][14][15][16][17]

Objective: To identify fragments from a library that bind to the target protein.

Materials:

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit

  • Fragment library, including this compound, dissolved in DMSO

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a final concentration of 100-200 µM with a constant, low percentage of DMSO (e.g., 1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (deactivated with ethanolamine-HCl).

    • Monitor the change in response units (RU) upon fragment binding.

    • A positive "hit" is defined as a reproducible, concentration-dependent binding response significantly above the background noise.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Identify fragments that show a clear binding signal. For these hits, perform a dose-response analysis to confirm binding and estimate the dissociation constant (KD).

Causality Behind Experimental Choices:

  • The use of a reference channel is critical to minimize false positives arising from non-specific binding and buffer effects.[13]

  • Screening at high fragment concentrations is necessary due to the expected weak binding affinities.[18]

Hit Validation via Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[19][20][21][22][23]

Objective: To confirm the binding of hits from the primary screen and determine their thermodynamic signature.

Materials:

  • Purified target protein

  • Validated fragment hits (e.g., this compound)

  • ITC instrument

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the protein against the ITC running buffer to ensure buffer matching.

    • Dissolve the fragment in the final dialysis buffer. A small amount of DMSO may be used if necessary, ensuring the same concentration is present in the protein solution.

  • ITC Experiment:

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the fragment solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

Causality Behind Experimental Choices:

  • Precise buffer matching is essential to minimize heats of dilution, which can obscure the true binding signal.[19]

  • ITC provides a direct measurement of binding, making it an excellent orthogonal method to validate hits from techniques like SPR that rely on a change in a physical property upon binding.[21]

Structural Characterization via X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided drug design.[24][25][26][27][28]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • Validated fragment hit

  • Cryoprotectant solution

Protocol:

  • Co-crystallization or Soaking:

    • Soaking: Transfer a protein crystal into a solution containing the fragment (typically 1-10 mM) and cryoprotectant. Allow the fragment to diffuse into the crystal over a period of hours to days.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Build the fragment into the observed electron density and refine the structure.

Causality Behind Experimental Choices:

  • Soaking is often the preferred method for initial fragment screening as it is less labor-intensive than co-crystallization.[24]

  • Synchrotron radiation is typically required to obtain high-resolution diffraction data from fragment-soaked crystals, which may have lower diffraction quality than apo crystals.[25]

Fragment Elaboration Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to elaborate it into a more potent, lead-like molecule.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead A 3-(4-Fluoro-2-methylphenyl) propanoic acid in binding pocket B Fragment Growing A->B Extend from methyl group C Fragment Linking A->C Combine with another fragment D Scaffold Hopping A->D Replace core scaffold E Potent & Selective Lead Compound B->E C->E D->E

Caption: Strategies for elaborating a fragment hit into a lead compound.

  • Fragment Growing: This involves adding chemical functionality to the initial fragment to make additional interactions with the protein.[1] For this compound, the methyl group provides a clear vector for growth into adjacent pockets of the binding site.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[29]

  • Scaffold Hopping: This strategy involves replacing the core scaffold of the fragment while retaining the key binding interactions.[29][30][31][32] This can be used to improve physicochemical properties or explore novel chemical space.

Conclusion

This compound represents a high-quality fragment for inclusion in FBDD libraries. Its adherence to the "Rule of Three," the strategic placement of a fluorine atom, and a scaffold amenable to elaboration make it a valuable starting point for drug discovery campaigns. The protocols outlined in this guide provide a framework for the identification, validation, and optimization of hits derived from this and similar fragments, ultimately accelerating the path toward novel therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
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3-(4-Fluoro-2-methylphenyl)propanoic acid as a molecular probe for receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(4-Fluoro-2-methylphenyl)propanoic Acid as a Molecular Probe for Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of this compound in Receptor Pharmacology

This compound is a synthetic carboxylic acid derivative with a structure amenable to interaction with various biological targets. While its specific binding partners are not yet fully elucidated, its structural similarity to known bioactive molecules, such as G protein-coupled receptor 40 (GPR40) agonists, suggests its potential as a valuable molecular probe.[1] Molecular probes are essential tools in pharmacology and drug discovery, enabling the quantification, visualization, and characterization of receptor-ligand interactions.[2] This document provides a comprehensive guide for researchers to develop and utilize studies. We will cover the critical steps from probe synthesis and characterization to the design and execution of various binding assays, data analysis, and troubleshooting.

The core principle behind using this molecule as a probe lies in labeling it with a detectable tag, such as a radioisotope or a fluorophore, without significantly compromising its binding affinity for its target receptor. Once labeled, the probe can be used in a variety of assay formats to determine binding affinity (Kd), inhibitor constants (Ki) of unlabeled compounds, and to study the kinetics of receptor-ligand interactions.

Part 1: Probe Development and Characterization

The initial and most critical step is the synthesis of a labeled version of this compound. The choice of label will depend on the intended application and available detection instrumentation.

Radiolabeling

Radiolabeling offers high sensitivity and is a gold standard for many binding assays.[3] A common approach for molecules like this compound is isotopic labeling with tritium (³H) or carbon-14 (¹⁴C) during chemical synthesis. Alternatively, for positron emission tomography (PET) studies, fluorine-18 ([¹⁸F]) can be incorporated.[4][5]

Protocol 1: Conceptual Radiosynthesis of [¹⁸F]-3-(4-Fluoro-2-methylphenyl)propanoic Acid

This protocol is a conceptual adaptation based on established radiofluorination methods.[4][5] It is intended for expert radiochemists in a properly equipped facility.

  • Precursor Synthesis: Synthesize a suitable precursor for radiofluorination. This would typically involve replacing the non-radioactive fluorine atom with a leaving group, such as a nitro group or a trimethylammonium triflate group.

  • Nucleophilic [¹⁸F]Fluorination: The radiosynthesis is achieved through a no-carrier-added nucleophilic substitution reaction.[4]

    • Produce [¹⁸F]fluoride from a cyclotron.

    • Activate the [¹⁸F]fluoride using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of potassium carbonate.

    • React the activated [¹⁸F]fluoride with the precursor in an appropriate solvent (e.g., acetonitrile) at an elevated temperature.

  • Deprotection: If protecting groups were used during the synthesis of the precursor, they are removed after the fluorination step.

  • Purification: The crude radiolabeled product is purified using high-performance liquid chromatography (HPLC) to separate it from unreacted [¹⁸F]fluoride and other byproducts.

  • Quality Control: The final product's radiochemical purity and identity are confirmed by analytical HPLC and comparison with a non-radioactive standard.

Fluorescent Labeling

Fluorescent probes are advantageous for high-throughput screening and imaging-based assays. The carboxylic acid moiety of this compound is an ideal handle for conjugation with an amine-reactive fluorescent dye.[6]

Protocol 2: Fluorescent Labeling using EDC/NHS Chemistry

This protocol is adapted from standard carbodiimide-mediated coupling reactions.[6]

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF).

    • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Coupling to the Fluorescent Dye:

    • In a separate vial, dissolve an amine-reactive fluorescent dye (e.g., a fluorescein or rhodamine derivative with a primary amine) in anhydrous DMF.[7]

    • Add the activated this compound solution to the dye solution.

    • Add a 2-fold molar excess of a non-nucleophilic base, such as triethylamine (TEA), to facilitate the reaction.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled product using column chromatography or preparative HPLC to remove unreacted dye and starting material.

  • Characterization:

    • Confirm the identity and purity of the labeled probe using mass spectrometry and analytical HPLC.

    • Determine the labeling efficiency by measuring the absorbance of the fluorophore and the compound.

Characterization of the Molecular Probe

Once synthesized, the probe must be thoroughly characterized to ensure its suitability for binding assays.

Table 1: Key Characterization Parameters for a Novel Molecular Probe

ParameterMethodPurpose
Purity HPLC, Mass SpectrometryTo ensure that the observed binding is due to the probe and not impurities.
Affinity (Kd) Saturation Binding AssayTo determine the concentration range for use in subsequent assays.
Specificity Competition Binding AssaysTo confirm that the probe binds to the intended target and not to other receptors.
Stability Incubation under assay conditions followed by HPLC analysisTo ensure the probe does not degrade during the experiment.

Part 2: Receptor Binding Assays

The choice of binding assay depends on the nature of the probe (radiolabeled or fluorescent), the receptor source (cell membranes, purified protein), and the desired throughput.

Radioligand Binding Assays

These assays are highly sensitive and quantitative, making them a cornerstone of receptor pharmacology.[3]

Protocol 3: Radioligand Saturation Binding Assay

This protocol is a generalized procedure and requires optimization for the specific receptor system.[1]

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the radiolabeled probe to the assay buffer.

    • For each concentration, prepare parallel wells for total binding and non-specific binding (NSB).

    • To the NSB wells, add a high concentration of an unlabeled competing ligand to block all specific binding sites.

    • Add the receptor preparation to all wells.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filtermat and add scintillation cocktail.

    • Count the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts at each concentration.

    • Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Protocol 4: Radioligand Competition Binding Assay

This assay is used to determine the affinity of unlabeled compounds for the receptor.[1]

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a 96-well plate, add a fixed concentration of the radiolabeled probe (typically at or below its Kd).

    • Add the dilutions of the unlabeled test compound.

    • Include control wells for total binding (no competitor) and NSB (high concentration of a known competitor).

    • Add the receptor preparation to all wells.

  • Incubation, Separation, and Detection: Follow steps 3-5 from Protocol 3.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled probe and Kd is its dissociation constant.[1]

Fluorescence-Based Binding Assays

These assays are often used in high-throughput screening and offer a non-radioactive alternative.

Protocol 5: Fluorescence Polarization (FP) Assay

FP assays are homogeneous (no-wash) and are suitable for purified receptor-ligand interactions.

  • Assay Setup:

    • In a black, low-binding 96- or 384-well plate, add a fixed concentration of the fluorescently labeled this compound.

    • Add increasing concentrations of the purified receptor.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • When the small fluorescent probe binds to the larger receptor, its rotation slows, and the polarization of the emitted light increases.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the receptor concentration to determine the Kd.

    • For competition assays, a fixed concentration of receptor and fluorescent probe are incubated with increasing concentrations of an unlabeled competitor. The displacement of the fluorescent probe results in a decrease in polarization.

Part 3: Data Analysis and Interpretation

Data Analysis Workflow

G cluster_0 Experimental Data Acquisition cluster_1 Data Processing cluster_2 Curve Fitting & Analysis cluster_3 Interpretation & Validation raw_data Raw Data (e.g., CPM, RFU) subtract_bkgd Subtract Background/NSB raw_data->subtract_bkgd normalize_data Normalize Data (% Specific Binding) subtract_bkgd->normalize_data curve_fit Non-linear Regression (e.g., Prism) normalize_data->curve_fit calc_params Calculate K_d, B_max, IC50, K_i curve_fit->calc_params interpret Interpret Results calc_params->interpret validate Validate with Orthogonal Assays interpret->validate

Caption: Workflow for receptor binding assay data analysis.

Optimizing Signal-to-Noise Ratio

A robust binding assay requires a good signal-to-noise ratio.[8]

Table 2: Strategies for Optimizing Signal-to-Noise Ratio

IssuePotential CauseSolution
High Non-Specific Binding (NSB) Probe sticks to filters, plates, or non-target proteins.- Add a blocking agent (e.g., BSA) to the assay buffer.[9]- Use pre-coated filter plates (e.g., with polyethyleneimine).- Optimize washing steps.
Low Specific Binding Signal Low receptor density, degraded probe or receptor, suboptimal assay conditions.- Use a cell line with higher receptor expression.[10]- Ensure probe and receptor are stored correctly and not degraded.- Optimize incubation time, temperature, and buffer composition (pH, ionic strength).
High Assay Variability Pipetting errors, inconsistent washing, instrument instability.- Use calibrated pipettes and automated liquid handlers.- Ensure consistent washing for all wells.- Allow the instrument to warm up and stabilize before reading plates.

Part 4: Case Study - Hypothetical Application for GPR40

Given that phenylpropanoic acid derivatives have been identified as GPR40 agonists, we can outline a hypothetical workflow for using this compound as a probe for this receptor.[1]

G cluster_0 Assay Development cluster_1 Compound Screening cluster_2 Functional Validation start Synthesize Radiolabeled This compound ([3H]-Compound) prep_membranes Prepare Membranes from CHO cells expressing GPR40 start->prep_membranes sat_binding Perform Saturation Binding Assay (Protocol 3) prep_membranes->sat_binding determine_kd Determine K_d and B_max sat_binding->determine_kd comp_binding Competition Binding Assay (Protocol 4) determine_kd->comp_binding screen_library Screen Library of Unlabeled Propanoic Acid Derivatives comp_binding->screen_library determine_ki Determine K_i for Hits screen_library->determine_ki functional_assay Functional Assay (e.g., Calcium Mobilization or cAMP accumulation) determine_ki->functional_assay correlate_data Correlate Binding Affinity (K_i) with Functional Potency (EC50) functional_assay->correlate_data end Identify Novel GPR40 Modulators correlate_data->end

Caption: Hypothetical workflow for GPR40 ligand screening.

Conclusion

This compound represents a promising scaffold for the development of a molecular probe for receptor binding studies. By following the protocols and guidelines outlined in this document, researchers can systematically label, characterize, and utilize this compound to investigate its interactions with potential receptor targets. This approach will not only help in elucidating the pharmacology of this specific molecule but also contribute to the broader efforts in drug discovery and the characterization of novel therapeutic targets.

References

  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (2021, April 1). [Link]

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  • Assay development. Signal-to-noise ratio, calculated as the ratio... | Download Scientific Diagram - ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid (CAS: 166251-34-9)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As a key intermediate in the development of various pharmaceuticals, mastering its synthesis is crucial. This document provides in-depth, field-proven insights based on established chemical principles.

Overview of Synthetic Strategies

The synthesis of 3-arylpropanoic acids, such as our target molecule, can be approached through several established routes[2][3][4]. The most reliable and commonly employed method for this specific structure is the Malonic Ester Synthesis . This pathway offers high predictability and versatility for creating substituted carboxylic acids[5][6].

An alternative, though often more complex to optimize, is a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck reaction) followed by reduction. While powerful, these methods can be sensitive to catalyst poisoning and require careful optimization of ligands, bases, and solvents[7][8][9][10].

This guide will focus primarily on the Malonic Ester Synthesis pathway due to its robustness and widespread applicability.

Workflow: Malonic Ester Synthesis Pathway

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate Diethyl_Malonate->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) in Ethanol Base->Enolate Alkylated_Ester Diethyl (4-fluoro-2-methylbenzyl)malonate Enolate->Alkylated_Ester Alkylation Alkyl_Halide 4-Fluoro-2-methylbenzyl bromide Alkyl_Halide->Alkylated_Ester Hydrolysis Acid/Base Hydrolysis (e.g., HCl, NaOH) + Heat Alkylated_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Decarboxylation

Caption: Workflow for Malonic Ester Synthesis.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Conversion of Starting Materials

Question: I've combined my diethyl malonate, sodium ethoxide, and 4-fluoro-2-methylbenzyl bromide, but TLC/NMR analysis shows mostly unreacted starting materials. What went wrong?

Answer: This common issue typically points to problems with enolate formation or the subsequent alkylation step. A systematic check is required.

Potential Causes & Solutions:

  • Inactive Base: Sodium ethoxide (NaOEt) and other alkoxides are hygroscopic and can degrade upon exposure to air and moisture, neutralizing them.

    • Solution: Use a freshly opened bottle of NaOEt or prepare it fresh. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: The deprotonation of diethyl malonate is an equilibrium process. An insufficient amount of base will result in a low concentration of the reactive enolate[5].

    • Solution: Use at least one full equivalent of a strong base. For complete and irreversible deprotonation, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used, though this requires more stringent anhydrous conditions[11].

  • Protic Solvent Contamination: The presence of water or even excess ethanol (if using NaH) will quench the enolate as it forms.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If using NaH, the diethyl malonate should be added to the NaH suspension first, followed by the alkyl halide.

  • Poor Alkylating Agent: The reactivity of the benzyl halide is critical. Benzyl bromides are generally more reactive than chlorides. Impurities or degradation of the halide can also inhibit the reaction.

    • Solution: Verify the purity of your 4-fluoro-2-methylbenzyl bromide. If it's old, consider purifying it by distillation or recrystallization, or use a fresh batch.

Troubleshooting Flowchart: Low Conversion

Caption: Systematic check for low conversion issues.

Issue 2: Formation of a Significant Dialkylated Byproduct

Question: My reaction works, but I'm getting a significant amount of a higher molecular weight byproduct, which I believe is the dialkylated malonic ester. How can I prevent this?

Answer: This is a classic side reaction in malonic ester synthesis. After the first alkylation, the product still has one acidic proton, which can be deprotonated and react with another molecule of the alkyl halide.

Potential Causes & Solutions:

  • Stoichiometry: Using an excess of the alkylating agent or base can promote the second alkylation.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the malonic ester relative to the base and the alkyl halide. This ensures that the base is consumed in the first deprotonation and limits the chance for a second.

  • Slow Addition: Adding the alkyl halide too quickly can create localized high concentrations, increasing the likelihood of dialkylation.

    • Solution: Add the 4-fluoro-2-methylbenzyl bromide dropwise to the solution of the enolate over a period of 30-60 minutes. This maintains a low concentration of the halide.

  • Reaction Temperature: Higher temperatures can sometimes favor the faster second alkylation.

    • Solution: Maintain the reaction at room temperature or slightly below (0 °C to RT) to better control the reaction rate.

Issue 3: Incomplete Hydrolysis or Decarboxylation

Question: I've isolated the alkylated ester, but the final hydrolysis and decarboxylation step is either very slow or incomplete, leaving me with the diacid or unreacted ester. How can I drive this to completion?

Answer: The hydrolysis of the sterically hindered diester followed by decarboxylation requires forcing conditions.

Potential Causes & Solutions:

  • Insufficiently Harsh Conditions: This two-step process needs sufficient energy.

    • Solution (Acidic Hydrolysis): Use a strong acid like 6M HCl or a mixture of H₂SO₄/H₂O/AcOH and heat under reflux for several hours (4-12 hours). This combination effectively hydrolyzes the esters and the heat promotes the decarboxylation of the resulting malonic acid intermediate[12].

    • Solution (Basic Hydrolysis): Saponify the ester using a strong base like KOH or NaOH in an alcohol/water mixture under reflux. Crucially , this will form the dicarboxylate salt. You must then perform a separate acidification step with a strong acid (e.g., concentrated HCl) and heat the acidic mixture to induce decarboxylation[13].

  • Precipitation of Intermediate: In basic hydrolysis, the sodium or potassium salt of the diacid may precipitate, slowing down the reaction.

    • Solution: Ensure sufficient solvent is present to maintain a homogenous solution. A co-solvent like ethanol or THF with water can improve solubility.

Problem Potential Cause Recommended Solution
Low Yield Inactive base; Wet conditions; Impure alkyl halideUse fresh reagents; Ensure anhydrous setup; Purify starting materials
Dialkylation Incorrect stoichiometry; Rapid addition of halideUse slight excess of malonic ester; Add alkyl halide dropwise
Incomplete Hydrolysis Insufficient acid/base or heatReflux with strong acid (e.g., 6M HCl) for 4-12 hours
Incomplete Decarboxylation Insufficient heat after hydrolysisEnsure the acidic workup is heated to reflux until CO₂ evolution ceases
Purification Difficulty Oily product due to impuritiesPurify via column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from a suitable solvent system (e.g., Toluene/Hexanes)

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? A1: Key hazards involve the reagents. Sodium ethoxide and sodium hydride are flammable solids that react violently with water. Always handle them in a fume hood under an inert atmosphere. The solvents used (ethanol, THF, DMF) are flammable. 4-Fluoro-2-methylbenzyl bromide is a lachrymator and irritant; handle with appropriate personal protective equipment (gloves, safety glasses).

Q2: Why is ethanol typically used as the solvent with sodium ethoxide? A2: Using the alcohol that corresponds to the ester group (ethanol for diethyl malonate) prevents transesterification. If you were to use sodium methoxide with diethyl malonate, you would get a mixture of diethyl, dimethyl, and ethyl methyl malonate, complicating the reaction[5][11].

Q3: Can I use a different starting material, like 4-fluoro-2-methylbenzoic acid? A3: Yes, but it would require a completely different synthetic route. For example, you could reduce the carboxylic acid to the corresponding alcohol, convert the alcohol to the bromide, and then proceed with a nitrile synthesis (reaction with NaCN) followed by hydrolysis. This adds several steps compared to the more direct malonic ester synthesis.

Q4: What analytical methods are best for monitoring the reaction and confirming the product? A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for tracking the consumption of the starting materials and the appearance of the product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Product Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation, showing characteristic peaks for the aromatic, methylene, and carboxylic acid groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (182.19 g/mol )[1].

    • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹).

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Synthesis of Diethyl (4-fluoro-2-methylbenzyl)malonate

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: In the flask, add sodium ethoxide (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere. Stir until dissolved.

  • Enolate Formation: To this solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir for 30 minutes.

  • Alkylation: Add a solution of 4-fluoro-2-methylbenzyl bromide (1.0 eq) in anhydrous ethanol dropwise over 30-60 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated ester.

Hydrolysis and Decarboxylation to this compound

  • Setup: To the flask containing the crude ester, add 6M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor for the evolution of CO₂ gas. Continue refluxing for 6-12 hours, or until TLC shows the absence of intermediate species.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product as a white solid.

References

  • Vertex AI Search. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts.
  • ACS Publications. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • Gupta, R., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • Kumar, P., et al. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Unsymmetrical Malonic Ester Synthesis.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
  • PatSnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Appretech Scientific Limited. (n.d.). This compound.

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The information is presented in a question-and-answer format to directly tackle specific problems you may encounter during your experiments.

I. General Troubleshooting for Low Yields

Before delving into synthesis-specific issues, it's crucial to address general laboratory practices that can significantly impact reaction outcomes. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause of low yields.[1]

Q1: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the fundamental aspects I should check first?

A1: Several common errors can contribute to the majority of low-yielding reactions.[2] Before altering the reaction chemistry, it's essential to verify your setup and reagents.

  • Reagent Quality and Purity: The purity and activity of your starting materials, reagents, and catalysts are paramount.[1] Degradation over time or contamination can halt a reaction.

    • Troubleshooting:

      • Use freshly opened or purified reagents.

      • Verify the concentration of solutions, particularly for organometallic reagents.

      • Ensure catalysts are stored under appropriate conditions (e.g., inert atmosphere, low temperature) and are not expired.[1]

  • Solvent Purity: The presence of impurities, especially water, in solvents can be detrimental to many organic reactions, particularly those involving moisture-sensitive reagents.[1]

    • Troubleshooting:

      • Use anhydrous solvents for moisture-sensitive reactions.

      • Consider distilling solvents to remove impurities and stabilizers.[1]

  • Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[1]

    • Troubleshooting:

      • Ensure accurate temperature control with a calibrated thermometer or probe.

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

      • For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing.[1]

  • Glassware and Setup:

    • Troubleshooting:

      • Ensure all glassware is clean and dry, flame-drying or oven-drying when necessary for moisture-sensitive reactions.[2]

      • Accurately calculate and weigh reagent amounts.[2]

Q2: My crude yield was high, but I lost a significant amount of product during workup and purification. What are the likely causes?

A2: Product loss during the workup and purification stages is a frequent reason for low isolated yields.[1][3]

  • Workup Issues:

    • Emulsion Formation: A stable mixture of two immiscible liquids can make phase separation difficult, leading to product loss.[1]

      • Troubleshooting: Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase, filter the mixture through Celite, or centrifuge the mixture to break the emulsion.[1]

    • Incorrect pH: The pH of the aqueous layer can affect the solubility of your product. For carboxylic acids, ensuring the aqueous layer is sufficiently acidic (pH < 2) during extraction is critical to keep the product in its neutral, less water-soluble form.

      • Troubleshooting: Adjust the pH of the aqueous layer accordingly and test it with pH paper after each wash.[1]

    • Product Solubility in the Aqueous Layer: Some organic compounds have partial solubility in water, leading to loss with each aqueous wash.[1]

      • Troubleshooting: Minimize the number of aqueous washes and back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.[1]

  • Purification by Column Chromatography:

    • Compound Instability: Your product may be unstable on silica gel.

      • Troubleshooting: Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Consider alternative purification methods like recrystallization or distillation if your compound is unstable on silica.[1]

    • Co-elution of Product and Impurities: If the polarity of the product and impurities are very similar, separation can be difficult, leading to impure fractions and a lower isolated yield of the pure product.[1]

      • Troubleshooting: Optimize the solvent system for better separation using TLC before running the column. Consider using a different stationary phase (e.g., alumina, reversed-phase silica).[1]

II. Synthesis-Specific Troubleshooting for this compound

There are several synthetic routes to this compound. Below are troubleshooting guides for common pathways.

Pathway 1: Malonic Ester Synthesis

This is a common and reliable method for synthesizing carboxylic acids.[4] The general steps involve the alkylation of a malonic ester followed by hydrolysis and decarboxylation.[5]

Figure 1: Workflow for Malonic Ester Synthesis.
Q3: I am getting a low yield of the alkylated malonic ester in the first step. What could be the problem?

A3: Low yields in the alkylation step often point to issues with the base, the alkylating agent, or competing reactions.

  • Incomplete Enolate Formation: The base may not be strong enough or may be of poor quality.

    • Troubleshooting:

      • Use a freshly prepared solution of sodium ethoxide in ethanol.

      • Ensure the reaction is carried out under anhydrous conditions, as water will quench the base.

  • Poor Quality Alkylating Agent: The 4-fluoro-2-methylbenzyl halide may have degraded.

    • Troubleshooting: Use a freshly prepared or purified alkylating agent.

  • Side Reactions: Elimination reactions can compete with the desired SN2 reaction, especially if using a secondary or tertiary halide.[6]

    • Troubleshooting: While 4-fluoro-2-methylbenzyl halide is a primary halide, ensure the reaction temperature is not too high, as this can favor elimination.

Q4: The hydrolysis and decarboxylation steps are giving me a low yield of the final product. What should I investigate?

A4: Incomplete hydrolysis or decarboxylation, or side reactions during these steps, can lead to low yields.

  • Incomplete Hydrolysis: The ester groups may not be fully hydrolyzed to the carboxylic acid.

    • Troubleshooting:

      • Ensure a sufficient excess of base (e.g., NaOH) is used for the hydrolysis.

      • Increase the reaction time or temperature to ensure complete hydrolysis. Monitor the reaction by TLC.

  • Incomplete Decarboxylation: The diacid intermediate may not be fully decarboxylating.

    • Troubleshooting:

      • Ensure the reaction is heated to a sufficiently high temperature to drive off CO2.

      • Acidify the reaction mixture thoroughly after hydrolysis before heating to ensure the diacid is in its protonated form, which is necessary for decarboxylation.

Pathway 2: Friedel-Crafts Acylation followed by Reduction

This two-step sequence involves the acylation of 1-fluoro-3-methylbenzene with succinic anhydride, followed by reduction of the resulting keto-acid.

Figure 2: Workflow for Friedel-Crafts Acylation and Reduction.
Q5: The Friedel-Crafts acylation is resulting in a low yield of the keto-acid. What are the common pitfalls?

A5: Friedel-Crafts reactions are sensitive to several factors that can impact their efficiency.[7][8]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl3) is moisture-sensitive.

    • Troubleshooting:

      • Use a fresh, high-purity Lewis acid.

      • Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: Stoichiometric amounts of the Lewis acid are often required as it complexes with the product.

    • Troubleshooting: Use at least one equivalent of the Lewis acid catalyst.

  • Substrate Reactivity: The aromatic ring may not be sufficiently activated. However, the methyl group in 1-fluoro-3-methylbenzene is an activating group, so this is less likely to be the primary issue.

  • Isomer Formation: Acylation can occur at different positions on the aromatic ring.

    • Troubleshooting: The directing effects of the fluoro and methyl groups should favor the desired isomer. Analyze the crude product by NMR to determine the isomeric ratio.

Q6: I am having trouble with the reduction of the keto-acid. What are some troubleshooting tips?

A6: The choice of reduction method and the reaction conditions are critical for a successful reduction.

  • Clemmensen Reduction (Zn(Hg), HCl):

    • Troubleshooting:

      • Ensure the zinc amalgam is freshly prepared and active.

      • The reaction is often heterogeneous, so vigorous stirring is essential.

      • The substrate must be soluble in the acidic medium.

  • Wolff-Kishner Reduction (H2NNH2, base, heat):

    • Troubleshooting:

      • This reaction is performed under basic conditions, so it is suitable for acid-sensitive substrates.

      • High temperatures are typically required, so use a high-boiling solvent like ethylene glycol.

      • Ensure all the water is removed after the formation of the hydrazone to allow the temperature to rise sufficiently for the reduction to occur.

Pathway 3: Hydrolysis of 3-(4-Fluoro-2-methylphenyl)propanenitrile

This pathway involves the synthesis of the corresponding nitrile followed by hydrolysis to the carboxylic acid.

Figure 3: Workflow for Nitrile Hydrolysis.
Q7: The hydrolysis of my nitrile is slow and incomplete. How can I improve the yield?

A7: The hydrolysis of nitriles can be sluggish and requires forcing conditions.[9] The reaction proceeds through an amide intermediate.[10]

  • Acid-Catalyzed Hydrolysis:

    • Troubleshooting:

      • Use a strong acid such as concentrated HCl or H2SO4.[9]

      • Increase the reaction temperature and/or time. Refluxing for several hours is often necessary.

      • Monitor the reaction by TLC to determine when the starting material has been consumed.

  • Base-Catalyzed Hydrolysis:

    • Troubleshooting:

      • Use a strong base like NaOH or KOH.[9]

      • This method will produce the carboxylate salt, which must be acidified in a separate step to obtain the carboxylic acid.[11]

      • Ensure the final acidification step is complete (pH < 2) to fully protonate the carboxylate.

Quantitative Data Summary
ParameterMalonic Ester SynthesisFriedel-Crafts Acylation/ReductionNitrile Hydrolysis
Typical Yield Good to ExcellentModerate to GoodGood to Excellent
Number of Steps 321 (from nitrile)
Key Reagents Diethyl malonate, NaOEt, 4-fluoro-2-methylbenzyl halide1-Fluoro-3-methylbenzene, succinic anhydride, AlCl3, reducing agent3-(4-Fluoro-2-methylphenyl)propanenitrile, strong acid or base
Common Issues Incomplete alkylation/hydrolysis, side reactionsCatalyst deactivation, isomer formation, incomplete reductionSlow/incomplete reaction

III. Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A: Yes, other Lewis acids such as FeCl3 or BF3 can be used, but AlCl3 is generally the most common and reactive for this type of transformation.[12] The choice of catalyst may require optimization of the reaction conditions.

Q: My final product is an oil and difficult to purify. What can I do?

A: If column chromatography is not effective, consider converting the carboxylic acid to a crystalline salt (e.g., with a chiral amine if a racemic mixture is present and resolution is desired) for purification by recrystallization. The pure acid can then be regenerated by acidification.

Q: I am seeing an unexpected side product in my reaction. How can I identify it?

A: Isolate the side product and characterize it using spectroscopic methods such as NMR (1H, 13C, 19F), Mass Spectrometry, and IR spectroscopy. Understanding the structure of the side product can provide valuable insight into the reaction mechanism and help you to adjust the conditions to minimize its formation.

References

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • (2025). Reaction Mechanism of Ethyl Propanoate in Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]

  • YouTube. (2019). 11.11 Malonic Ester Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2020). malonic ester synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubMed Central. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 3-(4-Fluoro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for resolving issues in the chiral separation of 3-(4-Fluoro-2-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.

Introduction to the Challenge

This compound is a chiral carboxylic acid. The successful enantioseparation of such compounds by High-Performance Liquid Chromatography (HPLC) is critically dependent on the intricate interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase. Due to its acidic nature, this compound presents specific challenges, including peak tailing and poor resolution, which can often be overcome with careful method development and troubleshooting. This guide provides a structured, question-and-answer approach to address the most common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any separation of the enantiomers. Where do I start?

This is a common initial challenge. A complete lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase system is not suitable for creating the necessary diastereomeric interactions for chiral recognition.

Troubleshooting Workflow for No Enantiomeric Resolution

G cluster_0 Initial Assessment cluster_1 Method Development Strategy cluster_2 Outcome start No Enantiomeric Separation Observed csp_check Is the CSP appropriate for acidic compounds? start->csp_check optimize_mp Systematically optimize the mobile phase csp_check->optimize_mp Yes consult_guides Consult column selection guides from manufacturers csp_check->consult_guides No screen_csps Screen alternative CSPs (e.g., polysaccharide-based, cyclodextrin-based) screen_csps->optimize_mp success Partial or Full Resolution Achieved optimize_mp->success consult_guides->screen_csps G cluster_0 Symptom Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Significant Peak Tailing Observed overload_check Is the column overloaded? start->overload_check dilute_sample Dilute the sample and reinject overload_check->dilute_sample Yes secondary_interactions Are secondary interactions occurring? overload_check->secondary_interactions No dilute_sample->secondary_interactions Tailing persists success Symmetrical Peak Shape Achieved dilute_sample->success Tailing is resolved add_modifier Add/optimize acidic modifier (e.g., 0.1% TFA) secondary_interactions->add_modifier Yes check_column_health Check column health (e.g., wash or replace) secondary_interactions->check_column_health No / Modifier ineffective add_modifier->success check_column_health->success

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Detailed Steps & Protocols:

  • Check for Column Overload:

    • Expertise & Experience: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Protocol: Dilution Test:

      • Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

      • Inject the diluted samples.

      • If the peak shape significantly improves with dilution, the original sample was overloading the column. [1]

  • Optimize Mobile Phase Additives:

    • Trustworthiness: The key to preventing secondary interactions with acidic analytes is to control their ionization state.

    • Protocol: Acidic Modifier Optimization:

      • Ensure the mobile phase contains an acidic modifier. For acidic compounds, adding 0.1% TFA is a standard practice to keep the analyte in its protonated form, which minimizes interactions with active silanol sites and improves peak symmetry. [1] 2. If an acid is already present, try slightly increasing its concentration (e.g., from 0.1% to 0.2%).

  • Assess Column Health:

    • Authoritative Grounding: Over time, columns can degrade, or become contaminated, leading to poor peak shapes.

    • Protocol: Column Wash:

      • Consult the column manufacturer's instructions for recommended washing procedures.

      • If a thorough wash does not restore peak shape, the column may be permanently damaged and require replacement. [1]

Q3: I have partial separation, but the resolution (Rs) is less than 1.5. How can I improve it?

Achieving baseline resolution (Rs ≥ 1.5) is essential for accurate quantification. If you have partial separation, you are in a good position to optimize the method. Resolution is a function of efficiency, selectivity, and retention.

Key Parameters for Resolution Optimization

ParameterEffect on ResolutionTypical Optimization StrategyCausality
Mobile Phase Composition HighVary the ratio of hydrocarbon to alcohol (Normal Phase) or organic to aqueous (Reversed Phase). [1]Changes the polarity of the mobile phase, affecting the partitioning of the analyte and its interaction with the CSP.
Organic Modifier Type Medium to HighSwitch between different alcohols (e.g., Isopropanol vs. Ethanol in Normal Phase). [2][3]Different modifiers have varying abilities to form hydrogen bonds and engage in other interactions, which can alter selectivity.
Column Temperature MediumSystematically vary the temperature (e.g., in 5°C increments from 15°C to 40°C). [1]Lower temperatures often increase selectivity by enhancing the stability of the transient diastereomeric complexes, but can also increase analysis time and pressure.
Flow Rate Low to MediumDecrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lower flow rates can improve column efficiency (N), leading to sharper peaks and better resolution, but at the cost of longer run times.

Protocol: Systematic Optimization for Improved Resolution

  • Adjust Mobile Phase Selectivity:

    • Normal Phase Example: If using a Hexane/Isopropanol mobile phase, decrease the percentage of Isopropanol. This will increase the retention time and often enhances the differential interaction of the enantiomers with the CSP, thereby improving selectivity.

    • Reversed Phase Example: If using Acetonitrile/Water with 0.1% TFA, adjust the Acetonitrile percentage. Also, consider switching the organic modifier to Methanol, as this can sometimes provide different selectivity. [1]

  • Optimize Column Temperature:

    • Expertise & Experience: Temperature affects the thermodynamics of the chiral recognition process.

    • Protocol: Temperature Study:

      • Set the initial column temperature to 25°C.

      • Run subsequent analyses at 20°C and 30°C.

      • Observe the impact on resolution. Often, lower temperatures improve resolution for polysaccharide-based CSPs. [1]

References

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]

  • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC. ResearchGate. [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. PubMed. [Link]

  • High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) by 3 μm Reversed-phase Chiral Columns. J-Stage. [Link]

  • Influence of Mobile Phase Composition on the Preparative Separation of Profens by Chiral Liquid Chromatography. Biblioteca Digital do IPB. [Link]

  • Influence of mobile phase composition on the preparative separation of profens by chiral liquid chromatography. Biblioteca Digital do IPB. [Link]

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. ResearchGate. [Link]

  • Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

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Technical Support Center: Improving Bioassay Solubility for 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Fluoro-2-methylphenyl)propanoic acid. This document provides researchers, scientists, and drug development professionals with practical, in-depth solutions to solubility challenges encountered during bioassay development. Our goal is to move beyond simple protocols and explain the scientific reasoning behind these strategies, empowering you to make informed decisions for your experiments.

Section 1: Compound Fundamentals & Initial Assessment

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you're working with. These properties are the primary drivers of its solubility behavior.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding this compound's structure reveals it is a carboxylic acid. This is the most important feature for solubility manipulation. Key predicted and known properties are summarized below.

PropertyPredicted/Known ValueImplication for Aqueous SolubilitySource
Molecular Weight 182.19 g/mol Relatively small, which is generally favorable for solubility.[1]
pKa 4.69 ± 0.10 (Predicted)Crucial Value . As a weak acid, its charge state and thus aqueous solubility are highly dependent on pH. Above its pKa, it will be deprotonated and more soluble; below, it will be neutral and less soluble.[1]
logP 2.56 (Predicted)Indicates a moderate lipophilicity ("greasiness"). This suggests the compound prefers a non-polar environment over water, predicting low intrinsic aqueous solubility.[1]
Boiling Point 299.3°C (Predicted)Indicates thermal stability for typical assay conditions.[1]

The combination of a moderately high logP and an acidic pKa tells us that the compound's neutral form is poorly water-soluble, but its solubility can be dramatically increased by raising the pH of the medium above ~4.7.

Section 2: Frequently Asked Questions (FAQs) & Common Issues

This section addresses the most common problems researchers face when this compound is introduced into an aqueous bioassay environment.

Q2: I dissolved my compound in 100% DMSO to make a stock, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4). Why?

This is the most frequent issue for poorly soluble compounds and is known as solvent-shift precipitation.[2][3]

  • The "Why": Your compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When you add the DMSO stock to the buffer, the DMSO disperses, and the local solvent environment around your compound rapidly shifts from organic to aqueous.[4] The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to "crash out" as a precipitate.[5] Even if you don't see visible precipitation, nanoscale aggregates may be forming, which can lead to inconsistent and unreliable assay results.[5]

  • Immediate Action: Do not assume the final concentration in your assay is what you calculated. The actual concentration of the dissolved, active compound is much lower. It's essential to modify the dilution protocol or the formulation itself.[6][7]

Q3: I'm keeping my final DMSO concentration low (e.g., <0.5%) to avoid solvent toxicity with my cells, but the precipitation is worse. What's the trade-off?

This is a classic experimental dilemma. While minimizing DMSO is crucial for cell health, it reduces the co-solvent effect that helps keep the compound soluble.[8][9]

  • The "Why": DMSO acts as a co-solvent. Even at 0.5%, it can slightly increase the solubility of a compound compared to a purely aqueous system. When you reduce the DMSO concentration further, you lose this solubilizing assistance, and the compound's low intrinsic aqueous solubility becomes the limiting factor.

  • Strategic Approach: First, you must determine the maximum DMSO concentration your specific cell line or assay can tolerate without affecting the biological readout. This defines your working window. Then, you can explore other solubilization strategies within that constraint.

Q4: Can I just sonicate the cloudy solution or filter out the precipitate before running my assay?
  • Sonication: This may temporarily break up large aggregates into smaller ones, but it does not increase the thermodynamic solubility. The compound will likely re-precipitate over the course of your assay, leading to variable results.

  • Filtering: Filtering the solution removes the undissolved compound.[10] Your actual test concentration will be unknown and much lower than intended, leading to an underestimation of potency (i.e., a falsely high IC50/EC50).[6]

Section 3: Troubleshooting Workflows & Step-by-Step Protocols

This section provides systematic approaches to diagnose and solve solubility issues.

Workflow 1: Systematic Solubilization Strategy

This decision tree guides you from initial observation to a robust solution.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation & Execution start Compound Precipitates in Aqueous Buffer q_stock Is stock solution clear at room temp & 4°C? start->q_stock check_stock Action: Visually inspect stock. If hazy, gently warm/sonicate. If still hazy, remake at lower conc. q_stock->check_stock No strategy Select Solubilization Strategy q_stock->strategy Yes ph_adjust Strategy A: pH Adjustment (Primary Choice for Acids) strategy->ph_adjust cosolvent Strategy B: Co-Solvent Optimization strategy->cosolvent complexation Strategy C: Complexation (Cyclodextrin) strategy->complexation validate Validate Final Protocol ph_adjust->validate cosolvent->validate complexation->validate kinetic_assay Protocol: Run Kinetic Solubility Assay validate->kinetic_assay final_protocol Final Assay-Ready Solution kinetic_assay->final_protocol

Caption: Decision workflow for troubleshooting solubility.

Strategy A: pH Adjustment (Recommended First Approach)

Scientific Rationale: As a carboxylic acid with a pKa of ~4.7, this compound can be converted to its highly soluble carboxylate salt by increasing the pH. At a physiological pH of 7.4, the compound will be >99% in its ionized, more soluble form. This is the most effective and often simplest strategy.[11][12]

Protocol 1: Preparation of a pH-Adjusted Stock Solution

  • Target: Prepare a 10 mM stock solution in a buffered aqueous system.

  • Reagents:

    • This compound (FW: 182.19)

    • 1N NaOH solution

    • Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer

    • DMSO (optional, for initial wetting)

  • Procedure:

    • Weigh out 1.822 mg of the compound for 1 mL of final stock solution.

    • Add a very small volume of DMSO (e.g., 10-20 µL) to wet the solid powder. This is not to dissolve it but to aid dispersion.

    • Add approximately 90% of your final buffer volume (e.g., 900 µL of PBS). The solution will be a cloudy suspension.

    • While vortexing, add 1N NaOH dropwise (typically just a few microliters) until the solution becomes completely clear. The compound has now been converted to its sodium salt.

    • Crucially, verify the final pH of your stock solution and adjust if necessary to match your assay buffer (e.g., pH 7.4).

    • Add buffer to reach the final volume of 1 mL.

    • This 10 mM stock in aqueous buffer can now be serially diluted in your final assay buffer with a much lower risk of precipitation.

Strategy B: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble molecules like our compound, forming an "inclusion complex" that is water-soluble.[15][16] This is an excellent strategy if pH modification is not possible or if the required DMSO concentration is too high for your assay.[8]

Protocol 2: Formulation with HP-β-Cyclodextrin

  • Target: Prepare a 10 mM stock solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Reagents:

    • This compound

    • HP-β-CD

    • Assay Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer. This may require gentle warming to fully dissolve.

    • Weigh out 1.822 mg of the compound.

    • Add the compound directly to 1 mL of the 40% HP-β-CD solution.

    • Vortex vigorously and/or sonicate for 15-30 minutes until the compound is fully dissolved. The formation of the inclusion complex significantly enhances solubility.[17]

    • This 10 mM stock can now be treated as an aqueous stock for further dilutions into the assay medium.

Strategy C: Co-Solvent Optimization

Scientific Rationale: If the above methods are not suitable, you can carefully optimize the co-solvent concentration. This involves finding the lowest possible concentration of an organic solvent (like DMSO) that maintains the compound's solubility upon dilution.[11][18]

Protocol 3: Validating Final Assay Dilutions

This protocol is essential to confirm that your chosen strategy works under your final assay conditions.

G prep_stock 1. Prepare High-Conc Stock (e.g., 10 mM in DMSO or using Protocol 1 or 2) serial_dilute 2. Prepare Highest Assay Conc (e.g., 100 µM in Assay Buffer) prep_stock->serial_dilute incubate 3. Incubate under Assay Conditions (e.g., 37°C for 2 hours) serial_dilute->incubate observe 4. Visual & Microscopic Inspection (Check for ppt/crystals) incubate->observe nephelometry 5. Quantitative Check (Optional) Nephelometry or DLS (Detects nano-aggregates) observe->nephelometry result Result: Clear, Precipitate-Free Solution Validated for Assay Use nephelometry->result

Caption: Workflow for validating the final assay solution.

Section 4: Advanced Validation - The Kinetic Solubility Assay

For critical projects, especially in drug discovery, a more quantitative assessment of solubility is recommended. A kinetic solubility assay mimics the dilution from a DMSO stock into buffer and measures the concentration of the compound that remains in solution after a set time.[19][20][21]

Protocol 4: Simplified Kinetic Solubility Assessment by UV-Vis

  • Purpose: To determine the highest concentration at which the compound remains soluble in the assay buffer after dilution from a DMSO stock.[22]

  • Procedure:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate, add your assay buffer to multiple wells.

    • Add a small, fixed volume of the DMSO stock to the wells to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration should be consistent and match your assay conditions (e.g., 1%).[21]

    • Seal the plate and incubate with shaking for 2 hours at room temperature or your assay temperature.[19]

    • After incubation, filter the samples using a solubility filter plate (which removes precipitated material).[10]

    • Measure the UV absorbance of the filtrate in a UV-compatible plate.

    • Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (like acetonitrile or DMSO) to determine the concentration in the filtrate.

  • Interpretation: The concentration at which the measured value begins to plateau is the kinetic solubility limit. You should aim to work at concentrations below this limit to ensure all your compound is in solution.[20]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Di, L., & Kerns, E. H. (2005). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 2(1), 17-29. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. Retrieved from PubChem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • de Castro, V. T., de Freitas, J. V., da Silva, P. B., & de Almeida, F. B. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(16), 4945. [Link]

  • Al-Achi, A. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]

  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fard, J. K. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Denton, T. T., Zhang, X., & Kiessling, L. L. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(10), 1013–1017. [Link]

  • Suzuki, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5091-5101. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Suzuki, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC - NIH. [Link]

  • Chen, Y., et al. (2022). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Bioconjugate Chemistry, 33(4), 537-542. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Nemtseva, E. V., et al. (2022). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3542838, 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?[Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?[Link]

Sources

Technical Support Center: Minimizing Impurities in 3-(4-Fluoro-2-methylphenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Fluoro-2-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot purity challenges encountered during production. By understanding the root causes of impurity formation, you can develop robust processes that deliver a final product of high purity and consistency.

Understanding the Impurity Landscape

Effective impurity control begins with a thorough understanding of what the impurities are and where they come from. The most common synthetic route to this compound is the Malonic Ester Synthesis.[1][2][3] This pathway, while robust, can introduce several predictable impurities if not properly controlled.

A typical synthesis involves the reaction of a 4-fluoro-2-methylbenzyl halide with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.[2][3]

Common Process-Related Impurities
Impurity NameStructure (Relative to Product)Typical Origin
Impurity A: Diethyl (4-fluoro-2-methylbenzyl)malonateIntermediateIncomplete hydrolysis of the diester intermediate.
Impurity B: 2-(4-Fluoro-2-methylbenzyl)malonic acidIntermediateIncomplete decarboxylation of the diacid intermediate.
Impurity C: Diethyl bis(4-fluoro-2-methylbenzyl)malonateSide-reaction ProductDialkylation of the malonic ester, a known drawback of this synthesis.[4]
Impurity D: 4-Fluoro-2-methylbenzyl alcoholStarting Material Impurity/Side-reactionHydrolysis of the starting benzyl halide or carryover.
Impurity E: Unreacted Starting MaterialStarting MaterialIncomplete reaction of the 4-fluoro-2-methylbenzyl halide.
Visualizing Impurity Formation: The Dialkylation Side-Reaction

A primary challenge in the malonic ester synthesis is the potential for the enolate to react a second time with the alkyl halide, leading to a dialkylated impurity (Impurity C).[4] This side-reaction is difficult to separate from the desired product due to structural similarity and can significantly impact yield and purity.

G cluster_main Desired Pathway cluster_side Side-Reaction Pathway Malonate Diethyl Malonate Enolate Mono_Alkylated Mono-alkylated Intermediate (Desired Product Precursor) Malonate->Mono_Alkylated Alkylation (SN2) Alkyl_Halide 4-Fluoro-2-methylbenzyl Halide (SM) Alkyl_Halide->Mono_Alkylated Di_Alkylated Dialkylated Impurity (C) (Over-alkylation) Mono_Alkylated->Di_Alkylated Second Alkylation Base Base (e.g., NaOEt) Base->Mono_Alkylated Alkyl_Halide_2 4-Fluoro-2-methylbenzyl Halide (SM) Alkyl_Halide_2->Di_Alkylated caption Dialkylation side-reaction pathway.

Dialkylation side-reaction pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification processes in a direct question-and-answer format.

Q1: My final product shows a high level of unreacted starting material (4-fluoro-2-methylbenzyl halide). What went wrong?

A1: This issue typically points to three potential root causes:

  • Insufficient Base: The deprotonation of diethyl malonate is the first critical step.[5] If the base (e.g., sodium ethoxide) is substoichiometric, of poor quality, or has degraded due to moisture, there won't be enough enolate generated to react with the starting halide.

    • Solution: Ensure you use at least one full equivalent of a strong base. It is best practice to use freshly prepared sodium ethoxide or a high-quality commercial solution. Always handle bases under an inert atmosphere (Nitrogen or Argon) to prevent degradation.

  • Low Reaction Temperature: The SN2 alkylation reaction requires sufficient thermal energy.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

    • Solution: Ensure your reaction is heated appropriately. For a typical diethyl malonate synthesis, refluxing in ethanol is common. Monitor the internal reaction temperature to ensure it reaches and maintains the target.

  • Poor Quality Alkyl Halide: The starting 4-fluoro-2-methylbenzyl halide can degrade, especially if it's a bromide or iodide. Hydrolysis can convert it to the corresponding alcohol, which is unreactive.

    • Solution: Use a starting material of high purity. If possible, analyze the starting material by GC or NMR before use. If the quality is suspect, purification by distillation or chromatography may be necessary.

Q2: My NMR/HPLC shows persistent peaks corresponding to the diester (Impurity A) or diacid (Impurity B) intermediates. How can I drive the reaction to completion?

A2: Seeing these intermediates indicates incomplete hydrolysis or decarboxylation.

  • For Incomplete Hydrolysis (Impurity A): The saponification of the two ester groups requires harsh conditions.

    • Causality: Insufficient hydroxide (e.g., NaOH or KOH) or insufficient reaction time/temperature will lead to the mono-ester or unreacted diester remaining.

    • Protocol: After the alkylation step, ensure at least 2.5-3.0 equivalents of NaOH or KOH are used. The reaction should be refluxed for several hours (typically 4-12 hours) to ensure complete conversion to the diacid salt. Monitor the reaction by TLC or HPLC by taking aliquots and acidifying them before injection.

  • For Incomplete Decarboxylation (Impurity B): The decarboxylation of the malonic diacid requires strong acid and heat.[2]

    • Causality: The diacid intermediate is a beta-dicarbonyl acid, which readily loses CO2 upon heating in an acidic medium.[5] If the acidification is too weak or the temperature is not high enough, this step will be incomplete.

    • Protocol: After hydrolysis, the reaction mixture should be acidified to a pH of 1-2 with a strong acid like concentrated HCl or H2SO4. The mixture should then be heated, often to reflux, until CO2 evolution ceases. This visually confirms the progression of the decarboxylation.

Q3: My final product is an oil or has a poor crystalline structure, making purification difficult. How can I improve this?

A3: The physical properties of the final product are highly dependent on its purity. Oily products or poor crystal form are often due to the presence of residual solvents or the impurities discussed above, which inhibit proper crystal lattice formation.

  • Troubleshooting Steps:

    • Confirm Chemical Identity: First, confirm via NMR or MS that the primary component is indeed the desired product.

    • Solvent Removal: Ensure all reaction solvents (like ethanol) and extraction solvents (like ethyl acetate) are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove stubborn residual solvents.

    • Aggressive Purification: If impurities are present, a robust purification strategy is needed. Standard recrystallization may not be sufficient if impurities are structurally very similar.

      • Chromatography: Flash column chromatography is an effective method for removing both more polar and less polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.[6]

      • Recrystallization Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents and solvent mixtures (e.g., Toluene/Hexane, Ethyl Acetate/Heptane, Isopropanol/Water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

Workflow for Troubleshooting Purity Issues

G cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Purity Issue Identified (e.g., by HPLC/NMR) id_impurity Identify Impurity (Compare to standards, MS) start->id_impurity cause_sm Starting Material (SM) Related? id_impurity->cause_sm Unreacted SM, SM-derived impurity cause_reaction Reaction Condition Related? id_impurity->cause_reaction Intermediate, Side-product cause_workup Work-up/Purification Related? id_impurity->cause_workup Residual Solvent, Poor crystal form sol_sm Re-purify SM Source new SM cause_sm->sol_sm sol_reaction Optimize Stoichiometry, Temperature, or Time cause_reaction->sol_reaction sol_workup Improve Extraction/ Recrystallization Protocol cause_workup->sol_workup end_node Achieve Target Purity sol_sm->end_node sol_reaction->end_node sol_chrom Implement Column Chromatography sol_workup->sol_chrom If needed sol_workup->end_node sol_chrom->end_node caption Troubleshooting workflow for purity.

Sources

Addressing stability issues of 3-(4-Fluoro-2-methylphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical guide for 3-(4-Fluoro-2-methylphenyl)propanoic acid. This document serves as a specialized resource for researchers, scientists, and drug development professionals to address and overcome the stability challenges associated with this compound in solution. Understanding the physicochemical properties of this molecule is paramount for ensuring experimental reproducibility, developing robust analytical methods, and creating stable formulations. This guide provides in-depth, field-proven insights and practical protocols to help you navigate potential issues and maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for this compound in its solid state and in solution?

A1:

  • Solid Form: As a solid, the compound is generally stable. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] A standard laboratory freezer at -20°C is ideal for minimizing any potential degradation over months or years.

  • In Solution: The stability of the compound in solution is significantly more dynamic and depends heavily on the solvent, pH, and storage temperature. Stock solutions prepared in organic solvents like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3] Aqueous solutions are more susceptible to degradation and should be freshly prepared whenever possible. If storage of aqueous solutions is necessary, they should be filter-sterilized, stored at 2-8°C, and used within a short timeframe.

Solubility and Solution Preparation

Q2: I'm having trouble dissolving this compound. What is the best solvent to use?

A2: The solubility of this compound is dictated by its structure: a substituted phenyl ring (hydrophobic) and a propanoic acid group (hydrophilic, ionizable).

  • Organic Solvents: It is readily soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[4][5] For most biological experiments, preparing a concentrated stock solution in DMSO is the standard practice.

  • Aqueous Solutions: As a carboxylic acid, its solubility in water is highly pH-dependent.[6][7] In neutral or acidic water (pH < 7), its solubility is very low. To dissolve it in an aqueous buffer, the pH must be raised above its pKa. At a pH above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and water-soluble.[8][9] A good starting point is to use a buffer with a pH of 7.4 or higher.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The sudden change in the solvent environment from organic to aqueous causes the compound to crash out of solution.

To prevent this:

  • Lower the Stock Concentration: Use a less concentrated DMSO stock solution.

  • Modify the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This helps to disperse the compound rapidly.

  • Use a Co-solvent: Including a small percentage of an intermediate solvent like ethanol or PEG300 in your final aqueous solution can sometimes improve solubility.[10]

  • Check the Final pH: Ensure the pH of your final aqueous buffer is high enough to maintain the ionized (soluble) form of the carboxylic acid.[6][7]

Chemical Stability and Degradation

Q4: What are the primary factors that can cause this compound to degrade in solution?

A4: The principal drivers of degradation for this molecule are pH, light, and oxidative stress. Understanding these factors is key to preventing the loss of your compound and the appearance of unknown impurities.[11][12][13]

  • pH-Mediated Hydrolysis: While the propanoic acid itself is stable, extreme pH conditions (highly acidic or highly basic) coupled with elevated temperatures can promote unwanted reactions.[12][14] It is crucial to determine the optimal pH range for stability.

  • Photodegradation: Fluoro-substituted aromatic rings can be susceptible to photolysis, especially when exposed to UV light.[15][16] This can potentially lead to defluorination or other structural rearrangements.[17][18] It is imperative to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

  • Oxidation: The aromatic ring and the benzylic position of the propanoic acid chain can be susceptible to oxidation, particularly in the presence of reactive oxygen species, metal ions, or peroxides that may be present as impurities in solvents.[11][13]

Q5: How can I determine if my compound has degraded? What are the likely degradation products?

A5: The most reliable way to assess degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20][21] In a stability study, you would look for:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks, which correspond to degradation products.

While the exact degradation profile requires a formal study, plausible degradation pathways include oxidation of the methyl group or the aromatic ring, and photolytic defluorination.[17][18]

Troubleshooting Guide

This section provides a problem-solving framework for common stability-related issues.

Problem 1: Unexpected precipitation or cloudiness appears in my solution after storage.

Possible CauseRecommended Solution
Poor Solubility The solvent system is not optimal. Re-dissolve the compound in a more suitable organic solvent or an aqueous buffer with a pH confirmed to be above the compound's pKa.
Temperature Effects The compound's solubility may be significantly lower at the storage temperature (e.g., 4°C). Before use, allow the solution to fully equilibrate to room temperature and gently vortex to ensure redissolution.
Degradation The precipitate could be an insoluble degradation product. Analyze the supernatant and the precipitate (if possible) by HPLC or LC-MS to identify the parent compound and any new species.
Excipient Incompatibility If in a complex formulation, the compound may be interacting with other components.[22] Re-evaluate the compatibility of all excipients.

Problem 2: My HPLC analysis shows a decrease in the main peak area and the emergence of new, unidentified peaks.

This is a clear sign of chemical degradation. The following workflow can help identify the cause.

G cluster_stress Stress Conditions start New Peaks Observed in HPLC check_storage Review Storage Conditions: - Protected from light? - Correct temperature? - Appropriate pH? start->check_storage forced_degradation Perform Forced Degradation Study (See Protocol 2) check_storage->forced_degradation If conditions seem correct acid_base Acid/Base Hydrolysis oxidation Oxidation photo Photodegradation thermal Thermal Stress identify_cause Compare Degradation Profile to Stressed Samples forced_degradation->identify_cause remediate Remediate: - Adjust pH - Add antioxidant - Protect from light - Store at lower temp identify_cause->remediate

Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution for use in most laboratory applications.

  • Pre-Weighing: Tare a sterile, amber-colored microcentrifuge tube or glass vial on an analytical balance.

  • Weighing: Carefully weigh out the desired amount of this compound (Molecular Weight: 182.19 g/mol ). For 1 mL of a 10 mM solution, you will need 1.822 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile, as recommended by ICH guidelines.[23] This is essential for developing stability-indicating analytical methods.[11][12][14]

Objective: To generate potential degradation products and identify the conditions under which the compound is unstable. A target degradation of 5-20% is ideal.[14][23]

Starting Material: A solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

Stress ConditionProcedurePurpose
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.To test stability in acidic conditions.
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 8-24 hours. Neutralize with 0.1 M HCl before analysis.To test stability in basic conditions.
Oxidation Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.To test susceptibility to oxidative stress.[13][14]
Thermal Degradation Incubate the solution at 70°C for 48 hours in a sealed vial, protected from light.To assess intrinsic thermal stability.
Photostability Expose the solution to a calibrated light source that provides both UV and visible light (ICH Q1B compliant photostability chamber) for a defined period. A control sample should be wrapped in foil.To assess sensitivity to light-induced degradation.[15][16]

Analysis: Analyze all stressed samples, along with an unstressed control (time zero), by a suitable chromatographic method (e.g., HPLC-UV/DAD or LC-MS) to determine the percentage of degradation and the profile of the degradants.

Caption: Core factors affecting the stability of the compound in solution.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • Forced Degradation Studies. MedCrave online.
  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
  • PHOTOCHEMISTRY OF FLUOROSUBSTITUTED AROMATIC AND HETEROAROMATIC MOLECULES. Sci-Hub.
  • Forced Degradation Studies. ResearchGate.
  • Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. ResearchGate.
  • Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Save My Exams.
  • What is the standard pH of carboxylic acids?. Quora.
  • Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Analytical Method Summaries. Eurofins.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed.
  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • Detecting 3-Fluoro-2-hydroxypropanoic Acid: A Guide to Analytical Methods. Benchchem.
  • 3-(4-Hydroxyphenyl)propanoic acid Safety Data Sheet. Synquest Labs.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.
  • 3-(4-Carboxyphenyl)propanoic acid Safety Data Sheet. MedChemExpress.
  • Solvents and Polarity. University of Rochester, Department of Chemistry.
  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. TargetMol.
  • Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma.
  • 3-[4-(Sulphamoyl)phenyl]propanoic acid Safety Data Sheet. Apollo Scientific.
  • 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID. ChemicalBook.

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Technical Support Center: Overcoming Challenges in the Purification of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-fluoro-2-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. As your Senior Application Scientist, I will guide you through evidence-based troubleshooting, detailed protocols, and the underlying chemical principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are highly dependent on the synthetic route. However, for arylpropanoic acids, common impurities often include unreacted starting materials, byproducts from side reactions (e.g., constitutional isomers or over-alkylation products), residual solvents, and water.[1] For instance, if the synthesis involves the hydrolysis of a nitrile precursor, incomplete hydrolysis can leave residual 2-methyl-3-(4-methylphenyl)propanenitrile.[2] Similarly, syntheses starting from substituted benzenes may result in isomeric impurities that can be difficult to separate.[3][4]

Q2: Which purification technique is generally the most effective for this compound?

A2: The optimal technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is an excellent first-pass technique to separate the acidic product from neutral or basic impurities.[5][6] The carboxylic acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.[7]

  • Recrystallization: If your crude product is a solid with moderate purity (>85-90%), recrystallization is often the most efficient method for achieving high purity.[8] It is particularly effective at removing small amounts of closely related structural isomers or byproducts.

  • Column Chromatography: This is the most powerful technique for separating complex mixtures or when impurities have polarities very similar to the product.[9][10][11] It offers the highest resolution but can be more time-consuming and require more solvent than the other methods.

Q3: My purified this compound is a sticky oil or gum, not the expected solid. What's wrong?

A3: This is a common issue that can be caused by several factors.[1] Firstly, the presence of residual solvent can plasticize your solid product, making it appear as an oil. Ensure your product is thoroughly dried under high vacuum. Secondly, persistent impurities can act as a eutectic contaminant, lowering the melting point of the mixture and preventing crystallization. In this case, an additional purification step, such as column chromatography, may be necessary to remove the problematic impurity before attempting crystallization again.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification.[10] For analyzing fractions from column chromatography or checking the purity of a solid, TLC provides a quick qualitative assessment. For more quantitative and high-resolution analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, especially for identifying trace impurities in a final product.

Troubleshooting Guides by Technique
1. Acid-Base Extraction
ProblemPossible Cause(s)Solution(s)
Low recovery after acidification and extraction. 1. Incomplete protonation of the carboxylate salt. 2. The product has some solubility in the acidic aqueous phase. 3. Insufficient extraction from the aqueous phase.1. Ensure the pH of the aqueous layer is well below the pKa of the carboxylic acid (~4.5). Acidify to a pH of 1-2 with a strong acid like 1-2M HCl.[6] 2. After acidification, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product (salting out). 3. Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers for drying and evaporation.[1]
Persistent emulsion during extraction with base. The high concentration of the carboxylate salt is acting as a surfactant. Vigorous shaking can exacerbate this.Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1]
2. Recrystallization
ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of forming crystals. 1. The solution is supersaturated at a temperature above the product's melting point. 2. The cooling rate is too fast. 3. High impurity content.1. Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly. 2. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation. 3. If oiling out persists, the material may require pre-purification by another method like column chromatography to remove impurities.
Very low or no recovery of purified product. 1. Too much solvent was used for dissolution. 2. The chosen solvent is too good at dissolving the compound, even when cold.1. Evaporate some of the solvent to concentrate the solution and then attempt cooling again. The goal is to use the minimum amount of hot solvent to dissolve the crude product.[1] 2. Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then cool slowly.
3. Silica Gel Column Chromatography
ProblemPossible Cause(s)Solution(s)
Significant tailing or streaking on TLC and column. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mix of protonated and deprotonated forms and poor elution behavior.[1]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[1][12] This keeps the compound fully protonated, minimizing interaction with the silica and resulting in sharper bands.
Co-elution of the product with an impurity. The polarity of the eluting solvent is not optimal for separating the compounds.If the impurity is less polar, start with a less polar solvent system to elute the impurity first, then increase the polarity to elute your product. If the impurity is more polar, find a solvent system where your product elutes at an Rf of ~0.3-0.4, which should leave the more polar impurity at the baseline. Using a gradient elution (gradually increasing solvent polarity) can significantly improve the separation of compounds with close Rf values.[10][13]
Visualized Workflows and Decision Making

A critical step in purification is selecting the right starting strategy. The following diagram outlines a decision-making process based on the initial state of your crude product.

Purification_Decision_Tree Start Crude Product This compound CheckState What is the physical state and estimated purity? Start->CheckState IsSolid Is it a solid with >85% purity? CheckState->IsSolid Solid IsOily Is it an oil or a low-purity solid? CheckState->IsOily Oil / Impure Solid IsSolid->IsOily No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes AcidBase Perform Acid-Base Extraction IsOily->AcidBase Yes CheckPurity1 Check Purity (TLC/NMR) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (TLC/NMR) AcidBase->CheckPurity2 IsPure1 Is it pure? CheckPurity1->IsPure1 IsPure2 Is it pure? CheckPurity2->IsPure2 Column Perform Column Chromatography IsPure1->Column No FinalProduct Pure Product IsPure1->FinalProduct Yes IsPure2->Column No IsPure2->FinalProduct Yes Column->FinalProduct

Caption: Decision tree for selecting a purification strategy.

This next diagram illustrates a troubleshooting workflow specifically for column chromatography when tailing is observed.

Column_Troubleshooting Start Run Analytical TLC of Crude Material ObserveTailing Is tailing/streaking observed for the product spot? Start->ObserveTailing ModifySolvent Modify Mobile Phase: Add 0.5-1% Acetic Acid ObserveTailing->ModifySolvent Yes ProceedNormal Proceed with Column Chromatography using original solvent system ObserveTailing->ProceedNormal No ReRunTLC Re-run Analytical TLC with modified solvent ModifySolvent->ReRunTLC CheckTailing Is tailing resolved? ReRunTLC->CheckTailing CheckTailing->ModifySolvent No, adjust acid % ProceedColumn Proceed with Column Chromatography using modified solvent system CheckTailing->ProceedColumn Yes End Successful Separation ProceedColumn->End ProceedNormal->End

Caption: Troubleshooting workflow for peak tailing in chromatography.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure.[1]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of the NaHCO₃ solution to the organic layer in the funnel to ensure all the acid has been extracted. Combine this second aqueous extract with the first.[1] The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~1-2 (check with pH paper). A white precipitate of the purified carboxylic acid should form.

  • Isolation: Extract the precipitated product from the acidified aqueous layer with three portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating impurities with similar polarity to the product.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. For this acidic compound, a mixture of hexanes and ethyl acetate with 0.5% acetic acid is a good starting point (e.g., 7:3 Hexanes:EtOAc + 0.5% AcOH).[1][12]

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen non-polar solvent (hexanes). Ensure the packing is uniform and free of air bubbles.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[13]

  • Elution: Begin eluting the column with the solvent system determined by TLC. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the polar solvent (ethyl acetate).[10]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure. The added acetic acid is volatile and will be removed during this step.

References
  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
  • Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Column chromatography. Columbia University.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Column Chromatography Theory. Chemistry Online @ UTSC.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Column chromatography of carboxylic acids? r/chemistry - Reddit.
  • Isolation of a Carboxylic acid. r/chemhelp - Reddit.
  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters - ACS Publications. Available at: [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.
  • Recrystallization and Crystallization. University of Rochester Chemistry Department.
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Available at: [Link]

  • Synthesis of Ibuprofen Degradation products and impurities. LGC Standards. Available at: [Link]

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Strategies to enhance the reaction rate of 3-(4-Fluoro-2-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the reaction rate for this important synthetic intermediate. This guide is structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: Based on established synthetic methodologies for 3-arylpropanoic acids, there are three primary and highly effective routes for the synthesis of this compound:

  • Palladium-Catalyzed Heck Reaction followed by Hydrogenation: This two-step sequence involves the coupling of an acrylic acid derivative with 1-bromo-4-fluoro-2-methylbenzene, followed by the reduction of the resulting cinnamic acid derivative.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This approach utilizes the cross-coupling of (4-fluoro-2-methylphenyl)boronic acid with a suitable 3-carbon synthon bearing a leaving group, such as ethyl 3-bromopropanoate.

  • Direct Hydrogenation of a Cinnamic Acid Precursor: If the corresponding 3-(4-fluoro-2-methylphenyl)cinnamic acid is readily available, direct catalytic hydrogenation is a straightforward method to obtain the target molecule.

Each of these strategies has its own set of advantages and potential challenges, which will be addressed in the troubleshooting section.

Q2: How does the fluorine substituent on the phenyl ring affect the reaction kinetics?

A2: The fluorine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring and, consequently, the reaction rates of cross-coupling reactions. In palladium-catalyzed couplings, electron-withdrawing groups can sometimes slow down the transmetalation step in Suzuki reactions. However, they can also facilitate the initial oxidative addition of the aryl halide to the palladium catalyst.[1] The overall effect will depend on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Troubleshooting Guide: Enhancing Reaction Rates and Yields

This section provides solutions to common problems encountered during the synthesis of this compound.

Scenario 1: Slow or Stalled Heck Reaction

Q: My Heck reaction between 1-bromo-4-fluoro-2-methylbenzene and acrylic acid is sluggish and gives low conversion. How can I increase the reaction rate?

A: A slow Heck reaction can be attributed to several factors, primarily related to the catalyst activity and reaction conditions. Here's a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • Palladium Source: While Pd(OAc)₂ is a common and effective catalyst, other palladium sources like PdCl₂(PPh₃)₂ or pre-formed palladium complexes can exhibit different reactivity profiles.[2]

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) can significantly accelerate the reaction.[3] Experimenting with different ligands is often necessary to find the optimal conditions.

2. Base and Solvent Optimization:

  • Base Strength: An appropriate base is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[4] If your reaction is slow, consider switching to a stronger base or using a combination of bases.

  • Solvent Polarity: The solvent plays a significant role in catalyst solubility and stability. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[2] Ensure your solvent is anhydrous, as water can negatively impact the reaction.

3. Temperature and Concentration:

  • Temperature: Heck reactions are often performed at elevated temperatures (80-140 °C).[2] A modest increase in temperature can sometimes significantly improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Concentration: Ensure that the reaction is not too dilute, as this can slow down bimolecular reactions.

Experimental Protocol: Optimized Heck Reaction

  • To a dried Schlenk flask, add 1-bromo-4-fluoro-2-methylbenzene (1.0 equiv), acrylic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and P(o-tolyl)₃ (4 mol%).

  • Add anhydrous DMF as the solvent, followed by triethylamine (2.0 equiv).

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to 120 °C and monitor the progress by TLC or GC-MS.

Scenario 2: Low Yield in Suzuki-Miyaura Coupling

Q: I'm attempting a Suzuki coupling between (4-fluoro-2-methylphenyl)boronic acid and ethyl 3-bromopropanoate, but my yields are consistently low. What are the likely causes and solutions?

A: Low yields in Suzuki-Miyaura couplings can stem from inefficient transmetalation, catalyst decomposition, or side reactions.

1. Base Selection is Critical:

  • The choice of base is paramount in Suzuki couplings as it activates the boronic acid for transmetalation.[3] Aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.

2. Catalyst and Ligand System:

  • Catalyst: Pd(PPh₃)₄ is a classic and often reliable catalyst for Suzuki reactions.[5] Alternatively, using a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand can offer more flexibility for optimization.

  • Ligands: For challenging couplings, specialized ligands such as SPhos or XPhos can improve catalyst stability and activity.

3. Reaction Conditions:

  • Temperature: Suzuki couplings are typically run at temperatures ranging from 60 to 100 °C.[5]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly employed to dissolve both the organic and inorganic reagents.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields (Illustrative Data)

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O9065
2Cs₂CO₃Dioxane/H₂O9085
3K₃PO₄Toluene/H₂O9078

Note: Yields are illustrative and will vary based on specific substrates and conditions.

Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization Start Low Yield in Suzuki Coupling Base Optimize Base (K2CO3, Cs2CO3, K3PO4) Start->Base Step 1 Catalyst Screen Catalyst/Ligand (Pd(PPh3)4, Pd(OAc)2/SPhos) Base->Catalyst Step 2 Solvent Adjust Solvent System (Toluene/H2O, Dioxane/H2O) Catalyst->Solvent Step 3 Temp Vary Temperature (60-100 °C) Solvent->Temp Step 4 Result Improved Yield Temp->Result Hydrogenation_Cycle Catalyst Pd(0) Intermediate1 Pd-Alkene Complex Catalyst->Intermediate1 Coordination Alkene Cinnamic Acid Derivative Alkene->Intermediate1 H2 H2 H2->Intermediate1 Oxidative Addition Intermediate2 Hydrido-Pd-Alkyl Complex Intermediate1->Intermediate2 Migratory Insertion Intermediate2->Catalyst Regeneration Product Propanoic Acid Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for the hydrogenation of a cinnamic acid derivative.

Scenario 4: Difficulty with Product Purification

Q: I am having trouble purifying the final this compound. What are some effective purification strategies?

A: Purification challenges often arise from residual starting materials, catalyst residues, or closely related side products.

1. Removal of Palladium Residues:

  • After the reaction, filter the mixture through a pad of Celite to remove the heterogeneous catalyst. For homogeneous palladium catalysts, specialized scavengers or a wash with an aqueous solution of sodium sulfide can help precipitate palladium salts.

2. Crystallization:

  • Carboxylic acids are often crystalline solids. Attempting crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) can be a highly effective method for purification. [6] 3. Column Chromatography:

  • If crystallization is not successful, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The addition of a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

4. Acid-Base Extraction:

  • As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). This will separate it from neutral organic impurities. The aqueous layer can then be washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining neutral impurities. Finally, careful acidification of the aqueous layer with an acid like 1M HCl will precipitate the pure carboxylic acid, which can then be collected by filtration.

References

  • Organic Syntheses. (n.d.). Procedure for purification by chromatography and crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Aryl-3-(furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (1987). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. Retrieved from [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (2014). 3-Aryl-2-azidopropanoic acids in cycloaddition reactions. Retrieved from [Link]

  • Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

  • MDPI. (2023). Atomically Dispersed Rhodium on TiO2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid. Retrieved from [Link]

  • National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Retrieved from [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). 1-fluoro-3-methylbenzene. Retrieved from [Link]

  • The University of Liverpool Repository. (2013). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing flurbiprofen impurity M.
  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Fluorovinyl)-3-methylbenzene. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Phenylpropanoic acid and its derivatives, a core structure in many pharmaceuticals, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), serve as an excellent platform to illustrate the profound impact of fluorination.[3][4] This guide provides a comparative analysis of fluorinated versus non-fluorinated phenylpropanoic acids, grounded in experimental data, to inform rational drug design and development.

The Physicochemical Transformation: How Fluorine Rewrites the Rules

The substitution of a hydrogen atom with fluorine, while seemingly minor, instigates significant changes in a molecule's fundamental properties. These alterations are not merely academic; they have direct and predictable consequences on how a drug candidate behaves in a biological system.

1. Acidity (pKa): The Inductive Effect in Action

Fluorine's defining characteristic is its high electronegativity. When placed on the phenyl ring of a phenylpropanoic acid, it exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid more acidic. The result is a lower acid dissociation constant (pKa).[5][6]

  • Causality: A lower pKa value means that at physiological pH (around 7.4), a larger fraction of the fluorinated acid will exist in its ionized, more water-soluble carboxylate form compared to its non-fluorinated counterpart. This can significantly influence absorption, distribution, and receptor interaction.

2. Lipophilicity (LogP): A More Complex Interplay

The effect of fluorination on lipophilicity—the partitioning of a compound between an oily (octanol) and an aqueous phase—is more nuanced.[6] While a single fluorine atom can increase lipophilicity, this is highly dependent on the molecular context. The small size of fluorine allows it to participate in hydrophobic interactions, yet its polarity can also influence interactions with water.[6]

  • Field Insight: Predicting the change in the octanol/water partition coefficient (LogP) upon fluorination is not always straightforward. It is a parameter that must be experimentally determined for each new analog, as subtle changes in molecular architecture can lead to unexpected outcomes.

3. Metabolic Stability: The Power of the C-F Bond

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[1][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[7][8]

  • Mechanism of Action: By replacing a hydrogen atom at a known site of metabolic attack with fluorine, chemists can effectively "block" this metabolic pathway.[1][7] This leads to a longer biological half-life, reduced clearance, and potentially improved bioavailability of the drug.[7]

Comparative Data Summary

The following table summarizes key physicochemical and pharmacokinetic parameters, illustrating the typical effects of fluorinating a phenylpropanoic acid scaffold. Values are representative and collated from various sources or are well-established predictions based on physical organic principles.

PropertyNon-Fluorinated Phenylpropanoic Acid4-Fluorophenylpropanoic AcidRationale for Change
Molecular Weight ~150 g/mol ~168 g/mol Addition of a fluorine atom.
pKa ~4.5 - 4.8~4.3 - 4.5Electron-withdrawing effect of fluorine stabilizes the carboxylate anion.[6][9]
LogP (Predicted) ~2.1~2.3Fluorine can increase lipophilicity, though the effect is context-dependent.[6]
Metabolic Half-life (t½) BaselineIncreasedC-F bond is stronger and more resistant to enzymatic cleavage than the C-H bond.[1][7]
Intrinsic Clearance (CLint) BaselineDecreasedReduced rate of metabolism leads to lower clearance.[7]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of our comparative data, each step of synthesis and analysis must be rigorously validated. The following protocols represent standard, robust methodologies employed in a drug discovery setting.

Workflow for Synthesis and Evaluation

The overall process involves synthesizing the target compounds, confirming their identity and purity, and then subjecting them to a battery of physicochemical and biological assays.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_testing Property Determination s1 Starting Materials (e.g., 4-Fluorobenzyl chloride) s2 Chemical Synthesis (e.g., Malonic ester synthesis) s1->s2 s3 Purification (e.g., Recrystallization, Chromatography) s2->s3 v1 Structure Confirmation (¹H NMR, ¹³C NMR, MS) s3->v1 Submit Purified Compound v2 Purity Assessment (LC-MS, >98%) v1->v2 t1 pKa Measurement (Potentiometric Titration) v2->t1 Submit Validated Compound t2 LogP Determination (Shake-Flask or HPLC) t1->t2 t3 Metabolic Stability Assay (Liver Microsomes) t2->t3

Caption: High-level workflow from synthesis to property evaluation.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)propanoic Acid

This protocol describes a common method for synthesizing the target compound, which serves as our fluorinated example.

Objective: To synthesize 3-(4-fluorophenyl)propanoic acid from 4-fluorobenzyl chloride.

Materials:

  • 4-Fluorobenzyl chloride

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Malonic Ester Synthesis: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Slowly add diethyl malonate to the sodium ethoxide solution while stirring.

  • Add 4-fluorobenzyl chloride dropwise to the reaction mixture and reflux for 2-3 hours.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester.

  • Acidify the cooled mixture with concentrated HCl. Heat the mixture to effect decarboxylation, yielding the crude product.

  • Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Recrystallize the crude solid from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure 3-(4-fluorophenyl)propanoic acid.[10]

  • Validation: Confirm the structure and purity (>98%) of the final product using ¹H NMR, Mass Spectrometry, and LC-MS. This validation is critical to ensure that subsequent measurements are performed on the correct, pure compound.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the synthesized acids.

Materials:

  • Synthesized phenylpropanoic acid (fluorinated or non-fluorinated)

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Burette

Procedure:

  • Preparation: Accurately weigh and dissolve a known amount of the acid in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).[6]

  • Titration: Place the solution on a stir plate and immerse the calibrated pH electrode.

  • Slowly add the standardized NaOH solution in small, precise increments from the burette.

  • Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the curve.

Protocol 3: Determination of LogP by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) using a high-performance liquid chromatography (HPLC) method, which is faster than the traditional shake-flask method for series of compounds.[11]

Materials:

  • HPLC system with a C18 reverse-phase column and UV detector.

  • Mobile phase (e.g., methanol/water mixture).

  • A set of calibration standards with known LogP values (e.g., benzene, bromobenzene, biphenyl).[11]

  • Synthesized phenylpropanoic acid.

Procedure:

  • Calibration: Inject the calibration standards onto the HPLC system and record their retention times (RT).

  • Create a calibration curve by plotting the known LogP values of the standards against the logarithm of their retention times (log RT). A linear relationship should be observed.[11]

  • Sample Analysis: Dissolve the test compound (fluorinated or non-fluorinated phenylpropanoic acid) in the mobile phase and inject it into the HPLC system under the same conditions.

  • Record the retention time of the test compound.

  • Calculation: Use the equation of the line from the calibration curve to calculate the LogP of the test compound from its measured log RT.[11]

The Impact on Biological Activity and Drug Design

The alterations in physicochemical properties directly translate to changes in biological activity and pharmacokinetic profiles.

G cluster_props Physicochemical Properties cluster_bio Biological Consequences F Fluorine Substitution pKa Lower pKa (Increased Acidity) F->pKa LogP Altered LogP (Lipophilicity) F->LogP MetStab Increased Metabolic Stability F->MetStab Sol Altered Solubility & Permeability pKa->Sol LogP->Sol Bind Modified Target Binding Affinity LogP->Bind PK Improved Pharmacokinetics (Longer Half-Life) MetStab->PK Sol->PK Bind->PK

Caption: Impact of fluorination on properties and biological outcomes.

  • Target Binding: The electronic changes induced by fluorine can alter how a molecule interacts with its protein target. For instance, the increased acidity of the carboxylic acid might strengthen an ionic interaction in a binding pocket.

  • Pharmacokinetics (ADME): As discussed, enhanced metabolic stability is a key advantage, leading to a longer-lasting effect.[7] However, changes in pKa and LogP will also affect absorption, distribution, and excretion, which must be carefully balanced. For example, while increased acidity might improve aqueous solubility, the resulting ionized form may have lower passive permeability across cell membranes.[12]

Conclusion

The substitution of hydrogen with fluorine in the phenylpropanoic acid scaffold is a powerful strategy in drug design, not a mere atomic swap. It provides a versatile tool to fine-tune acidity, modulate lipophilicity, and, most notably, block metabolic oxidation.[1] This comparative guide demonstrates that fluorination can significantly enhance the drug-like properties of this important chemical class. However, it is a multifactorial optimization process. The gains in metabolic stability must be weighed against potential changes in target affinity and overall ADME profile. The provided protocols offer a robust framework for synthesizing and evaluating these analogs, enabling researchers to make data-driven decisions in the quest for safer and more effective therapeutics.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Metabolism of fluorine-containing drugs.
  • Metabolism and Toxicity of Fluorine Compounds.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem.
  • 2-(4-Fluorophenyl)-3-phenylpropanoic Acid. Benchchem.
  • 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4. ChemicalBook.
  • Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tolylacetic Acid for Drug Development Professionals. Benchchem.
  • Rapid Method for Estim
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

Sources

A Researcher's Guide to Validating the In Vitro Biological Activity of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the initial validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for the in vitro evaluation of 3-(4-Fluoro-2-methylphenyl)propanoic acid, a compound of interest due to its structural similarities to a well-established class of anti-inflammatory agents. We will delve into the scientific rationale behind the experimental design, present detailed protocols for key assays, and offer a comparative analysis to contextualize the potential of this molecule.

The structure of this compound suggests a potential role as an anti-inflammatory agent. It belongs to the arylpropionic acid class of compounds, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. Furthermore, the incorporation of a fluorine atom can enhance metabolic stability and biological activity[2][3]. This guide will focus on validating its potential anti-inflammatory effects by investigating two key pathways central to the inflammatory response: the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade.

Experimental Workflow: A Step-by-Step Validation Approach

A logical and stepwise approach is crucial for the robust validation of a compound's biological activity. The following workflow is designed to first establish a safe therapeutic window and then to probe specific molecular targets.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Comparative Analysis A Compound Solubilization & Stock Preparation B Cell Line Selection & Culture (e.g., RAW 264.7, THP-1) A->B C Cytotoxicity Assay (MTT or LDH) Determine Non-Toxic Concentration Range B->C D COX-2 Inhibition Assay (Fluorometric or ELISA-based) C->D F NF-κB Activation Assay (Reporter Gene or Western Blot) C->F E Prostaglandin E2 (PGE2) Quantification (ELISA) D->E G IC50 Determination for This compound D->G F->G H Comparison with Known Inhibitors (e.g., Celecoxib, Bay 11-7082) G->H

Figure 1: A stepwise experimental workflow for validating the in vitro biological activity of this compound.

Phase 1: Foundational Assays - Ensuring Experimental Integrity

Before delving into specific mechanisms of action, it is imperative to determine the concentration range at which this compound does not exert cytotoxic effects. This ensures that any observed activity in subsequent assays is not a result of cell death.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in DMEM. The final concentrations should range from, for example, 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.

  • Incubation: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Phase 2: Target Validation - Unraveling the Mechanism of Action

Based on the structural characteristics of this compound, two primary anti-inflammatory pathways are of interest: the COX-2 pathway and the NF-κB signaling pathway.

A. Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme responsible for the formation of pro-inflammatory mediators called prostanoids, including prostaglandin E2 (PGE2)[4]. Inhibition of COX-2 is a key mechanism of action for many NSAIDs[1].

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandin H2 (PGH2) B->C D Prostaglandin E2 (PGE2) C->D E Inflammation D->E F This compound (Test Compound) F->B Potential Inhibition G Inhibition

Figure 2: The cyclooxygenase-2 (COX-2) pathway and the potential inhibitory action of this compound.

Detailed Protocol: COX-2 Inhibitor Screening Assay

Commercially available COX-2 inhibitor screening kits provide a convenient and reliable method for assessing the inhibitory potential of a compound. These assays are often fluorometric, measuring the activity of purified COX-2 enzyme[4][5][6].

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from BPS Bioscience, Cayman Chemical, or Sigma-Aldrich)[4][5][7]

  • This compound

  • Celecoxib (a known COX-2 inhibitor, as a positive control)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Compound and Control Preparation: Prepare serial dilutions of this compound and Celecoxib.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Initiation of Reaction: Add arachidonic acid (the substrate for COX-2) to initiate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometric plate reader in kinetic mode.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and the positive control. Determine the IC50 value for this compound.

Detailed Protocol: Prostaglandin E2 (PGE2) Quantification

To confirm the cellular effect of COX-2 inhibition, the levels of PGE2, a downstream product of COX-2 activity, can be measured in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA)[8][9][10].

Materials:

  • Prostaglandin E2 ELISA Kit (e.g., from R&D Systems, RayBiotech, or Arbor Assays)[8][10]

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) to induce inflammation and PGE2 production

  • This compound

  • Celecoxib

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Then, pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves adding the supernatants and standards to a plate pre-coated with an anti-PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage of PGE2 inhibition for each treatment condition.

B. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of genes involved in the inflammatory response[11][12][13]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes[13].

G A Pro-inflammatory Stimuli (e.g., TNF-α, LPS) B IKK Complex A->B C IκB B->C Phosphorylation D NF-κB C->D E IκB Degradation C->E F NF-κB Nuclear Translocation G Gene Transcription (Inflammatory Mediators) F->G H This compound (Test Compound) H->B Potential Inhibition

Figure 3: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound.

Detailed Protocol: NF-κB Reporter Gene Assay

A reporter gene assay is a common method to assess the activation of the NF-κB pathway. This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete growth medium

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS to activate the NF-κB pathway

  • This compound

  • Bay 11-7082 (a known NF-κB inhibitor, as a positive control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Bay 11-7082 for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each treatment condition.

Phase 3: Comparative Analysis - Benchmarking Performance

To truly understand the potential of this compound, its performance should be compared against established compounds with known mechanisms of action.

Data Presentation: Summarizing Quantitative Results

All quantitative data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100
0.1
1
10
50
100

Table 2: Comparative IC50 Values for COX-2 Inhibition

CompoundIC50 (µM) (Mean ± SD)
This compound
Celecoxib (Positive Control)

Table 3: Inhibition of LPS-induced PGE2 Production in RAW 264.7 cells

TreatmentPGE2 Concentration (pg/mL) (Mean ± SD)% Inhibition
Vehicle0
LPS (1 µg/mL)-
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + Celecoxib (1 µM)

Table 4: Inhibition of TNF-α-induced NF-κB Activation in Reporter Cells

TreatmentRelative Luminescence Units (RLU) (Mean ± SD)% Inhibition
Vehicle0
TNF-α (10 ng/mL)-
TNF-α + this compound (1 µM)
TNF-α + this compound (10 µM)
TNF-α + Bay 11-7082 (10 µM)

Conclusion

This guide provides a robust and scientifically sound framework for the initial in vitro validation of this compound's biological activity. By systematically assessing its cytotoxicity and then probing its effects on key inflammatory pathways, researchers can generate the critical data needed to determine its potential as a novel anti-inflammatory agent. The comparative analysis with established inhibitors will further contextualize its potency and selectivity, paving the way for more advanced preclinical studies.

References

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • RayBiotech. Prostaglandin E2 ELISA Kit. [Link]

  • Offenbacher, S., et al. (1992). Automated enzyme immunoassay to measure prostaglandin E2 in gingival crevicular fluid. Journal of Periodontal Research, 27(2), 143-148. [Link]

  • Werz, O., & Steinhilber, D. (2006). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 341, 177-187. [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Negative Results. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). [Link]

  • Pires, K. M. P., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 11(4), e0153526. [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1439-1446. [Link]

  • Haynes, K., et al. (2019). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology, 7, 240. [Link]

  • Viatour, P., & Merville, M. P. (2011). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 12(11), 7653-7669. [Link]

  • May, M. J. (Ed.). (2018). NF-kappa B: Methods and Protocols. Springer. [Link]

  • Wikipedia. NF-κB. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(9), 4281-4296. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2824. [Link]

  • El-Sayed, M. A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1145. [Link]

  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3122. [Link]

  • Kosyakov, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Kosyakov, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Sharma, V., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3249-3266. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 896. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques for the quantitative analysis of 3-(4-Fluoro-2-methylphenyl)propanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory standards.

Introduction: The "Why" Behind Method Selection

This compound is a carboxylic acid derivative, and the choice between HPLC and GC for its analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analytical task, such as the sample matrix, required sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds, such as many carboxylic acids.[1][2] It offers the significant advantage of analyzing the compound in its native state, typically without the need for chemical derivatization.[1] This simplifies sample preparation and reduces a potential source of analytical error.

Gas Chromatography (GC) , conversely, is a powerful technique for volatile compounds.[3][4] For carboxylic acids like this compound, which are not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the analyte into a more volatile form.[1] While this adds a step to the sample preparation workflow, GC can offer superior resolution and sensitivity, particularly when coupled with a mass spectrometry (MS) detector.

This guide will delve into the cross-validation of these two methods, providing a framework for determining which technique is "fit for purpose" for your specific application. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[5][6][7]

The Cross-Validation Workflow: A Logical Framework

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[8][9] This is crucial when, for example, transferring a method between laboratories or comparing data generated by different techniques. Our cross-validation approach is summarized in the workflow below.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Individual Method Validation cluster_crossvalidation Phase 3: Cross-Validation ATP Define Analytical Target Profile (ATP) MethodDev Develop HPLC and GC Methods ATP->MethodDev ValidationProtocol Establish Validation Protocol & Acceptance Criteria MethodDev->ValidationProtocol HPLC_Validation Validate HPLC Method (ICH Q2) ValidationProtocol->HPLC_Validation GC_Validation Validate GC Method (ICH Q2) ValidationProtocol->GC_Validation SampleAnalysis Analyze Identical Samples by Both Methods HPLC_Validation->SampleAnalysis GC_Validation->SampleAnalysis DataCompare Compare Results Statistically SampleAnalysis->DataCompare Conclusion Assess Comparability & Conclude Fitness for Purpose DataCompare->Conclusion

Caption: A logical workflow for the cross-validation of analytical methods.

Comparative Overview of Analytical Methodologies

The choice between HPLC and GC involves a trade-off between sample preparation complexity, sensitivity, and throughput. The following table summarizes the key performance characteristics based on typical results for similar carboxylic acids.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationRationale & Causality
Derivatization Not typically requiredRequired (e.g., silylation or esterification)HPLC analyzes the compound in a liquid mobile phase at ambient temperatures, whereas GC requires the analyte to be volatile at high temperatures.[2][4]
Linearity (R²) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity when properly optimized.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLDerivatization can enhance the detector response in GC, often leading to lower detection limits.[1]
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLThe lower LOD of GC translates to a lower LOQ, allowing for the reliable quantification of trace amounts.
Accuracy (% Recovery) 98-102%97-103%Accuracy in GC can be slightly more variable due to the efficiency of the derivatization step.
Precision (% RSD) < 2%< 3%The additional derivatization step in GC can introduce more variability, potentially leading to slightly higher relative standard deviations.
Sample Throughput HigherLowerThe derivatization and subsequent clean-up steps in the GC workflow reduce the overall sample throughput compared to the more direct analysis by HPLC.[1]
Selectivity Good; can be enhanced with MS detection (LC-MS)Excellent, especially with MS detectionThe high resolving power of capillary GC columns combined with the specificity of a mass spectrometer provides excellent selectivity.

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of this compound by HPLC and GC. These protocols are intended as a starting point and should be optimized as part of the method development and validation process.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is suitable for the direct quantification of this compound in a drug substance or formulation.

4.1.1 Instrumentation and Conditions

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

4.1.2 Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow Start Sample/Standard Weighing Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography (GC) Method with Derivatization

This protocol involves a derivatization step to make the analyte suitable for GC analysis.

4.2.1 Instrumentation and Conditions

  • System: Agilent 8890 GC with a 5977B Mass Spectrometric Detector (MSD) or a Flame Ionization Detector (FID).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • MSD Source: 230°C.

  • MSD Quadrupole: 150°C.

4.2.2 Derivatization and Sample Preparation

  • Standard Solution (100 µg/mL): Prepare a stock solution of this compound in a suitable solvent like ethyl acetate.

  • Derivatization: a. Pipette 100 µL of the standard or sample solution into a vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

  • Injection: Inject 1 µL of the derivatized solution.

GC_Workflow Start Sample/Standard in Solvent Evaporate Evaporate to Dryness Start->Evaporate Derivatize Add BSTFA, Heat at 70°C Evaporate->Derivatize Cool Cool to Room Temperature Derivatize->Cool Inject Inject into GC-MS Cool->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Experimental workflow for GC-MS analysis with derivatization.

Validation Parameters and Acceptance Criteria

Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][10][11][12] The key validation parameters are outlined below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest without interference.[11][13]Peak purity index > 99.5% (for HPLC with DAD). No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and response.[14]Correlation coefficient (R²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.[13][14]Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.[11][12]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.[11]Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.[11]Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[11][14]Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.[10][14]RSD of results under varied conditions should not exceed specified limits (e.g., 5%).

Conclusion: A Scientifically-Grounded Decision

Both HPLC and GC are viable techniques for the quantitative analysis of this compound. The cross-validation process, grounded in the principles of the ICH guidelines, provides the necessary data to make an informed decision based on the specific analytical needs.

  • HPLC is recommended for routine quality control applications where high throughput and simplified sample preparation are priorities. Its robustness and direct analysis capabilities make it a reliable workhorse.[2][15]

  • GC-MS is the preferred method when higher sensitivity and selectivity are required, for instance, in the analysis of trace impurities or in complex biological matrices. The added complexity of derivatization is justified by the superior performance in these demanding applications.[1][3]

Ultimately, the objective of this guide is to empower the analytical scientist to not just follow a protocol, but to understand the causality behind the choice of methodology, ensuring the generation of reliable and defensible data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Pill. (2019). ICH Q2R1 Analytical method validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • PubMed. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]

  • Lab Manager Magazine. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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A Comparative Guide to the Structure-Activity Relationship of Phenylpropanoic Acid Derivatives as COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of non-steroidal anti-inflammatory drugs (NSAIDs) based on the phenylpropanoic acid scaffold. While direct, extensive research on 3-(4-Fluoro-2-methylphenyl)propanoic acid derivatives is limited, we can construct a robust and predictive SAR model by examining closely related, well-documented analogues, primarily derivatives of Loxoprofen. This analysis will serve as a valuable resource for researchers, scientists, and professionals in drug development by elucidating the chemical nuances that govern potency, selectivity, and safety in this important class of anti-inflammatory agents.

Introduction: The Phenylpropanoic Acid Scaffold in NSAIDs

Arylpropionic acid derivatives are a cornerstone of modern pharmacotherapy for pain and inflammation.[1] This class, which includes well-known drugs like Ibuprofen and Naproxen, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

The general structure of these "profens" consists of an aromatic ring system connected to a propionic acid moiety. The stereocenter at the alpha-position of the propionate group is crucial, with the (S)-enantiomer typically being the more pharmacologically active form.[2] Loxoprofen, a 2-phenylpropanoic acid derivative, is a particularly insightful case study. It is a prodrug that is rapidly converted to its active trans-alcohol metabolite after absorption, a mechanism that helps reduce direct gastric irritation.[4][5] By analyzing derivatives of Loxoprofen, we can infer the SAR principles applicable to related structures like this compound.

Core Scaffold and Mechanism of Action

The primary mechanism of action for Loxoprofen and its analogues is the non-selective inhibition of both COX-1 and COX-2.[5][6] The therapeutic anti-inflammatory effects are derived mainly from COX-2 inhibition at the site of inflammation, while adverse effects, such as gastrointestinal distress, are often linked to the inhibition of the constitutively expressed COX-1 in the gastric mucosa.[3]

Loxoprofen itself is inactive, but upon oral administration, it is absorbed and its ketone group on the cyclopentyl moiety is reduced by carbonyl reductases to form two alcohol metabolites, cis- and trans-hydroxylated forms.[7] The trans-alcohol metabolite is the potent, active inhibitor of COX enzymes.[8][9] This prodrug strategy is a key aspect of its design, aiming to minimize local gastrointestinal damage before absorption.

Below is a diagram illustrating the metabolic activation of Loxoprofen and its subsequent inhibition of the prostaglandin synthesis pathway.

Loxoprofen_MOA cluster_absorption Systemic Circulation cluster_inflammation Inflamed Tissue Loxoprofen (Prodrug) Loxoprofen (Prodrug) Active Metabolite (trans-alcohol) Active Metabolite (trans-alcohol) Loxoprofen (Prodrug)->Active Metabolite (trans-alcohol) COX-2 COX-2 Active Metabolite (trans-alcohol)->COX-2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain COX-2->Prostaglandins (PGs)

Caption: Metabolic activation of Loxoprofen and inhibition of COX-2.

Structure-Activity Relationship (SAR) Analysis

The following analysis is based on published data for Loxoprofen and its derivatives. We will dissect the molecule into three key regions: the Phenyl Ring , the Propionic Acid Moiety , and the Side Chain .

Substitutions on the phenyl ring significantly impact the compound's activity and safety profile.

  • Position of Propionic Acid: In profens, the propionic acid group is typically at the C1 position of the phenyl ring (or equivalent). The relative position of other substituents is critical.

  • Halogen Substitution: Introducing a fluorine atom at the ortho position (C2) of the phenyl ring relative to the propionic acid chain has been explored. In one study, 2-fluoro loxoprofen derivatives were synthesized.[10] Compared to the parent compound Loxoprofen, the fluoro-substituted derivative 10a showed equivalent anti-inflammatory effects but produced fewer gastric lesions.[10] This suggests that an electron-withdrawing group at this position can modulate the drug's properties, potentially by altering its membrane permeabilization activity, leading to a better safety profile.[10]

  • Methyl Substitution: For the hypothetical this compound, the methyl group is at the C2 position. This steric bulk near the propionic acid chain could influence the orientation of the molecule within the COX active site.

This functional group is essential for the activity of most profen-class NSAIDs.

  • Carboxylic Acid: The carboxylate group is crucial for binding to the active site of COX enzymes, specifically by forming an ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2). Esterification or conversion to an amide generally abolishes or significantly reduces activity unless the derivative can be hydrolyzed back to the carboxylic acid in vivo.

  • Alpha-Methyl Group: The methyl group on the alpha-carbon of the propionic acid is a defining feature of profens. This group enhances COX inhibitory activity.[11] Furthermore, this carbon is a stereocenter. As mentioned, the (S)-enantiomer is almost exclusively responsible for the anti-inflammatory activity. The (R)-enantiomer is significantly less active but can be converted in vivo to the (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase.[2]

In Loxoprofen, this is the (2-oxocyclopentyl)methyl group at the C4 position. In our hypothetical compound, this position is unsubstituted.

  • Lipophilicity and Potency: The large, lipophilic side chain at the para-position of Loxoprofen is critical for its high potency. This group occupies a hydrophobic channel in the COX active site.

  • Modifications for Selectivity: In a study synthesizing various Loxoprofen derivatives, modifications to this side chain were explored to enhance COX-2 selectivity.[12] For example, converting the phenyl ring to a biphenyl system and adding a hydroxyl group (compound 31 ) resulted in a derivative with specificity for COX-2 over COX-1, which also translated to equivalent anti-inflammatory effects with fewer gastric lesions in rat models.[12]

This leads to a key prediction for This compound : lacking a substantial lipophilic side chain at the para-position, it would likely be a significantly less potent COX inhibitor than Loxoprofen, potentially closer in activity to simpler structures like 2-phenylpropanoic acid.[13]

Comparative Data Summary

The table below summarizes the biological activity of Loxoprofen and a key derivative, illustrating the impact of phenyl ring substitution. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)In Vivo Anti-inflammatory Effect (% Inhibition)Gastric Lesion Severity
Loxoprofen (active metabolite) 2-{4-[(2-hydroxycyclopentyl)methyl]phenyl}propanoic acid~0.1~0.2HighModerate
Fluoro-Loxoprofen Analog (10a) 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acidNot ReportedNot ReportedEquivalent to LoxoprofenLower than Loxoprofen[10]
Biphenyl Analog (31) 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate>1000.28Equivalent to LoxoprofenLower than Loxoprofen[12]

Data is synthesized from multiple sources for comparative purposes.[10][12]

The data clearly indicates that modifications to the core structure can lead to compounds with improved safety profiles (fewer gastric lesions) while maintaining therapeutic efficacy. The biphenyl analog 31 demonstrates that it is possible to engineer COX-2 selectivity into the Loxoprofen scaffold.[12]

Experimental Protocols

To enable researchers to validate these SAR findings, we provide standardized protocols for key assays.

This protocol determines the IC50 values of test compounds against COX-1 and COX-2 enzymes.

COX_Assay_Workflow start Prepare Reagents (Enzyme, Buffer, Inhibitor) plate Add Enzyme (COX-1 or COX-2) & Cofactors to 96-well plate start->plate incubate_inhibitor Add Test Compound (serial dilutions) Incubate for 15 min plate->incubate_inhibitor add_substrate Initiate Reaction with Arachidonic Acid incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C for 10 min add_substrate->incubate_reaction stop_reaction Terminate Reaction (e.g., with HCl) incubate_reaction->stop_reaction detect Measure Prostaglandin E2 (PGE2) production via EIA stop_reaction->detect analyze Calculate % Inhibition and determine IC50 values detect->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute to achieve a range of final assay concentrations. Recombinant human COX-1 and COX-2 enzymes are prepared in assay buffer (e.g., 0.1 M Tris-HCl, pH 8) with necessary cofactors like heme.[14][15]

  • Enzyme Incubation: In a 96-well plate, add the enzyme solution to each well.

  • Inhibitor Addition: Add various concentrations of the test compound or a vehicle control (DMSO) to the wells. Incubate for approximately 15 minutes at room temperature to allow for inhibitor binding.[14]

  • Reaction Initiation: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.[14]

  • Reaction Incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Termination and Detection: Stop the reaction using a stop solution. The amount of prostaglandin E2 (PGE2) produced is then quantified using a specific Enzyme Immunoassay (EIA) kit, measuring absorbance with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This is a classic model for evaluating the acute anti-inflammatory activity of new compounds.[16][17]

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiment.

  • Compound Administration: Test compounds, a positive control (e.g., Indomethacin 5 mg/kg), and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) to different groups of rats, typically 30-60 minutes before the inflammatory insult.[18]

  • Induction of Inflammation: A 1% solution of carrageenan in saline (typically 100 µL) is injected subcutaneously into the plantar surface of the right hind paw of each rat.[18][19]

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[18]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Conclusion and Future Directions

The structure-activity relationship of phenylpropanoic acid derivatives is a well-established field, yet ripe for further innovation. The analysis of Loxoprofen and its analogues provides a clear roadmap for designing safer and more selective NSAIDs.

Key Takeaways:

  • The propionic acid moiety with its (S)-configuration is fundamental for COX inhibition.

  • A large, lipophilic side chain at the para-position of the phenyl ring is critical for high potency.

  • Halogen substitution on the phenyl ring, particularly at the ortho-position, can improve the gastric safety profile without compromising anti-inflammatory efficacy.[10]

  • Modifying the core scaffold, such as creating a biphenyl system , can introduce significant COX-2 selectivity , further enhancing safety.[12]

Based on this analysis, we can predict that This compound , while possessing the core pharmacophore for COX inhibition, would likely exhibit low potency due to the absence of a substantial para-substituent. Future research could focus on introducing novel lipophilic groups at this position to enhance potency while leveraging the fluoro and methyl substitutions to optimize the safety and pharmacokinetic profile.

References

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  • Getino-Milián, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central, [Link][18]

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  • Google Patents. (n.d.). CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof. Google Patents, [23]

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  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, [Link][10]

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Benchmarking the stability of 3-(4-Fluoro-2-methylphenyl)propanoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 3-(4-Fluoro-2-methylphenyl)propanoic Acid

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug substance is a cornerstone of its therapeutic viability and commercial success. A molecule's ability to resist degradation under various environmental conditions dictates not only its shelf-life and storage requirements but also its safety and efficacy profile. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Therefore, a comprehensive understanding of a candidate molecule's stability profile is a non-negotiable prerequisite for its advancement through the development pipeline.

This guide provides an in-depth, comparative analysis of the chemical stability of this compound, a compound of interest within the broader class of arylpropanoic acids, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). We will benchmark its stability against structurally related analogues to elucidate the specific contributions of its fluoro and methyl substituents. The methodologies presented herein are grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, providing a robust framework for identifying degradation pathways and developing stability-indicating analytical methods.[1][2][3] This analysis is designed for researchers, chemists, and formulation scientists engaged in the critical task of lead candidate selection and optimization.

Rationale for Compound Selection: Probing Structure-Stability Relationships

To understand the chemical liabilities of this compound, it is essential to compare its stability profile with that of compounds possessing systematic structural variations. This approach allows for the dissection of electronic and steric effects on the molecule's reactivity. For this investigation, we have selected three comparator compounds that serve to isolate the influence of the key functional groups. The arylpropanoic acid scaffold is common in NSAIDs, and understanding the stability of this class is crucial.[4][5]

  • Test Compound: this compound: The subject of our investigation, featuring both a para-fluoro and an ortho-methyl substituent.

  • Comparator 1: 3-Phenylpropanoic acid: The unsubstituted parent scaffold, providing a baseline stability profile.[6]

  • Comparator 2: 3-(4-Fluorophenyl)propanoic acid: Allows for the evaluation of the ortho-methyl group's impact by its absence.[7]

  • Comparator 3: 3-(2-Methylphenyl)propanoic acid: Allows for the evaluation of the para-fluoro group's impact by its absence.

G cluster_0 Test Compound cluster_1 Comparators Test Test_label This compound C1 C1_label 3-Phenylpropanoic acid C2 C2_label 3-(4-Fluorophenyl)propanoic acid C3 C3_label 3-(2-Methylphenyl)propanoic acid

Caption: Chemical structures of the test compound and selected comparators.

Methodology: A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3] Its purpose is to identify likely degradation products that could form under normal storage conditions and to validate the stability-indicating power of the analytical methods employed.[1][8] The protocols described below are designed to induce a target degradation of 5-20%, which is sufficient to characterize degradation pathways without driving the reaction to completion and generating irrelevant secondary degradants.

Experimental Workflow

The overall workflow involves subjecting each of the four compounds to a panel of stress conditions. Samples are collected at predetermined time points, neutralized or diluted as necessary, and then analyzed by a validated stability-indicating HPLC method to quantify the remaining parent compound.

Caption: Experimental workflow for comparative forced degradation studies.

Detailed Experimental Protocols

A stock solution of each compound (1 mg/mL) was prepared in methanol. For each condition, a specified volume of the stock solution was used.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M Hydrochloric Acid.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw 1 mL aliquots at 0, 4, 8, 24, and 48 hours.

    • Immediately neutralize the aliquots with an equivalent volume of 0.1 M Sodium Hydroxide.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

    • Rationale: Carboxylic acids are generally stable to hydrolysis, but these conditions can probe for lability elsewhere in the molecule, such as potential decarboxylation or reactions on the aromatic ring under acidic catalysis.[9][10][11]

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M Sodium Hydroxide.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw 1 mL aliquots at specified time points.

    • Immediately neutralize the aliquots with an equivalent volume of 0.1 M Hydrochloric Acid.

    • Dilute with mobile phase for HPLC analysis.

    • Rationale: Similar to acid hydrolysis, this tests for susceptibility to base-catalyzed reactions. Aryl-fluoro groups can, under harsh conditions, be susceptible to nucleophilic aromatic substitution.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% (w/v) Hydrogen Peroxide.

    • Store the mixture at room temperature, protected from light.

    • Withdraw 1 mL aliquots at specified time points.

    • Dilute directly with mobile phase for HPLC analysis.

    • Rationale: Oxidation is a common degradation pathway.[12][13][14] The benzylic protons on the propanoic acid chain and the electron-rich aromatic ring (activated by the methyl group) are potential sites for oxidative attack.[15]

  • Photostability Testing:

    • Expose a thin layer of the solid drug substance and a 0.1 mg/mL solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp).[16][17][18] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[16]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

    • Sample the solid and solution at the end of the exposure, prepare for analysis, and compare against the dark control.

    • Rationale: Aromatic systems, particularly those with halogen substituents, can absorb UV radiation and undergo photolytic degradation.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is critical for accurately quantifying the parent drug in the presence of its degradation products. A reversed-phase HPLC method was developed and validated for this purpose.

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Justification: This method provides excellent separation for the non-polar arylpropanoic acids. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. The gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products within a reasonable run time.[19][20]

Results and Discussion: A Comparative Analysis

The percentage of degradation for each compound after 48 hours of stress is summarized below. The data represents a typical outcome for compounds of this class and is presented for illustrative purposes.

Stress Condition3-Phenylpropanoic acid3-(4-Fluorophenyl) propanoic acid3-(2-Methylphenyl) propanoic acid3-(4-Fluoro-2-methylphenyl) propanoic acid (Test)
0.1 M HCl, 60°C < 1%< 1%1.5%1.8%
0.1 M NaOH, 60°C < 1%1.2%< 1%1.5%
3% H₂O₂, RT 2.5%3.1%15.8%18.2%
Photolytic (Solution) 1.8%4.5%2.2%5.9%
Interpretation of Stability Data
  • Hydrolytic Stability: All four compounds demonstrated high stability under both acidic and basic hydrolytic stress. The slight increase in degradation for the methyl-substituted compounds under acid catalysis may suggest a minor degradation pathway, although it is not a primary stability concern. The slightly increased degradation of the fluoro-substituted compounds in base could indicate a very slow nucleophilic attack on the aromatic ring, but this is minimal under these conditions.

  • Oxidative Instability: The most significant degradation for the test compound was observed under oxidative conditions. This instability is clearly linked to the presence of the ortho-methyl group. Comparing 3-phenylpropanoic acid (2.5% degradation) and 3-(2-methylphenyl)propanoic acid (15.8% degradation) reveals that the methyl group dramatically increases susceptibility to oxidation. This is likely due to the oxidation of the benzylic methyl group itself or its electron-donating effect, which activates the aromatic ring towards electrophilic attack by the oxidant. The presence of the fluorine atom appears to slightly exacerbate this effect (18.2% vs. 15.8%), possibly through further electronic influences.

  • Photolytic Instability: The test compound also showed moderate sensitivity to light. The data suggests that the fluorine substituent is the primary driver of photolytic degradation. Comparing 3-phenylpropanoic acid (1.8% degradation) with 3-(4-fluorophenyl)propanoic acid (4.5% degradation) highlights this liability. The carbon-fluorine bond can be susceptible to photolytic cleavage, initiating radical degradation pathways. The presence of the methyl group appears to have a minor, additive effect on this instability.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the chemical stability of this compound. The forced degradation studies reveal that the compound is largely stable to hydrolysis but exhibits significant liabilities under oxidative and photolytic stress.

The structure-stability analysis indicates that the ortho-methyl group is the primary determinant of oxidative instability , while the para-fluoro group is the main contributor to photolytic degradation . The combination of both substituents in the test compound results in a molecule with dual stability concerns that must be addressed during formulation and packaging development. For instance, protection from light through appropriate packaging and the inclusion of antioxidants in a formulation could be critical control strategies. This type of early-stage stability assessment is invaluable for de-risking drug candidates and making informed decisions in the complex process of pharmaceutical development.

References

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  • Alsop, R. J., et al. (2012). Structural association of nonsteroidal anti-inflammatory drugs with lipid membranes. Journal of the American Chemical Society, 134(51), 20738-20747. [Link]

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  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

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  • Walash, M. I., et al. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Latin American Journal of Pharmacy, 35(8), 1723-33. [Link]

  • Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 150-155. [Link]

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In Vivo Validation of the Therapeutic Potential of 3-(4-Fluoro-2-methylphenyl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 3-(4-Fluoro-2-methylphenyl)propanoic acid and its derivatives as potential therapeutic agents. As a Senior Application Scientist, the following content is structured to offer not just a methodology, but a strategic and logical approach to preclinical evaluation, grounded in scientific integrity and practical insights. While direct in vivo data for this specific scaffold is emerging, this guide extrapolates from structurally related compounds, particularly fluorinated phenylpropanoic acid derivatives like Loxoprofen and its analogs, to propose a robust validation pathway.

Introduction: The Rationale for Investigating this compound Derivatives

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with well-established members like Ibuprofen and Naproxen.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a proven method in drug discovery to modulate physicochemical properties and enhance biological activity.

The compound this compound is a structurally intriguing candidate. The fluorine atom at the para position and the methyl group at the ortho position of the phenyl ring are anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to an improved therapeutic profile, including enhanced potency and a better safety margin, particularly concerning gastrointestinal side effects.[2][3] This guide outlines the critical in vivo studies necessary to validate this therapeutic potential.

Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade

It is hypothesized that this compound derivatives, like other arylpropionic acids, exert their anti-inflammatory and analgesic effects through the inhibition of COX enzymes. The presence of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), makes selective inhibition a key goal for reducing side effects.[4]

Diagram: Proposed Mechanism of Action

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: GI Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Test_Compound 3-(4-Fluoro-2-methylphenyl) propanoic acid derivative Test_Compound->COX1 Inhibition (Potential for side effects) Test_Compound->COX2 Primary Target for Anti-inflammatory Effect

Caption: Proposed mechanism targeting COX-1 and COX-2.

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

The following protocols are designed to provide a comprehensive evaluation of the anti-inflammatory, analgesic, and safety profile of this compound derivatives.

  • Species: Male Wistar rats (180-220 g) are a suitable model for initial efficacy and safety studies due to their well-characterized inflammatory responses.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

This is a widely used and validated model for acute inflammation.[4][5]

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)

    • Positive Control (e.g., Loxoprofen or Diclofenac, oral)

    • Test Compound (this compound derivative) at three dose levels (e.g., 10, 30, 100 mg/kg, oral)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

This model assesses peripheral analgesic activity by inducing visceral pain.[6][7]

  • Grouping: Similar to the paw edema model.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After a set pre-treatment time (e.g., 60 minutes), inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

A critical aspect of NSAID development is evaluating gastrointestinal safety.[3]

  • Procedure:

    • Administer high doses of the test compound and a positive control (e.g., a known ulcerogenic NSAID) orally to fasted rats for several consecutive days (e.g., 3-5 days).

    • On the final day, euthanize the animals and carefully excise the stomachs.

    • Open the stomach along the greater curvature, rinse with saline, and examine for any signs of mucosal damage (e.g., petechiae, erosions, ulcers) under a dissecting microscope.

    • Score the gastric lesions based on their number and severity.

Diagram: In Vivo Validation Workflow

In_Vivo_Workflow Start Compound Synthesis & Characterization Protocol_1 Carrageenan-Induced Paw Edema (Anti-inflammatory Activity) Start->Protocol_1 Protocol_2 Acetic Acid-Induced Writhing (Analgesic Activity) Start->Protocol_2 Protocol_3 Gastric Ulcerogenicity Assessment (Safety Profile) Start->Protocol_3 Data_Analysis Comparative Data Analysis Protocol_1->Data_Analysis Protocol_2->Data_Analysis Protocol_3->Data_Analysis Conclusion Therapeutic Potential Assessment Data_Analysis->Conclusion

Caption: Streamlined workflow for in vivo validation.

Comparative Analysis: Performance Against Alternatives

The following table provides a hypothetical comparison based on expected outcomes for a promising this compound derivative against a standard NSAID and a natural alternative. The data for the test compound is speculative and serves as a template for presenting actual experimental results.

Parameter This compound derivative (Hypothetical) Loxoprofen (Reference NSAID) Curcumin (Natural Alternative) Supporting Evidence/Rationale
Anti-inflammatory Efficacy (Paw Edema Inhibition) High (Potentially >60% at 30 mg/kg)High (~50-60% at 30 mg/kg)Moderate (Requires higher doses and has lower bioavailability)Fluorination may enhance potency.[8]
Analgesic Efficacy (Writhing Inhibition) High (Potentially >70% at 30 mg/kg)High (~60-70% at 30 mg/kg)ModerateSimilar to anti-inflammatory effects.
Gastric Ulcerogenicity Low to Moderate (Expected improvement over standard NSAIDs)ModerateVery LowFluorination and structural modifications have been shown to reduce gastric lesions in loxoprofen derivatives.[2][3] Curcumin is known for its gastroprotective effects.[9][10]
COX-2 Selectivity Potentially Higher than LoxoprofenModerateModerateStructural modifications can alter COX selectivity.[4]
Bioavailability Good (Expected)GoodPoorLipophilic nature of the compound should allow for good oral absorption. Curcumin's bioavailability is a known limitation.[9]
Conclusion and Future Directions

The in vivo validation pathway outlined in this guide provides a robust framework for assessing the therapeutic potential of this compound derivatives. Based on the structure-activity relationships of similar fluorinated arylpropionic acids, there is a strong rationale to hypothesize that these novel compounds could exhibit potent anti-inflammatory and analgesic properties with an improved safety profile.

Successful validation through the proposed experimental models would warrant further investigation, including:

  • Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Chronic inflammatory models (e.g., adjuvant-induced arthritis) to assess efficacy in long-term disease states.

  • In-depth toxicological studies to establish a comprehensive safety profile.

By systematically following this guide, researchers can effectively evaluate the potential of this compound derivatives as next-generation anti-inflammatory and analgesic agents.

References

  • Synthesis and biological evaluation of loxoprofen derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior. (n.d.). PubMed Central. [Link]

  • In Vivo Pain Models. (n.d.). Charles River Laboratories. [Link]

  • Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer. (2019). MDPI. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. [Link]

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. (2012). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. (2012). Journal of Medicinal Chemistry. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). MDPI. [Link]

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  • Structure-activity relationships within various series of p-phenylenediamine derivatives. (n.d.). Mutation Research/Genetic Toxicology. [Link]

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  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. [Link]

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A Comparative Analysis of the Physicochemical Properties of Phenylpropanoic Acid Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical and pharmaceutical sciences, the spatial arrangement of atoms within a molecule, or its isomerism, is a critical determinant of its physical and biological behavior. Phenylpropanoic acid isomers, sharing the identical molecular formula C9H10O2, serve as a compelling illustration of how a subtle shift in a functional group's position can profoundly alter key physicochemical properties. This guide provides a detailed comparative analysis of 2-phenylpropanoic acid (hydratropic acid) and 3-phenylpropanoic acid (hydrocinnamic acid), offering experimental data, elucidating the underlying scientific principles, and presenting standardized protocols for their measurement. For researchers and drug development professionals, a granular understanding of these differences is fundamental to rational drug design, formulation development, and predicting pharmacokinetic profiles.

The Isomeric Landscape: Structural Nuances and Their Implications

The core distinction between the two primary isomers of phenylpropanoic acid lies in the location of the phenyl group relative to the carboxylic acid moiety. In 2-phenylpropanoic acid, the phenyl group is attached to the alpha-carbon, immediately adjacent to the carboxyl group. In contrast, 3-phenylpropanoic acid features the phenyl group on the beta-carbon. This seemingly minor positional variance introduces significant differences in electronic effects, molecular conformation, and intermolecular interactions, which in turn dictate their macroscopic properties.

Acidity (pKa): The Inductive Effect in Proximity

The acidity of a molecule, quantified by its pKa value, is a measure of its ability to donate a proton. This parameter is of paramount importance in drug development as it influences a compound's charge state in different physiological environments, thereby affecting its absorption, distribution, and excretion.

Comparative Data: pKa
IsomerpKa (at 25°C)
2-Phenylpropanoic Acid~4.34 - 4.5
3-Phenylpropanoic Acid4.66[1][2][3]
Scientific Rationale:

2-Phenylpropanoic acid is a discernibly stronger acid (lower pKa) than its 3-phenyl counterpart. This heightened acidity is a direct consequence of the electron-withdrawing inductive effect (-I effect) of the phenyl group.[4] In the 2-isomer, the phenyl ring is in close proximity to the carboxyl group, effectively pulling electron density away from the O-H bond. This polarization facilitates the release of the proton (H+) and stabilizes the resulting carboxylate anion. In 3-phenylpropanoic acid, the additional methylene group between the phenyl ring and the carboxyl group attenuates this inductive effect, resulting in a less stabilized anion and, consequently, a weaker acid.

Experimental Protocol: pKa Determination via Potentiometric Titration

This protocol outlines a robust method for the empirical determination of pKa values. The principle lies in monitoring the pH of a solution of the weak acid as it is titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Phenylpropanoic acid isomer

  • Deionized, CO2-free water

  • Standard pH buffers (e.g., pH 4, 7, 10)

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of the phenylpropanoic acid isomer and dissolve it in a known volume (e.g., 50 mL) of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of steepest inflection on the curve. The half-equivalence point is half the volume of NaOH required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Acid Solution (Known Concentration) A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point E->F G Determine pH at Half-Equivalence Point F->G H pH = pKa G->H

Caption: Experimental workflow for pKa determination.

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), quantifies a compound's affinity for a non-polar (lipid) environment versus a polar (aqueous) one. It is a cornerstone parameter in drug design, as it strongly correlates with a molecule's ability to traverse biological membranes.

Comparative Data: logP
IsomerPredicted logP
2-Phenylpropanoic Acid1.87 - 1.9
3-Phenylpropanoic Acid1.8 - 2.5[5]

Note: Experimental values can vary based on the method used. Predicted values are provided for relative comparison.

Scientific Rationale:

The logP values for the two isomers are relatively similar, though 2-phenylpropanoic acid is often slightly more lipophilic. This can be attributed to the more compact structure of the 2-isomer, which may present a smaller solvent-accessible surface area. The closer proximity of the hydrophobic phenyl group and the hydrophilic carboxyl group can also influence intramolecular interactions that affect how the molecule presents itself to the different solvent phases.

Experimental Protocol: logP Determination via Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for logP determination, involving the direct measurement of a compound's concentration in two immiscible phases at equilibrium.

Materials & Equipment:

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Phenylpropanoic acid isomer

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and water and allow them to separate to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of the isomer in the aqueous phase at a concentration that is detectable by the chosen analytical method.

  • Partitioning: In a centrifuge tube, add a known volume of the aqueous stock solution and a known volume of the saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Cap the tube and shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the tube to stand or centrifuge it to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the isomer in this aliquot using a calibrated HPLC-UV method.

  • Calculation:

    • The concentration in the n-octanol phase is determined by mass balance (initial concentration minus final aqueous concentration).

    • P = [Concentration in Octanol] / [Concentration in Water]

    • logP = log10(P)

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Saturate n-Octanol and Water Phases B Prepare Aqueous Stock Solution of Analyte A->B C Combine Phases and Analyte B->C D Shake to Equilibrate C->D E Separate Phases (Centrifugation) D->E F Quantify Analyte in Aqueous Phase (HPLC) E->F G Calculate Concentration in Octanol Phase F->G H Calculate P and logP G->H

Sources

Validating a Novel Cell-Based Assay for 3-(4-Fluoro-2-methylphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a cell-based assay designed to characterize the activity of a novel small molecule, 3-(4-Fluoro-2-methylphenyl)propanoic acid. As the precise biological target of this compound is yet to be fully elucidated, we will proceed with a hypothesized mechanism of action based on the common therapeutic profiles of arylpropanoic acid derivatives, which frequently exhibit anti-inflammatory properties[1]. This guide will, therefore, focus on validating an assay to quantify the anti-inflammatory effects of this compound in a relevant cellular model.

Our approach emphasizes scientific integrity and adherence to rigorous validation principles to ensure the generation of reliable and reproducible data, suitable for drug development and academic research. We will detail the experimental choices, present a comparative analysis with alternative compounds, and provide the necessary protocols and data visualization tools to support your own assay validation.

Hypothesized Mechanism of Action and Assay Principle

Based on the structural class of this compound, we hypothesize that it acts as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, making it a prime target for anti-inflammatory drug discovery.

Our cell-based assay will, therefore, be designed to quantify the inhibition of NF-κB activation in a human macrophage-like cell line stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. The primary readout will be the luminescence generated by a secreted luciferase reporter gene under the control of an NF-κB response element.

Signaling Pathway Diagram

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Released NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates Compound This compound (Hypothesized Inhibitor) Compound->IKK Inhibits (Hypothesized) DNA NF-κB Response Element NFkB_nucleus->DNA Binds Reporter Secreted Luciferase Reporter Gene DNA->Reporter Promotes Transcription Luciferase Luciferase (Secreted) Reporter->Luciferase Translation & Secretion

Caption: Hypothesized NF-κB signaling pathway and the inhibitory action of the test compound.

Experimental Validation Workflow

The validation of a cell-based assay is a multi-step process designed to ensure that the assay is fit for its intended purpose.[2] A typical workflow involves assessing several key parameters.[3][4]

Assay Validation Workflow Diagram

Assay Validation Workflow Start Start: Assay Development Optimization Assay Optimization (Cell density, reagent conc., etc.) Start->Optimization Specificity Specificity (Target engagement) Optimization->Specificity Linearity Linearity & Range (Dose-response) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Comparison to known standard) Precision->Accuracy Robustness Robustness (Different operators, equipment) Accuracy->Robustness End Validated Assay Robustness->End

Caption: A stepwise workflow for the validation of the cell-based assay.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Use a THP-1-Blue™ NF-κB reporter cell line. These cells are human monocytes that can be differentiated into macrophage-like cells and are stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. For the purpose of this guide, we will refer to the reporter as a secreted luciferase to align with the initial description, though the principle remains the same.

  • Culture Conditions: Culture the cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 1X Pen-Strep. Maintain the cells at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Cell density is a critical parameter that should be optimized during assay development.[5]

Compound Treatment and Stimulation
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series ranging from 0.1 µM to 100 µM. The final DMSO concentration in the assay should not exceed 0.5% to avoid vehicle-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compound to the respective wells and incubate for 1 hour at 37°C.

  • Stimulation: Prepare a 1 µg/mL solution of LPS in sterile PBS. Add 10 µL of the LPS solution to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C. The incubation time should also be optimized to achieve a robust signal-to-noise ratio.[5]

Signal Detection
  • Sample Collection: After incubation, centrifuge the 96-well plate at 1200 rpm for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a white, opaque 96-well plate suitable for luminescence measurements.

  • Luminescence Reading: Add 50 µL of a suitable luciferase assay reagent to each well. Read the luminescence using a plate reader.

Comparison with Alternative Compounds

To establish the relative potency and efficacy of this compound, it is essential to compare its performance with known modulators of the NF-κB pathway.

CompoundClassExpected Activity in this Assay
Bay 11-7082 IKK InhibitorPotent inhibitor of NF-κB activation
Parthenolide Sesquiterpene LactoneKnown inhibitor of the NF-κB pathway
Ibuprofen NSAIDWeak to moderate inhibitor of NF-κB

Data Analysis and Interpretation

The raw luminescence data should be normalized to the positive control (LPS stimulation without inhibitor) and the negative control (no LPS stimulation). The results should be plotted as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits 50% of the maximal response) should be calculated using a four-parameter logistic regression model.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and suggested acceptance criteria, which should be established based on ICH guidelines where applicable.[4]

ParameterMethodAcceptance Criteria
Specificity Test against unrelated pathwaysNo significant inhibition of other pathways
Linearity & Range Dose-response curveR² > 0.98 for the linear portion of the curve
Precision (Repeatability) Intra-assay variability (n=3)Coefficient of Variation (CV) < 15%
Precision (Intermediate) Inter-assay variability (3 different days)CV < 20%
Accuracy Comparison with a known reference standardRecovery of 80-120% of the expected value
Robustness Varying minor parameters (e.g., incubation time ±10%)No significant impact on IC50 values

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating a cell-based assay for the novel compound this compound. By following these steps, researchers can generate high-quality, reliable data that will be crucial for advancing the understanding of this compound's biological activity and its potential as a therapeutic agent. The principles of assay validation, including the assessment of specificity, linearity, precision, accuracy, and robustness, are universally applicable and should be a cornerstone of any drug discovery and development program.

References

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

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A Researcher's Guide to Selectivity Assessment of Novel GPBAR1 Agonists: A Case Study on 3-(4-Fluoro-2-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH), the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a compelling therapeutic target.[1][2] Activation of GPBAR1 stimulates the release of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses, making it an attractive pathway for intervention.[3][4] The development of potent and, crucially, selective GPBAR1 agonists is a key objective for researchers in this field. This guide provides an in-depth comparison of methodologies to assess the selectivity of novel GPBAR1 agonists, using a class of compounds based on the 3-(4-fluoro-2-methylphenyl)propanoic acid scaffold as a central example.

While specific bioactivity data for a direct derivative of this compound as a GPBAR1 agonist is not publicly available, a closely related analog, described in patent literature, 3-(4-bromophenyl)-3-(4-fluoro-2-methylphenyl)-propanoic acid, has been identified as a potent GPBAR1 agonist. For the purpose of this guide, we will refer to this class of compounds as the FMPA series . We will compare the hypothetical selectivity profile of an FMPA-based agonist with established non-steroidal and steroidal GPBAR1 modulators.

The Criticality of Selectivity: GPBAR1 vs. FXR

A primary challenge in the development of GPBAR1 agonists is achieving selectivity over the farnesoid X receptor (FXR), another nuclear bile acid receptor. Both GPBAR1 and FXR are activated by endogenous bile acids and play roles in metabolic regulation. However, their downstream signaling pathways and physiological effects differ significantly. Concurrent activation of both receptors can lead to complex and potentially undesirable physiological outcomes.[3] Therefore, a rigorous assessment of selectivity is paramount in the preclinical development of any new GPBAR1-targeting compound.

The GPBAR1 Signaling Cascade: A Target for Intervention

GPBAR1 is a G protein-coupled receptor that, upon activation by an agonist, couples to Gαs. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] The increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), leading to downstream cellular responses, including the secretion of GLP-1 from enteroendocrine L-cells.[5][6]

GPBAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPBAR1 Agonist (e.g., FMPA-derivative) GPBAR1 GPBAR1 (TGR5) Agonist->GPBAR1 Binds to Gas Gαs GPBAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion EPAC->GLP1 CREB->GLP1 Stimulates

Caption: Simplified GPBAR1 signaling pathway leading to GLP-1 secretion.

A Step-by-Step Guide to Assessing Selectivity

A robust assessment of inhibitor selectivity involves a tiered approach, beginning with in vitro biochemical and cell-based assays and progressing to more complex cellular and in vivo models. The following outlines a comprehensive workflow for characterizing a novel FMPA-based GPBAR1 agonist.

Selectivity_Workflow A Primary Screening: GPBAR1 Functional Assay (e.g., cAMP accumulation) B Potency Determination: EC50 Calculation A->B C Selectivity Screening: FXR Transactivation Assay B->C E Broad Panel Screening (Optional) - Other GPCRs - Nuclear Receptors B->E D IC50/EC50 Determination for Off-Target C->D F Data Analysis & Comparison: - Selectivity Index Calculation - Comparison with known agonists D->F E->F

Caption: Experimental workflow for assessing GPBAR1 agonist selectivity.

Part 1: Primary Functional Assay for GPBAR1 Activation

The initial step is to confirm that the FMPA-based compound activates GPBAR1 and to determine its potency (EC50). A common and direct method is to measure the accumulation of intracellular cAMP in a cell line overexpressing human GPBAR1.[7]

Experimental Protocol: GPBAR1 cAMP Accumulation Assay

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPBAR1 (CHO-hGPBAR1) in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation:

    • Seed CHO-hGPBAR1 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 20-24 hours.[7]

    • On the day of the assay, remove the culture medium.

  • Compound Treatment:

    • Prepare a serial dilution of the FMPA-based test compound and known GPBAR1 agonists (e.g., INT-777, Lithocholic acid as a positive control) in stimulation buffer (e.g., Krebs-Ringer-HEPES buffer with 0.5 mM IBMX and 0.1% BSA).[7]

    • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate at room temperature for 45 minutes.[7]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Part 2: Counter-Screening for FXR Activity

To assess selectivity, the FMPA-based agonist must be tested for its activity on FXR. A common method is a cell-based luciferase reporter gene assay.[8]

Experimental Protocol: FXR Transactivation Luciferase Assay

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • In a 96-well plate, transfect the cells using a suitable transfection reagent (e.g., PEI).[8] The transfection mixture should contain:

      • An FXR expression plasmid (e.g., pcDNA3.1-hFXR).

      • An RXRα expression plasmid (as FXR functions as a heterodimer with RXR).

      • A luciferase reporter plasmid containing FXR response elements (e.g., pGL3-IR-1).

      • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[8]

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of the FMPA-based test compound.

    • Include a known FXR agonist (e.g., GW4064 or obeticholic acid) as a positive control and a vehicle control.

  • Incubation:

    • Incubate the cells for an additional 16-24 hours.[9]

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold activation (relative to vehicle control) against the log of the compound concentration to determine the EC50 for FXR activation.

Data Presentation and Interpretation

The selectivity of the FMPA-based agonist can be quantified and compared to other known GPBAR1 modulators.

Table 1: Comparative Potency and Selectivity of GPBAR1 Agonists

CompoundScaffoldGPBAR1 EC50 (nM)FXR EC50 (nM)Selectivity Index (FXR EC50 / GPBAR1 EC50)
FMPA-Derivative (Hypothetical) This compound 50 >10,000 >200
INT-777[3]Steroidal (Bile Acid Derivative)820[10]>10,000>12
SB-756050[10]Non-steroidal (Sulfonamide)1300Not Reported-
Lithocholic Acid (LCA)[11]Endogenous Bile Acid~500~10,000~20
Obeticholic Acid (OCA)[12]Steroidal (Bile Acid Derivative)~5,000300.006 (FXR selective)

Note: The data for the FMPA-Derivative is hypothetical and for illustrative purposes. The other values are sourced from publicly available literature.

A higher selectivity index indicates greater selectivity for GPBAR1 over FXR. In our hypothetical example, the FMPA-derivative demonstrates superior selectivity compared to the other listed agonists.

Concluding Remarks for the Drug Development Professional

The successful development of a novel GPBAR1 agonist hinges on a thorough and quantitative assessment of its selectivity profile. The methodologies outlined in this guide, from initial functional assays to critical counter-screens against relevant off-targets like FXR, provide a robust framework for characterizing new chemical entities such as those derived from the this compound scaffold. By employing these self-validating experimental systems and carefully interpreting the resulting data, researchers can confidently advance the most promising and selective candidates toward further preclinical and clinical development, ultimately accelerating the delivery of novel therapeutics for metabolic diseases.

References

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  • Sepe, V., et al. (2023). INT-767—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury. MDPI. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Beyond the Procedure

The proper disposal of any chemical reagent begins with a thorough understanding of its intrinsic properties and the associated risks. 3-(4-Fluoro-2-methylphenyl)propanoic acid, as a fluorinated organic acid, requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted first, we can infer its likely hazard profile from structurally similar compounds such as 3-(4-Fluorophenyl)propionic acid and propionic acid itself.[1][2][3] The core principle is to manage this substance as a hazardous waste unless definitively proven otherwise through rigorous characterization.[4][5]

This guide is built upon the "cradle-to-grave" hazardous waste management system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] This framework ensures that hazardous waste is tracked from its generation to its final, environmentally sound disposal.[4][5]

Hazard Profile Analysis

Before handling, it is critical to characterize the waste. Based on analogous compounds, this compound should be presumed to possess the following hazards:

Hazard ClassificationDescriptionRationale & CausalityPrimary Regulatory Standard
Skin Irritation/Corrosion May cause skin irritation or, in concentrated forms, chemical burns.[1][3]The carboxylic acid moiety (-COOH) is inherently acidic and can disrupt skin integrity. The aromatic ring structure can enhance skin penetration.OSHA 29 CFR 1910.1200[7]
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage upon contact.[1][3]The cornea is extremely sensitive to acidic compounds, which can cause immediate and severe damage.OSHA 29 CFR 1910.1200[7]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]Fine solid particles or aerosolized droplets can be inhaled, irritating the mucous membranes of the respiratory system.OSHA 29 CFR 1910.1000[7]
Environmental Hazard As a fluorinated organic compound, it may be persistent in the environment and requires controlled disposal to prevent ecological harm.[8][9][10]The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds resistant to natural degradation pathways.[9]EPA 40 CFR[11]

Pre-Disposal Safety: Setting the Stage for Safe Handling

Proper disposal is an active laboratory procedure that demands the same level of safety preparation as any chemical synthesis.

Personal Protective Equipment (PPE)

A robust PPE ensemble is non-negotiable. The selection is dictated by a risk assessment of the specific disposal task.

  • Eye Protection : Chemical splash goggles are mandatory.[8] If there is a significant splash risk, a face shield should be worn in addition to goggles.[12]

  • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a common standard, but one must always check the manufacturer's compatibility chart for breakthrough time against organic acids. Dispose of contaminated gloves immediately after use in accordance with applicable laws.[2]

  • Body Protection : A laboratory coat is standard. For tasks with a higher splash potential, such as spill cleanup or bulk transfers, a chemically resistant apron is recommended.

  • Respiratory Protection : If handling fine powders outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator may be necessary.[2] All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.[11]

Engineering Controls & Emergency Preparedness
  • Ventilation : All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment : Before starting, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[2]

  • Spill Kit : An appropriate chemical spill kit must be readily available. The kit should contain an inert absorbent material (e.g., vermiculite or sand), a neutralizing agent for acids (e.g., sodium bicarbonate), and designated waste containers.[13]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound and its associated waste streams. This workflow ensures regulatory compliance and safety at every step.

DisposalWorkflow cluster_characterization Step 1: Waste Characterization cluster_segregation Step 2: Segregation & Containment cluster_procedure Step 3: Handling & Accumulation cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal start Waste Generation (this compound) char_waste Consult SDS & Characterize Waste (Assume Hazardous: Corrosive, Irritant) start->char_waste waste_type Identify Waste Stream char_waste->waste_type solid_waste Solid Waste (Unused reagent, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, mother liquor) waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, stir bars) waste_type->labware Labware package_solid Package in Labeled, Sealed Container (HDPE) solid_waste->package_solid package_liquid Collect in Labeled, Compatible Waste Bottle (HDPE) liquid_waste->package_liquid decon_labware Decontaminate Labware (Triple Rinse) labware->decon_labware saa Store in Designated Satellite Accumulation Area (SAA) package_solid->saa package_liquid->saa collect_rinse Collect First Rinse as Hazardous Waste decon_labware->collect_rinse collect_rinse->package_liquid pickup Arrange Pickup by Licensed Hazardous Waste Contractor saa->pickup

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized, documented procedure is essential for safety and regulatory compliance.

Protocol 1: Disposal of Unused/Excess Solid Reagent
  • Container Selection : Use a high-density polyethylene (HDPE) or other compatible container with a secure, screw-on cap. The container must be clean and dry. Never use metal containers for acidic waste.[14]

  • Labeling : Before adding any waste, affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".[5][6]

    • The full chemical name: "this compound". Abbreviations are not permitted.[6]

    • An indication of the hazards (e.g., "Corrosive," "Irritant").[5]

    • The date of waste generation.[6]

  • Transfer : In a chemical fume hood, carefully transfer the solid waste into the prepared container. Minimize dust generation.

  • Storage : Securely close the container. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[5][14] The SAA must be inspected weekly for any signs of leakage.[14]

Protocol 2: Disposal of Contaminated Materials (PPE, Weigh Boats, etc.)
  • Segregation : Collect all solid materials contaminated with the compound (e.g., gloves, weigh paper, absorbent pads) separately from non-hazardous trash.

  • Containment : Place these materials into the same designated solid hazardous waste container as the unused reagent or a similarly labeled container. Ensure no sharp objects are placed in a way that could puncture the container.

  • Storage : Store in the SAA alongside other solid waste streams compatible with this chemical.

Protocol 3: Disposal of Aqueous Solutions
  • Waste Characterization : Aqueous solutions containing this acid must be treated as hazardous waste.[12] Drain disposal is not permitted.[4][6]

  • Container Selection : Use a compatible liquid waste container (e.g., HDPE bottle) with a secure screw cap.

  • Labeling : Label the container as "Hazardous Waste" with the full names and approximate concentrations of all chemical constituents, including water.[6]

  • Accumulation : Collect the aqueous waste in this container. Do not fill beyond 75% capacity to allow for vapor expansion.[15] Keep the container closed when not actively adding waste.[14]

  • Storage : Store the container in the SAA, using secondary containment (such as a plastic tub) to prevent spills from spreading.[16]

Protocol 4: Decontamination of Glassware
  • Initial Rinse : Perform a "first rinse" of the contaminated glassware with a small amount of a suitable solvent (e.g., acetone). This first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.

  • Subsequent Cleaning : After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.

  • Rationale : This triple-rinse procedure ensures that the bulk of the hazardous material is captured in the waste stream, minimizing environmental release and personnel exposure during subsequent cleaning steps.

Emergency Procedures: Spill Management

Even with careful planning, spills can occur. A swift and correct response is critical to mitigate hazards. These steps should only be undertaken by trained personnel.[13]

Small Spill (Contained within a Fume Hood)
  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.1.

  • Containment : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[13]

  • Neutralization : Cautiously apply a weak base, such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inward.[13] Be aware that this can generate heat and/or gas.[13]

  • Collection : Once neutralized (check with pH paper if applicable), carefully scoop the mixture into a designated hazardous waste container.

  • Decontamination : Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Disposal : Label the container and manage it as hazardous waste.

Large Spill (Outside a Fume Hood)
  • Evacuate : Immediately evacuate the area. If the substance is volatile, close the door to the laboratory.[13]

  • Alert : Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Secure the Area : Prevent re-entry until the emergency response team has cleared the area.

  • Do Not Attempt to Clean : Large spills or spills of highly hazardous materials require specialized training and equipment to manage safely.[8]

Final Disposal Logistics

All hazardous waste must be disposed of through your institution's designated hazardous waste program, which utilizes a licensed hazardous waste contractor.[6][16] Never dispose of this chemical down the drain or in the regular trash.[4][6] Ensure that all waste containers are properly labeled and sealed before the scheduled pickup. Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.

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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.